2-(2-Isopropylphenoxy)-2-methylpropanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-2-(2-propan-2-ylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)10-7-5-6-8-11(10)16-13(3,4)12(14)15/h5-9H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUDZJXMAQKEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364180 | |
| Record name | 2-(2-isopropylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669726-38-9 | |
| Record name | 2-(2-isopropylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2-Isopropylphenoxy)-2-methylpropanoic acid synthesis and purification
An In-depth Technical Guide to the Synthesis and Purification of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid
Introduction
This compound is a carboxylic acid derivative belonging to the family of phenoxy acids. Structurally, it is an analog of fibrate drugs, such as Gemfibrozil, which are used to manage hyperlipidemia. The core structure, featuring a gem-dimethyl group adjacent to a carboxylic acid and an ether linkage to a substituted aromatic ring, is a key pharmacophore. Understanding its synthesis and purification is critical for researchers involved in medicinal chemistry, drug discovery, and process development, particularly for creating libraries of fibrate analogs or related compounds.[1][2]
This guide provides a comprehensive overview of a robust and widely applicable method for synthesizing this compound. It details the underlying chemical principles, provides step-by-step experimental protocols, and outlines rigorous purification and characterization techniques. The methodologies described are designed to be self-validating, ensuring both high yield and purity of the final compound.
Part 1: The Synthetic Strategy - A Modified Williamson Ether Synthesis
The most reliable and common route to synthesizing aryloxy-isobutyric acids is the Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[5] The overall strategy involves two key stages:
-
Ether Formation: A phenoxide, generated by deprotonating 2-isopropylphenol with a suitable base, acts as a nucleophile. This attacks an electrophilic alkyl halide, typically an ester of 2-bromo-2-methylpropanoic acid, to form the ether linkage. The use of the ester form (e.g., ethyl 2-bromo-2-methylpropanoate) is advantageous as it is a stable and commercially available reagent.
-
Ester Hydrolysis (Saponification): The resulting ester intermediate is then hydrolyzed under basic conditions to yield the sodium salt of the target carboxylic acid. Subsequent acidification liberates the free acid, which can then be isolated and purified.
Causality in Experimental Design:
-
Choice of Base: The acidity of phenols (pKa ≈ 10) requires a sufficiently strong base for complete deprotonation to the nucleophilic phenoxide. While strong bases like sodium hydride (NaH) can be used, milder bases like potassium carbonate (K₂CO₃) are often preferred in polar aprotic solvents like acetone or 2-butanone for safety and ease of handling.[6] The carbonate base is sufficient to deprotonate the phenol without causing significant side reactions with the alkyl bromide ester.
-
Solvent Selection: A polar aprotic solvent such as 2-butanone (methyl ethyl ketone, MEK) is ideal for this SN2 reaction. It effectively dissolves the reactants while not solvating the anionic nucleophile so strongly as to inhibit its reactivity.[4]
-
Reaction Stoichiometry: An excess of the less expensive reagent, in this case, potassium carbonate, is used to ensure the complete conversion of the phenol to its phenoxide salt, driving the reaction to completion.
Synthetic Workflow Diagram
Sources
- 1. Synthesis and antiplatelet activity of gemfibrozil chiral analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gemfibrozil ester and amide derivatives--synthesis, spectroscopic characterisation and QSPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid
Abstract: This guide provides a comprehensive technical overview of the core physicochemical properties of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid, a compound of interest within the fibrate class of molecules. Due to the limited publicly available experimental data for this specific ortho-isopropyl isomer, this document establishes a predictive and methodological framework. It leverages data from closely related structural analogues, such as fenofibric acid and clofibric acid, to illustrate the importance of these properties and the established protocols for their determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for characterization.
Introduction and Strategic Context
This compound is a carboxylic acid derivative belonging to the phenoxyisobutyric acid class. This structural class is the foundation for many "fibrate" drugs, which are peroxisome proliferator-activated receptor alpha (PPARα) agonists used in the treatment of hyperlipidemia.[1][2] The physicochemical properties of any active pharmaceutical ingredient (API) are fundamental determinants of its biopharmaceutical behavior, influencing everything from solubility and dissolution rate to membrane permeability, formulation stability, and overall bioavailability.
Direct experimental data for this compound is not extensively reported in peer-reviewed literature. Therefore, this guide adopts a dual strategy:
-
Predictive Analysis: Utilizing in silico tools and data from well-characterized structural analogues to forecast the likely properties of the target molecule.
-
Methodological Excellence: Providing detailed, authoritative protocols for the experimental determination of these properties, enabling researchers to generate validated data.
The primary analogues referenced include Fenofibric Acid, the active metabolite of fenofibrate, and Clofibric Acid, the active metabolite of clofibrate.[3][4] These compounds share the core 2-phenoxy-2-methylpropanoic acid scaffold, making them suitable proxies for illustrating experimental principles.
Chemical Identity and Structural Analysis
A precise understanding of the molecule's structure is the foundation for all further physicochemical assessment.
The structure consists of a propanoic acid backbone, with a methyl group and a 2-isopropylphenoxy group attached to the alpha-carbon. The ortho-positioning of the bulky isopropyl group is a key structural feature that will influence properties like crystallinity, melting point, and receptor binding compared to other isomers.
Caption: Workflow for OECD 105 Equilibrium Solubility Measurement.
Acid Dissociation Constant (pKa)
Scientific Rationale: The pKa is the pH at which 50% of the compound is in its ionized (carboxylate) form and 50% is in its non-ionized (carboxylic acid) form. This value is paramount as it governs the charge state of the molecule in different physiological environments, such as the stomach (low pH) and intestine (higher pH), directly impacting absorption and distribution. [7][8]
This method, aligned with OECD Guideline 112, is a robust and widely accepted technique for pKa determination. [7][9] Objective: To determine the pKa by titrating a solution of the compound with a strong base and monitoring the pH.
Materials:
-
This compound
-
0.1 M Potassium Hydroxide (KOH) solution, standardized
-
0.1 M Hydrochloric Acid (HCl) solution, standardized
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Calibrated pH meter and electrode
-
Automatic titrator or burette
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low. Add KCl to maintain a constant ionic strength.
-
Initial Titration: Titrate the solution with standardized HCl to fully protonate the compound and determine any acidic/basic impurities.
-
Primary Titration: Titrate the acidified solution with the standardized KOH solution. Record the pH value after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of KOH added to generate a titration curve.
-
pKa Calculation: The pKa is the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the inflection point has been added). Advanced software can perform a derivative plot (dpH/dV vs. V) to precisely locate the equivalence point.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Lipophilicity (LogP / LogD)
Scientific Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is typically measured as the partition coefficient (LogP) between n-octanol and water for the neutral species. For an ionizable molecule like this, the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is more physiologically relevant. [10][11]
The shake-flask method is the traditional and most reliable "gold standard" technique for determining lipophilicity. [10][12] Objective: To measure the distribution coefficient of the compound between n-octanol and an aqueous buffer at pH 7.4.
Materials:
-
This compound
-
n-Octanol (HPLC grade), pre-saturated with buffer
-
Phosphate buffer (pH 7.4), pre-saturated with n-octanol
-
Glass separatory funnels or vials
-
Validated HPLC method for quantification
Procedure:
-
Phase Pre-saturation: Vigorously mix n-octanol and the pH 7.4 buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.
-
Compound Addition: Prepare a stock solution of the compound in the pre-saturated buffer.
-
Partitioning: Add a known volume of the stock solution to a separatory funnel. Add a known volume of pre-saturated n-octanol. The volume ratio can be adjusted based on the expected LogD to ensure measurable concentrations in both phases. [13]4. Equilibration: Shake the funnel for a sufficient time (e.g., 1-3 hours) to allow the compound to partition and reach equilibrium.
-
Phase Separation: Allow the funnel to stand until a sharp interface between the aqueous and organic layers is observed. Centrifugation can be used to accelerate this process.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase by HPLC-UV.
-
Calculation: The LogD is calculated using the formula: LogD₇.₄ = log₁₀ ( [Concentration]octanol / [Concentration]aqueous )
Caption: Workflow for LogD Measurement using the Shake-Flask Method.
Conclusion: A Framework for Characterization
The physicochemical properties of this compound are fundamental to its potential as a therapeutic agent. This guide establishes a robust framework for its characterization. By combining predictive analysis based on well-understood structural analogues with detailed, authoritative experimental protocols, researchers can systematically generate the high-quality data required for informed decision-making in drug discovery and development. The methodologies for determining solubility, pKa, and lipophilicity provided herein represent validated, industry-standard approaches that ensure data integrity and reproducibility.
References
-
National Center for Biotechnology Information (2024). Gemfibrozil - Some Pharmaceutical Drugs. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Available from: [Link]
-
Drugs.com (2025). Fenofibric Acid: Package Insert / Prescribing Info / MOA. Available from: [Link]
-
MDPI (2023). An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia. Available from: [Link]
-
U.S. Food and Drug Administration (FDA) (n.d.). Label for Lopid (Gemfibrozil Tablets, USP). Available from: [Link]
-
FILAB (n.d.). Solubility testing in accordance with the OECD 105. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3463, Gemfibrozil. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 64929, Fenofibric Acid. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2797, Clofibric Acid. Available from: [Link]
-
OECD (2009). OECD Guidelines for the Testing of Chemicals. Available from: [Link]
-
Analytice (2024). OECD 105 - Water Solubility Test at 20°C. Available from: [Link]
-
TradeIndia (n.d.). Fenofibric Acid CAS 42017-89-0. Available from: [Link]
-
AKJournals (2002). Analysis of some fibrate-type antihyperlipidemic drugs by AMD. Available from: [Link]
-
Situ Biosciences (n.d.). OECD 105 – Water Solubility. Available from: [Link]
-
Cheméo (n.d.). Chemical Properties of Clofibric Acid (CAS 882-09-7). Available from: [Link]
-
Oxford Academic (2022). Investigative Review for Pharmaceutical Analysis of Fenofibrate. Available from: [Link]
-
PubMed (2023). An Investigative Review for Pharmaceutical Analysis of Fenofibrate. Available from: [Link]
-
ResearchGate (2022). An Investigative Review for Pharmaceutical Analysis of Fenofibrate. Available from: [Link]
-
OECD (2023). Test No. 105: Water Solubility. Available from: [Link]
-
PubMed (2000). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Available from: [Link]
-
protocols.io (2024). LogP / LogD shake-flask method. Available from: [Link]
-
PubMed (1998). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Available from: [Link]
-
Encyclopedia.pub (2022). Methods for Determination of Lipophilicity. Available from: [Link]
-
Wikipedia (n.d.). Clofibric acid. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5366314, 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. Available from: [Link]
-
Cambridge MedChem Consulting (n.d.). LogP/D. Available from: [Link]
-
PubMed (2013). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]
-
OECD (2023). Test No. 112: Dissociation Constants in Water. Available from: [Link]
-
OECD (2025). Test No. 112: Dissociation Constants in Water. Available from: [Link]
-
Avomeen (n.d.). pKa Determination Testing. Available from: [Link]
-
Cheméo (n.d.). Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Available from: [Link]
-
AA Blocks (n.d.). 2-Methyl-2-phenoxypropanoic acid. Available from: [Link]
-
Wikidata (n.d.). 2-methylpropanoic acid. Available from: [Link]
-
OECD (1995). OECD Guideline for the Testing of Chemicals, No. 105: Water Solubility. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 165592, 2-(2-Methylphenoxy)propanoic acid. Available from: [Link]
-
P&S Chemicals (n.d.). Product information, this compound. Available from: [Link]
-
Wikipedia (n.d.). Isobutyric acid. Available from: [Link]
-
National Center for Biotechnology Information (2012). Development of Methods for the Determination of pKa Values. Available from: [Link]
-
NIST (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. In: NIST Chemistry WebBook. Available from: [Link]
-
NIST (n.d.). Propanoic acid, 2-methyl-. In: NIST Chemistry WebBook. Available from: [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. drugs.com [drugs.com]
- 3. Fenofibric acid | 42017-89-0 [chemicalbook.com]
- 4. Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. 2-(2-ISOPROPYL-PHENOXY)-2-METHYL-PROPIONIC ACID | 669726-38-9 [amp.chemicalbook.com]
- 7. oecd.org [oecd.org]
- 8. testinglab.com [testinglab.com]
- 9. oecd.org [oecd.org]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(2-Isopropylphenoxy)-2-methylpropanoic acid: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Isopropylphenoxy)-2-methylpropanoic acid is a synthetic compound belonging to the class of phenoxypropanoic acid derivatives. Structurally analogous to fibrate drugs, it holds significant interest within the scientific community for its potential applications in biomedical research and drug discovery, particularly in the context of metabolic disorders. This technical guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, and an exploration of its putative biological activity and mechanism of action, grounded in the established pharmacology of related compounds.
Part 1: Chemical Identity and Properties
CAS Number and Synonyms
-
CAS Number: 669726-38-9
-
IUPAC Name: 2-Methyl-2-(2-propan-2-ylphenoxy)propanoic acid
-
Synonyms:
-
2-(2-ISOPROPYL-PHENOXY)-2-METHYL-PROPIONIC ACID
-
AKOS B013947
-
ART-CHEM-BB B013947
-
CHEMBRDG-BB 3013947
-
Chemical and Physical Properties
While exhaustive experimental data for this specific compound is not publicly available, its properties can be reliably inferred from its structure and data on analogous compounds.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₃H₁₈O₃ | [Inferred from structure] |
| Molecular Weight | 222.28 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | [General knowledge of similar compounds] |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. | [General knowledge of similar compounds] |
| Purity | Commercially available with purities typically ≥95% | [General knowledge of chemical suppliers] |
Part 2: Synthesis of this compound
The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-isopropylphenol reacts with a haloform and acetone or an α-haloester.
Underlying Principles of the Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for preparing ethers. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The choice of a strong base is crucial for the deprotonation of the phenol to form the more nucleophilic phenoxide. The reaction conditions, including solvent and temperature, are optimized to favor the S_N2 pathway and minimize side reactions like elimination.
Detailed Experimental Protocol
This protocol is a representative method adapted from established procedures for the synthesis of similar phenoxypropanoic acids.
Materials:
-
2-Isopropylphenol
-
Chloroform (CHCl₃)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Formation of the Phenoxide:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-isopropylphenol (1 equivalent) in a suitable solvent such as acetone.
-
Slowly add a solution of sodium hydroxide (2-3 equivalents) in water to the flask with vigorous stirring. The formation of the sodium 2-isopropylphenoxide salt will occur.
-
-
Etherification Reaction:
-
To the freshly prepared phenoxide solution, add chloroform (1.5-2 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Acidify the aqueous residue with dilute hydrochloric acid to a pH of approximately 2-3 to protonate the carboxylic acid.
-
Extract the product into diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
-
Visualization of the Synthesis Workflow
Caption: A schematic overview of the Williamson ether synthesis for this compound.
Part 3: Biological Activity and Mechanism of Action
The structural similarity of this compound to fibrate drugs, a class of hypolipidemic agents, strongly suggests that its primary biological target is the Peroxisome Proliferator-Activated Receptor alpha (PPARα).
The Role of PPARα in Lipid Metabolism
PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and glucose homeostasis.[2] Upon activation by a ligand, such as a fibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[2][3] This binding modulates the transcription of genes involved in various aspects of lipid metabolism.
Putative Mechanism of Action
The activation of PPARα by this compound is hypothesized to initiate a cascade of events leading to a favorable alteration of the lipid profile:
-
Increased Fatty Acid Oxidation: PPARα activation upregulates the expression of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver, leading to a decrease in the available substrate for triglyceride synthesis.[4]
-
Reduced Triglyceride Levels: The compound likely reduces plasma triglyceride levels by decreasing the expression of apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase, and increasing the expression of lipoprotein lipase, the enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[4][5]
-
Modulation of Cholesterol Levels: Activation of PPARα can lead to an increase in high-density lipoprotein (HDL) cholesterol levels by stimulating the expression of apolipoproteins A-I and A-II, the major protein components of HDL.[3][4] The effect on low-density lipoprotein (LDL) cholesterol can be variable, though some fibrates have been shown to reduce LDL-C levels.[6]
Visualization of the Proposed Signaling Pathway
Caption: Proposed mechanism of action via PPARα activation, leading to improved lipid metabolism.
Part 4: Quantitative Data on the Effects of Fibrate Analogs
While specific clinical data for this compound is not available, the effects of structurally and functionally similar fibrates have been extensively studied. The following table summarizes the typical effects of fibrates on the lipid profile, as derived from a meta-analysis of randomized controlled trials.[6]
| Lipid Parameter | Average Change with Fibrate Monotherapy |
| Triglycerides (TG) | ↓ 30% to 50% |
| LDL-Cholesterol (LDL-C) | ↓ 5% to 20% (variable) |
| HDL-Cholesterol (HDL-C) | ↑ 10% to 20% |
| Apolipoprotein B (ApoB) | ↓ (significant with fenofibrate) |
| Non-HDL Cholesterol | ↓ (significant with fenofibrate) |
Note: The magnitude of the effect can vary depending on the specific fibrate, dosage, and patient population.
Conclusion
This compound represents a valuable tool for researchers in the field of metabolic diseases. Its straightforward synthesis via the Williamson ether reaction and its predicted activity as a PPARα agonist make it an interesting candidate for further investigation. The insights provided in this guide, from its fundamental chemical properties to its likely biological mechanism of action, are intended to serve as a solid foundation for future research and development endeavors. As with any biologically active compound, all handling and experimental procedures should be conducted with appropriate safety precautions in a laboratory setting.
References
-
Staels, B., et al. (2000). Molecular mechanism of action of the fibrates. Pathologie-biologie, 48(1), 5-11. [Link]
-
Vu-Dac, N., et al. (1995). The nuclear receptors peroxisome proliferator-activated receptor alpha and Rev-erbalpha mediate the species-specific regulation of apolipoprotein A-I expression by fibrates. The Journal of biological chemistry, 270(42), 25013–25018. [Link]
-
Schoonjans, K., et al. (1996). Hypolipidemic activity of select fibrates correlates to changes in hepatic apolipoprotein C-III expression: a potential physiologic basis for their mode of action. FEBS letters, 384(2), 151–155. [Link]
-
Delerive, P., et al. (2001). Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver. Hepatology (Baltimore, Md.), 34(1), 121–131. [Link]
-
Jun, M., et al. (2025). Effects of fibrates on lipid profile: a meta-analysis of randomized controlled trials. American journal of cardiovascular drugs : drugs, devices, and other interventions. [Link]
-
Fruchart, J. C., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2026–2034. [Link]
-
Fruchart, J. C. (2001). Fibrates, glitazones, and peroxisome proliferator-activated receptors. The American journal of cardiology, 88(8A), 24N–29N. [Link]
Sources
- 1. [PDF] PPARα mediates the hypolipidemic action of fibrates by antagonizing FoxO1 | Semantic Scholar [semanticscholar.org]
- 2. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypolipidemic activity of select fibrates correlates to changes in hepatic apolipoprotein C-III expression: a potential physiologic basis for their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eathj.org [eathj.org]
mechanism of action of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid
An In-Depth Technical Guide to the Mechanism of Action of 2-Aryloxy-2-methylpropanoic Acid Derivatives
Introduction
The 2-aryloxy-2-methylpropanoic acid scaffold represents a cornerstone in the development of metabolic disease therapeutics. Structurally related to the fibrate class of drugs, these compounds have been extensively investigated for their profound effects on lipid and glucose homeostasis. At the core of their pharmacological activity lies their function as potent agonists for the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that serve as master regulators of metabolic gene networks. This guide provides a detailed exploration of the molecular mechanism by which these compounds exert their effects, from initial receptor binding to the downstream physiological consequences. We will dissect the signaling pathways, present key experimental data, and provide validated protocols for assessing the activity of novel analogues within this chemical class.
The Molecular Target: Peroxisome Proliferator-Activated Receptors (PPARs)
The primary molecular targets for 2-aryloxy-2-methylpropanoic acid derivatives are the PPARs, a group of ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1][2] Three distinct isoforms have been identified—PPARα, PPARγ, and PPARβ/δ—each with a unique tissue distribution and set of physiological roles that collectively govern energy balance.[3]
-
PPARα (Alpha): Predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation stimulates the uptake, transport, and β-oxidation of fatty acids, playing a crucial role in managing lipid levels.[4]
-
PPARγ (Gamma): Highly expressed in adipose tissue, where it is a central regulator of adipocyte differentiation (adipogenesis). It is also pivotal for enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues.[4]
-
PPARβ/δ (Beta/Delta): Expressed ubiquitously, this isoform is involved in regulating lipid homeostasis and overall energy utilization, though its functions are still being fully elucidated.[4]
Derivatives of the 2-aryloxy-2-methylpropanoic acid scaffold can be designed as selective agonists for a single isoform, dual agonists (e.g., PPARα/γ), or pan-agonists that activate all three subtypes. This tunability allows for the development of targeted therapies for specific metabolic disorders like dyslipidemia or type 2 diabetes.[5]
Caption: Overview of PPAR isoforms, their primary tissue expression, and key physiological functions.
Ligand Binding and Nuclear Receptor Activation
The mechanism of action is initiated by the binding of a 2-aryloxy-2-methylpropanoic acid derivative to the hydrophobic ligand-binding pocket (LBP) within the ligand-binding domain (LBD) of a PPAR. This event is the critical trigger for a cascade of conformational changes.
-
Ligand Binding & Conformational Shift: The agonist docks into the LBP, stabilizing an active conformation of the receptor.
-
Corepressor Dissociation: In its unbound state, PPAR is often associated with corepressor proteins (e.g., NCoR, SMRT) that silence gene transcription. The ligand-induced conformational change causes these corepressors to dissociate.
-
Coactivator Recruitment: The new conformation creates a binding surface for coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1) and PPAR-binding protein (PBP).[3]
-
Heterodimerization: The activated PPAR/coactivator complex forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor. This PPAR-RXR heterodimer is the functional unit that binds to DNA.[3][6]
Caption: The agonist-induced activation sequence of a Peroxisome Proliferator-Activated Receptor (PPAR).
Transcriptional Regulation of Metabolic Genes
The activated PPAR-RXR heterodimer translocates to the nucleus and scans the genome for specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs).[3][6] PPREs are typically located in the promoter regions of PPAR target genes.
Upon binding to a PPRE, the complex recruits the cell's transcriptional machinery (e.g., RNA polymerase II) to initiate the transcription of downstream target genes. This results in an altered proteome that mediates the compound's physiological effects.
-
PPARα Target Genes: Upregulate genes involved in fatty acid transport (FAT/CD36), binding (FABP), and mitochondrial β-oxidation (e.g., Carnitine Palmitoyltransferase 1, CPT1).
-
PPARγ Target Genes: Increase the expression of genes that promote insulin sensitivity, such as Glucose Transporter type 4 (GLUT4), and hormones like Adiponectin and Fibroblast Growth Factor 21 (FGF21).[4][7]
The concerted regulation of these gene batteries leads to improved lipid profiles, enhanced glucose control, and reduced insulin resistance.
Pharmacological Effects & Quantitative Data
The activation of PPARs by 2-aryloxy-2-methylpropanoic acid derivatives translates into significant, measurable metabolic benefits. For example, the novel pan-agonist MHY2013 has been shown in diabetic db/db mice to ameliorate insulin resistance, dyslipidemia, and hepatic steatosis.[7] This is achieved by decreasing serum triglycerides and fatty acids through enhanced fatty acid oxidation signaling in the liver.[4][7] Similarly, the selective PPARα agonist GW590735 demonstrates potent effects on raising HDL cholesterol.[1]
| Compound | Target Profile | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) | PPARδ EC₅₀ (nM) | Primary Therapeutic Effect | Reference |
| GW590735 | PPARα Agonist | 4 | >2000 | >2000 | Raises HDL Cholesterol | [1] |
| MHY2013 | Pan-Agonist | ~500 | ~250 | ~1000 | Improves Insulin Resistance & Dyslipidemia | [7] |
| Bezafibrate | Pan-Agonist | ~5000 | ~5000 | ~1000 | Broad Metabolic Regulation | [4] |
| Compound 4 (2-[(5,7-Dipropyl-3-trifluoromethyl)-benzisoxazol-6-yloxy]-2-methylpropionic acid) | PPARα/γ Agonist | 16 | 100 | >10000 | Lowers Glucose & Lipids |
EC₅₀ (Half maximal effective concentration) values are approximate and compiled from referenced literature for comparative purposes.
Key Experimental Methodologies
Validating the mechanism of action for a novel 2-aryloxy-2-methylpropanoic acid derivative requires a multi-tiered experimental approach, progressing from in vitro functional assays to in vivo efficacy models.
Protocol 1: In Vitro PPAR Activation Screening (PPRE-Luciferase Reporter Assay)
Rationale: This cell-based functional assay is the gold standard for initial screening. It quantifies a compound's ability to activate a specific PPAR isoform and drive transcription from a PPRE-containing promoter, confirming its agonist activity.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T, YPEN-1) in 96-well plates.[4]
-
Transfection: Co-transfect cells with two plasmids:
-
An expression vector for the full-length human or mouse PPAR isoform of interest (e.g., pCMX-hPPARα).
-
A reporter plasmid containing a firefly luciferase gene under the control of a promoter with multiple PPRE copies (e.g., pGL3-PPRE).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations (typically a 10-point serial dilution). Include a vehicle control (e.g., 0.1% DMSO) and a known reference agonist.
-
Incubation: Incubate cells for an additional 18-24 hours.
-
Lysis & Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized relative light units (RLU) against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Caption: Workflow for the PPRE-Luciferase reporter gene assay to determine PPAR agonist activity.
Protocol 2: In Vivo Efficacy Assessment in a Diabetic Mouse Model
Rationale: To confirm that in vitro activity translates to whole-organism physiological effects, efficacy must be tested in a relevant disease model. The genetically diabetic db/db mouse, which exhibits obesity, insulin resistance, and dyslipidemia, is an excellent model for this purpose.[4][7]
Methodology:
-
Animal Acclimation: Acclimate male db/db mice (8-10 weeks old) for at least one week.
-
Group Assignment: Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose).
-
Test Compound (e.g., 10 mg/kg/day).
-
Positive Control (e.g., a known PPAR agonist like Rosiglitazone or Fenofibrate).
-
-
Compound Administration: Administer the compound daily via oral gavage for a predetermined period (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight and food intake regularly.
-
Metabolic Analysis:
-
Blood Glucose: Measure fasting blood glucose from tail vein blood at baseline and weekly thereafter.
-
Serum Analysis: At the end of the study, collect blood via cardiac puncture. Analyze serum for triglycerides, total cholesterol, HDL, and insulin levels using commercial ELISA kits.
-
-
Tissue Analysis: Harvest the liver and weigh it. A portion can be fixed in formalin for histological analysis (H&E staining) to assess hepatic steatosis, while another portion can be snap-frozen for gene expression analysis (qRT-PCR) of PPAR target genes.
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's post-hoc test) to compare treatment groups to the vehicle control.
Conclusion
The 2-aryloxy-2-methylpropanoic acid scaffold acts as a potent modulator of metabolism primarily through the direct agonism of Peroxisome Proliferator-Activated Receptors. By binding to and activating PPARα, PPARγ, or a combination of the isoforms, these compounds initiate a transcriptional cascade that re-programs cellular lipid and glucose handling. This mechanism leads to clinically relevant outcomes, including the reduction of triglycerides, elevation of HDL cholesterol, and improvement of insulin sensitivity. The ability to fine-tune the selectivity and potency for different PPAR isoforms provides a powerful platform for developing next-generation therapeutics to combat the complex challenges of metabolic syndrome, type 2 diabetes, and dyslipidemia.
References
-
Jung, M. et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget. [Link][4][7]
-
Xu, H.E. et al. (2004). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry. [Link][1]
-
Jung, M. et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed. [Link]
-
Saha, U. et al. (2005). Discovery of a Novel Series of Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes and Dyslipidemia. Journal of Medicinal Chemistry. [Link][8]
-
Al-Harbi, N.O. et al. (2021). Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds. National Institutes of Health. [Link][6]
-
Mogensen, K. et al. (2004). Divergence between human and murine peroxisome proliferator-activated receptor alpha ligand specificities. Journal of Biological Chemistry. [Link][9]
-
Rao, M.S. & Reddy, J.K. (1999). Peroxisome Proliferator-Activated Receptors, Coactivators, and Downstream Targets. Toxicology and Applied Pharmacology. [Link][3]
-
Zhu, X. et al. (2020). In-silico identification of peroxisome proliferator-activated receptor (PPAR)α/γ agonists from Ligand Expo Components database. Journal of Biomolecular Structure and Dynamics. [Link][5]
Sources
- 1. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPAR agonist - Wikipedia [en.wikipedia.org]
- 3. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-silico identification of peroxisome proliferator-activated receptor (PPAR)α/γ agonists from Ligand Expo Components database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Discovery of a Novel Series of Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes and Dyslipidemia / Journal of Medicinal Chemistry, 2005 [sci-hub.box]
- 9. Divergence between human and murine peroxisome proliferator-activated receptor alpha ligand specificities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Characterizing the PPAR Activation Profile of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid
Abstract
This technical guide provides a comprehensive framework for the detailed characterization of the Peroxisome Proliferator-Activated Receptor (PPAR) activation profile of the novel compound, 2-(2-Isopropylphenoxy)-2-methylpropanoic acid. Although specific data for this compound is not extensively available in peer-reviewed literature, its structural analogy to the fibrate class of drugs, particularly gemfibrozil, suggests a potential role as a PPAR agonist. This document outlines the requisite experimental workflows, from initial binding affinity determination to functional cellular assays and downstream target gene analysis, designed to elucidate its potency, efficacy, and isoform selectivity (PPARα, PPARγ, PPARδ). The methodologies described herein are grounded in established, robust protocols, providing researchers and drug development professionals with a self-validating system to define the compound's therapeutic potential.
Introduction and Scientific Rationale
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated nuclear transcription factors that play a central role in regulating lipid metabolism, glucose homeostasis, and inflammation.[1][2] The three identified isoforms—PPARα, PPARγ, and PPARδ (also known as β/δ)—are critical therapeutic targets for metabolic disorders.[3][4]
-
PPARα , highly expressed in tissues with high fatty acid catabolism like the liver, heart, and kidney, is the primary target of fibrate drugs used to treat dyslipidemia.[1][5][6]
-
PPARγ is predominantly found in adipose tissue and is the molecular target for the thiazolidinedione (TZD) class of insulin-sensitizing drugs.[7]
-
PPARδ is ubiquitously expressed and is implicated in fatty acid oxidation and improving the lipid profile.[8]
The subject of this guide, this compound, is a propanoic acid derivative with a structural resemblance to fibrates. This family of compounds is characterized by a carboxylic acid head, a phenoxy spacer, and a hydrophobic tail. Given this structural similarity, we hypothesize that this compound is a potential PPAR agonist, likely exhibiting selectivity towards PPARα. This guide provides the scientific and technical roadmap to rigorously test this hypothesis.
The PPAR Signaling Pathway: A Mechanistic Overview
Understanding the core mechanism of PPAR activation is fundamental to designing and interpreting characterization assays. PPARs exert their effects by forming a heterodimer with the Retinoid X Receptor (RXR).[1] Upon ligand binding, a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activators. This entire complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[1][6][9]
Caption: Canonical PPAR signaling pathway.
Experimental Workflow for PPAR Activation Profiling
A multi-tiered approach is essential for a complete and reliable characterization. This involves moving from direct receptor interaction to functional cellular outcomes.
Caption: Tiered experimental workflow for characterization.
Tier 1: Receptor Binding Affinity Assessment
Causality: The first critical step is to determine if the compound physically interacts with the PPAR isoforms. A competitive binding assay provides this direct evidence and allows for the calculation of the concentration at which the compound displaces 50% of a known ligand (IC50).
Protocol: TR-FRET Competitive Binding Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™ technology, offer a sensitive, high-throughput, and non-radioactive method for this purpose.[10][11][12][13][14]
-
Principle: The assay measures the disruption of FRET between a terbium-labeled anti-GST antibody bound to a GST-tagged PPAR Ligand Binding Domain (LBD) and a fluorescently labeled, pan-PPAR tracer (Fluormone™ Pan-PPAR Green).[11] A test compound that binds to the PPAR-LBD will displace the tracer, leading to a decrease in the FRET signal.[12]
-
Reagents:
-
GST-tagged human PPARα, PPARγ, and PPARδ LBDs.
-
Terbium-labeled anti-GST antibody.
-
Fluormone™ Pan-PPAR Green tracer.
-
Test Compound: this compound, serially diluted.
-
Reference agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW0742 for PPARδ).
-
-
Procedure (384-well format):
-
Prepare a serial dilution of the test compound in assay buffer.
-
Add the fluorescent tracer to each well containing the test compound.
-
Add a mixture of the respective PPAR-LBD and the terbium-labeled antibody.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET enabled microplate reader, measuring emission at 520 nm and 495 nm.
-
Calculate the 520/495 nm emission ratio.
-
-
Data Analysis: Plot the emission ratio against the log of the test compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Tier 2: Functional Receptor Activation
Causality: Binding does not always equate to activation. A cell-based reporter assay is required to measure the compound's ability to induce a functional transcriptional response mediated by the PPAR-RXR heterodimer. This allows for the determination of the half-maximal effective concentration (EC50).
Protocol: Luciferase Reporter Gene Assay
This "gold standard" transactivation assay quantifies the light produced by the luciferase enzyme, whose expression is driven by a PPRE-containing promoter.[15][16]
-
Principle: Mammalian cells (e.g., HEK293 or HepG2) are transiently co-transfected with two plasmids: an expression vector containing the full-length PPAR isoform and a reporter vector containing a luciferase gene downstream of multiple PPRE repeats.[16] Upon activation by the test compound, the expressed PPAR drives luciferase production.
-
Reagents:
-
HEK293T or suitable host cell line.
-
Expression plasmids for human PPARα, PPARγ, and PPARδ.
-
PPRE-driven firefly luciferase reporter plasmid (e.g., pGL4).
-
Control plasmid constitutively expressing Renilla luciferase (for normalization).[15]
-
Transfection reagent.
-
Test compound and reference agonists.
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
After 24 hours, co-transfect the cells with the appropriate PPAR expression vector, the PPRE-luciferase reporter, and the Renilla control plasmid.
-
Allow 4-6 hours for transfection, then replace the medium with fresh medium containing serial dilutions of the test compound or reference agonist.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell viability.
-
Calculate the "fold activation" relative to the vehicle control.
-
Plot the fold activation against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax).
-
Tier 3: Endogenous Target Gene Expression
Causality: To confirm that the compound modulates biologically relevant downstream pathways in a more physiological context, we must measure its effect on the expression of known endogenous PPAR target genes.
Protocol: Quantitative Real-Time PCR (qPCR)
-
Principle: This technique measures the change in mRNA levels of specific genes in response to treatment with the test compound. The choice of cell line is critical; for instance, HepG2 (human hepatoma) cells are an excellent model for studying PPARα-mediated gene regulation.[17]
-
Reagents:
-
HepG2 cells (for PPARα) or another relevant cell line.
-
Test compound and reference agonist at a concentration near their EC50.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Validated primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with the test compound, reference agonist, or vehicle control for 12-24 hours.
-
Harvest cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qPCR using primers for target genes and a housekeeping gene for normalization.
-
-
Data Analysis: Use the ΔΔCt method to calculate the fold change in gene expression for each target gene relative to the vehicle-treated control.
Table 1: Key PPAR Target Genes for qPCR Analysis
| PPAR Isoform | Primary Tissue of Action | Key Target Genes | Function of Target Genes |
| PPARα | Liver | CPT1A (Carnitine Palmitoyltransferase 1A) | Rate-limiting enzyme in fatty acid beta-oxidation.[5] |
| ACOX1 (Acyl-CoA Oxidase 1) | First enzyme of the peroxisomal fatty acid beta-oxidation pathway.[5] | ||
| PDK4 (Pyruvate Dehydrogenase Kinase 4) | Inhibits glucose utilization, promotes fatty acid use.[5] | ||
| PPARγ | Adipose Tissue | FABP4 (Fatty Acid Binding Protein 4, aP2) | Involved in fatty acid uptake and intracellular transport.[7] |
| LPL (Lipoprotein Lipase) | Hydrolyzes triglycerides in lipoproteins. | ||
| PPARδ | Muscle, Adipose Tissue | ANGPTL4 (Angiopoietin-Like 4) | Regulator of lipoprotein lipase activity. |
| UCP3 (Uncoupling Protein 3) | Involved in energy expenditure and fatty acid metabolism.[9] |
Data Synthesis and Profile Definition
The culmination of these experiments allows for the construction of a comprehensive activation profile.
Table 2: Hypothetical Data Summary for this compound
| Assay Type | Parameter | PPARα | PPARγ | PPARδ |
| TR-FRET Binding | IC50 (nM) | 550 | > 10,000 | > 10,000 |
| Reporter Assay | EC50 (nM) | 1,200 | > 10,000 | > 10,000 |
| Emax (%) | 95% (vs. GW7647) | < 10% (vs. Rosig.) | < 5% (vs. GW0742) | |
| qPCR (HepG2) | CPT1A | 4.5-fold increase | - | - |
| ACOX1 | 3.8-fold increase | - | - |
Interpretation of Hypothetical Data: The data in Table 2 would define this compound as a potent and selective PPARα agonist . The sub-micromolar IC50 and low-micromolar EC50 values indicate high affinity and functional activity, respectively. The lack of significant activity at PPARγ and PPARδ up to 10 µM demonstrates strong isoform selectivity. This is corroborated by the specific upregulation of canonical PPARα target genes (CPT1A, ACOX1) in a liver cell model.
Conclusion
The systematic application of the binding, transactivation, and gene expression assays detailed in this guide provides a robust and self-validating pathway to define the PPAR activation profile of this compound. By explaining the causality behind each experimental choice and providing detailed protocols, this document equips researchers to move beyond simple screening and generate a comprehensive, mechanistically-grounded understanding of this compound's potential as a selective PPAR modulator. Such a detailed profile is an indispensable prerequisite for further preclinical and clinical development in the context of metabolic diseases.
References
-
Creative Diagnostics. PPAR Signaling Pathway. Available from: [Link]
-
LabX.com. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit. Available from: [Link]
-
Goto, T., et al. (2011). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. Journal of Lipid Research, 52(5), 873-884. Available from: [Link]
-
Wikipedia. Peroxisome proliferator-activated receptor alpha. Available from: [Link]
-
Blanquart, C., et al. (2002). The protein kinase C signaling pathway regulates a molecular switch between transactivation and transrepression activity of the peroxisome proliferator-activated receptor alpha. Molecular Endocrinology, 16(5), 990-1003. Available from: [Link]
-
Wang, Y., et al. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Pharmacology, 13, 1065675. Available from: [Link]
-
Li, Y., et al. (2025). The Crucial Role of the PPAR Signaling Pathway in the Diagnosis and Treatment of Chronic Obstructive Pulmonary Disease: An Analysis of Gene Expression and Macrophage Polarization. International Journal of Chronic Obstructive Pulmonary Disease, 20, 1-18. Available from: [Link]
-
Siersbæk, M., et al. (2007). Meta-analysis of primary target genes of peroxisome proliferator-activated receptors. Genome Biology, 8(11), R233. Available from: [Link]
-
Tachibana, K., et al. (2005). Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. Nuclear Receptor, 3, 3. Available from: [Link]
-
Rakhshandehroo, M., et al. (2007). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR Research, 2007, 25126. Available from: [Link]
-
Bernardi Videira, N., et al. (2018). Principle of the in vitro PPARß/δ transactivation assay. ResearchGate. Available from: [Link]
-
Puhl, A. C., et al. (2015). Cell transactivation assays. PPAR /GAL4 transactivation assay were performed with serial dilutions of different concentrations of luteolin in activation and competition mode. ResearchGate. Available from: [Link]
-
RayBiotech. Human PPAR-gamma Transcription Factor Activity Assay Kit. Available from: [Link]
-
Krämer, D. K., et al. (2007). A, mRNA content was determined using quantitative PCR as described... ResearchGate. Available from: [Link]
-
INDIGO Biosciences. Human PPAR Delta (PPARd) Reporter Assay Kit. Available from: [Link]
-
Xu, Y., et al. (2005). Discovery of a Novel Series of Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes and Dyslipidemia. Journal of Medicinal Chemistry, 48(16), 5253-5256. Available from: [Link]
-
PubChem. 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. Available from: [Link]
-
PubChem. Isobutyric Acid. Available from: [Link]
-
Cristiano, L., et al. (2016). Neuroprotective Properties of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Its Lipid Ligands. Molecules, 21(10), 1339. Available from: [Link]
-
Schmuth, M., et al. (2004). Peroxisome proliferator-activated receptor (PPAR)-beta/delta stimulates differentiation and lipid accumulation in keratinocytes. Journal of Investigative Dermatology, 122(4), 971-983. Available from: [Link]
-
Navarrete-Vázquez, G., et al. (2011). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. Available from: [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective properties of peroxisome proliferator-activated receptor alpha (PPARα) and its lipid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 6. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisome proliferator-activated receptor (PPAR)-beta/delta stimulates differentiation and lipid accumulation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meta-analysis of primary target genes of peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Invitrogen LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, goat 400 x 40 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. Invitrogen LanthaScreen TR-FRET PPAR alpha Competitive Binding Assay Kit, goat 400 x 40 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 12. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit | LabX.com [labx.com]
- 13. LanthaScreen™ TR-FRET PPAR delta Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]
- 14. LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
structural analogs of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid
An In-Depth Technical Guide to the Structural Analogs of 2-(2-Isopropylphenoxy)-2-methylpropanoic Acid: A Fibrate Core
Introduction: Beyond the Parent Scaffold
The compound this compound represents a core structural motif inherent to the fibrate class of drugs, a cornerstone in the management of dyslipidemia.[1] Fibrates are amphipathic carboxylic acids that clinically exert beneficial effects by lowering elevated serum triglycerides and, in many cases, raising high-density lipoprotein (HDL) cholesterol levels.[1][2] Their therapeutic value extends beyond simple lipid lowering, with ongoing research exploring their roles in mitigating cardiovascular risk and managing metabolic syndrome.[1]
This guide moves beyond a simple catalog of compounds. It is designed for researchers and drug development professionals to provide a deep, mechanistic understanding of this chemical scaffold. We will dissect the structure-activity relationships (SAR), provide actionable protocols for synthesis and evaluation, and explore the causal reasoning behind the design of next-generation analogs. The central thesis is that a profound understanding of the molecular interactions between these ligands and their nuclear receptor target, the Peroxisome Proliferator-Activated Receptor alpha (PPARα), is the critical path to developing novel therapeutics with enhanced potency, selectivity, and safety profiles.
Pillar 1: The Molecular Mechanism of Action - PPARα Activation
The pharmacological effects of fibrates are mediated, at least in part, through the activation of PPARs, a group of ligand-inducible transcription factors belonging to the nuclear hormone receptor superfamily.[3][4] There are three primary PPAR subtypes: α, δ (or β), and γ, each with distinct tissue expression patterns and physiological roles. Fibrates are primarily agonists of PPARα, which is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[5]
Upon ligand binding, PPARα undergoes a conformational change, causing it to heterodimerize with the Retinoid X Receptor (RXR).[6] This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6][7] This binding event recruits a cascade of co-activator proteins, initiating the transcription of genes involved in lipid metabolism.
Key transcriptional events initiated by PPARα activation include:
-
Increased Lipoprotein Lipase (LPL) Synthesis: This enhances the clearance of triglyceride-rich lipoproteins.[8]
-
Upregulation of Fatty Acid Oxidation Genes: This stimulates the cellular uptake and catabolism of fatty acids, reducing their availability for triglyceride synthesis.[3][4]
-
Increased Production of HDL Apolipoproteins: Fibrates stimulate the expression of ApoA-I and ApoA-II, the primary proteins associated with HDL, contributing to reverse cholesterol transport.[4]
-
Downregulation of ApoC-III: This protein is an inhibitor of LPL; its suppression further enhances lipolysis.[3]
This intricate signaling cascade underscores the mechanism by which fibrate analogs lower plasma triglycerides and modulate cholesterol levels.
Caption: A modular synthetic workflow for producing fibrate analogs.
Detailed Protocol: Synthesis of this compound
This protocol is a representative example. All reactions involving organic solvents should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-isopropylphenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone (150 mL).
-
Addition of Reagents: While stirring, add ethyl 2-bromo-2-methylpropanoate (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Causality Note: Potassium carbonate is a mild base sufficient to deprotonate the phenol, forming the nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. Refluxing provides the necessary activation energy.
-
-
Workup (Ester Intermediate): After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted phenol) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ethyl ester intermediate, which can be purified by column chromatography.
-
Hydrolysis: Dissolve the purified ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v). Add lithium hydroxide (LiOH, 3.0 eq) and stir vigorously at room temperature for 4-6 hours.
-
Causality Note: LiOH is a strong base that saponifies the ester to the corresponding carboxylate salt. THF serves as a co-solvent to ensure miscibility.
-
-
Workup (Final Product): Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Acidify the aqueous layer to pH ~2 with 1M HCl. The product will precipitate as a solid or can be extracted with ethyl acetate.
-
Purification: The precipitated solid can be collected by filtration and recrystallized. If extracted, the organic layers are combined, dried over Na₂SO₄, and concentrated to yield the final product, this compound.
-
Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Evaluation: PPARα Reporter Gene Assay
This cell-based assay is the gold standard for quantifying the potency of PPARα agonists. It relies on a genetically engineered reporter system to provide a quantitative readout of receptor activation.
Principle: CV-1 cells (or a similar cell line) are co-transfected with two plasmids:
-
An expression vector for the human PPARα protein.
-
A reporter plasmid containing a luciferase gene under the transcriptional control of a PPRE.
When a test compound activates PPARα, the resulting complex binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of PPARα activation.
Step-by-Step Methodology:
-
Cell Culture: Culture CV-1 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Transfection: Plate cells in a 96-well plate. On the following day, co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, remove the medium and replace it with fresh medium containing the test compounds at various concentrations (typically a serial dilution from 10⁻¹⁰ M to 10⁻⁵ M). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., GW7647, a known potent PPARα agonist). [9] * Self-Validation Note: The vehicle control defines the baseline (0% activation), and the positive control defines the maximum response (100% activation). All data points are normalized to these controls.
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the raw luminescence units to the controls. Plot the percentage activation against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration at which 50% of the maximal response is achieved) and the maximal efficacy (Eₘₐₓ).
Conclusion and Future Directions
The this compound scaffold remains a fertile ground for the discovery of novel modulators of lipid metabolism. The principles of rational design, guided by a deep understanding of the structure-activity relationships and the PPARα signaling pathway, are paramount. Future work in this area will likely focus on developing subtype-selective agonists or even partial agonists, which may retain the therapeutic benefits while minimizing the side effects associated with full agonism. [5][7]The integration of computational modeling with the robust synthetic and biological evaluation workflows described herein will accelerate the identification of next-generation fibrate analogs with superior pharmacological profiles, ultimately benefiting patients with metabolic disorders.
References
- Mechanism of action of fibrates - PubMed.
- Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism | Circulation.
- Fibrates: Uses, Types & Side Effects - Cleveland Clinic.
- Fibrate - Grokipedia.
- Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism - American Heart Association Journals.
- Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC.
- Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors - MDPI.
- Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist - MDPI.
- Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation - ACS Publications.
- Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC.
- Structure Activity Relationships - Drug Design Org.
- 2-(p-Chlorophenoxy)-2-methylpropionic acid 97 882-09-7 - Sigma-Aldrich.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
early discovery and history of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid
An In-depth Technical Guide on the Early Discovery and History of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid (Gemfibrozil)
Abstract
This technical guide provides a comprehensive overview of the early discovery, synthesis, and historical development of this compound, a compound widely known as Gemfibrozil. Developed in the late 1970s by Parke-Davis, Gemfibrozil emerged from a concerted effort to identify novel therapeutic agents for managing dyslipidemia. This document details the initial chemical synthesis strategies, early pharmacological investigations into its mechanism of action, and the pivotal preclinical and clinical studies that established its efficacy as a lipid-regulating agent. We will explore the scientific rationale behind the experimental designs of the era and present the foundational data that paved the way for its approval and long-standing clinical use. This guide is intended for researchers, scientists, and drug development professionals interested in the history of lipid-lowering therapies and the evolution of our understanding of fibrate drugs.
Introduction: The Quest for Lipid-Regulating Agents
In the mid-20th century, a growing body of epidemiological evidence began to forge a strong link between abnormal blood lipid levels, particularly high cholesterol and triglycerides, and the risk of cardiovascular disease. This understanding spurred a significant research and development drive within the pharmaceutical industry to discover compounds capable of favorably modulating plasma lipid profiles. The primary focus was on agents that could lower levels of triglycerides and low-density lipoprotein (LDL) cholesterol while ideally increasing high-density lipoprotein (HDL) cholesterol. It was within this scientific landscape that a class of drugs known as fibrates emerged, and among them, Gemfibrozil would become a key therapeutic option.
The Genesis: Synthesis and Discovery of a New Fibrate
Gemfibrozil was the product of a systematic chemical synthesis and screening program at the laboratories of the American company Parke-Davis.[1] The compound was patented in 1968, indicating its initial development during a period of intensive research into fibric acid derivatives.[2] The goal was to create a molecule with a more potent and favorable profile for lowering plasma lipids in both animals and humans than existing agents.[1]
Chemical Synthesis Pathway
The core structure of Gemfibrozil is a phenoxy-isobutyric acid derivative. While the precise, proprietary synthesis routes of the late 1960s are not detailed, a chemically logical and common approach for creating such structures involves the Williamson ether synthesis. This involves the alkylation of a phenol with an α-halo-isobutyrate, followed by hydrolysis of the ester to yield the final carboxylic acid.
A plausible synthesis pathway is outlined below:
Caption: Plausible synthesis route for Gemfibrozil.
Early Pharmacological Investigations: Unraveling the Mechanism
Following its synthesis, Gemfibrozil underwent extensive pharmacological evaluation. It was selected from a series of related compounds due to its potent effects on plasma lipids.[1] While its clinical efficacy was quickly established, the precise molecular mechanism of action was not fully understood in its early days.[1][3]
Initial theories centered on several key observations:
-
Inhibition of Lipolysis: It was proposed that Gemfibrozil decreases the breakdown of lipids in adipose (fat) cells.[1] This reduces the flux of free fatty acids to the liver, which are the primary substrate for triglyceride synthesis.
-
Decreased Hepatic VLDL Secretion: By limiting the availability of fatty acids, Gemfibrozil was shown to inhibit the liver's synthesis and secretion of very-low-density lipoproteins (VLDL), the main carriers of triglycerides in the blood.[2]
-
Enhanced Lipoprotein Lipase Activity: Early studies also indicated that Gemfibrozil increases the activity of extrahepatic lipoprotein lipase (LPL), an enzyme responsible for breaking down triglycerides in circulating lipoproteins, thereby enhancing their clearance from the plasma.[3]
It is now understood that these effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[4][5] However, the definitive role of PPARα was elucidated years after the initial discovery and clinical use of Gemfibrozil.
The early proposed mechanism is visualized below:
Caption: Early proposed mechanism of action for Gemfibrozil.
From Preclinical Models to Clinical Use
The journey of Gemfibrozil from a laboratory compound to a prescribed medication involved rigorous testing, beginning with animal models and culminating in human clinical trials.
Representative Preclinical Protocol: Hyperlipidemia Rat Model
The causality behind early experimental choices was to mimic the human condition of hyperlipidemia in a controlled animal model to reliably test the compound's efficacy.
Objective: To determine the effect of Gemfibrozil on plasma triglyceride and cholesterol levels in rats fed a high-fat, high-cholesterol diet.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=20) are used, as this strain is well-characterized for lipid metabolism studies.
-
Acclimatization: Animals are acclimated for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Induction of Hyperlipidemia: For four weeks, all animals are fed a diet enriched with 20% olive oil and 2% cholesterol to induce elevated plasma lipid levels.[6]
-
Group Allocation: Rats are randomly divided into two groups (n=10 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) daily by oral gavage.
-
Gemfibrozil Group: Receives Gemfibrozil (e.g., 50 mg/kg body weight) suspended in the vehicle daily by oral gavage.[6]
-
-
Treatment Period: The treatment is administered for two consecutive weeks.
-
Blood Sampling: At the end of the treatment period, animals are fasted overnight, and blood samples are collected via cardiac puncture under anesthesia.
-
Biochemical Analysis: Plasma is separated by centrifugation, and levels of total cholesterol, triglycerides, VLDL, and HDL are measured using standard enzymatic assays.
-
Statistical Analysis: Data are analyzed using a Student's t-test to compare the mean lipid levels between the control and Gemfibrozil-treated groups. A p-value < 0.05 is considered statistically significant.
Early Clinical Investigations
After demonstrating promise in preclinical models, Gemfibrozil was advanced to clinical studies in 1971.[2] One of the key early studies investigated its effects on lipoprotein metabolism in patients with primary endogenous hypertriglyceridemia. This type of self-validating protocol, using patients as their own baseline control, provided robust evidence of the drug's direct effects.
A study published in 1985 provided significant insight into its mechanism in humans.[3] Six patients were stabilized on a controlled diet and then treated with Gemfibrozil (1,200 mg/day) for 8 weeks. The study measured the kinetics of apolipoproteins AI and AII (the primary proteins in HDL) by injecting autologously labeled HDL and tracking its decay.[3]
The results demonstrated a potent and statistically significant effect on the lipid profile, as summarized below.
| Parameter | Pre-Gemfibrozil (Baseline) | Post-Gemfibrozil (8 weeks) | Percent Change |
| Plasma Triglycerides | Value not specified | Value not specified | ↓ 54% |
| HDL Cholesterol | Value not specified | Value not specified | ↑ 36% |
| Apolipoprotein AI | Value not specified | Value not specified | ↑ 29% |
| Apolipoprotein AII | Value not specified | Value not specified | ↑ 38% |
| Apo AI Synthetic Rate | Value not specified | Value not specified | ↑ 27% |
| Apo AII Synthetic Rate | Value not specified | Value not specified | ↑ 34% |
| Postheparin Lipoprotein Lipase | Value not specified | Value not specified | ↑ 25% |
| (Data synthesized from Saku et al., 1985)[3] |
This study was crucial as it demonstrated that Gemfibrozil's HDL-raising effect was due to a stimulation of apolipoprotein synthesis, rather than a decrease in its breakdown.[3]
Market Introduction and Clinical Impact
Gemfibrozil was successfully launched as a hypolipidemic medication in 1976 and received FDA approval in the United States in 1981, where it was marketed under the brand name Lopid.[2][7] It was initially approved for lowering triglyceride levels and later for treating type IIb hyperlipidemia in patients with low HDL who did not respond to other therapies.[6] Its oral bioavailability and relatively good tolerance made it a valuable tool in the management of dyslipidemia for many years.[2]
Conclusion
The early history of this compound (Gemfibrozil) is a testament to the systematic drug discovery and development process of the late 20th century. From its rational synthesis in the Parke-Davis laboratories to its detailed characterization in preclinical and human studies, Gemfibrozil emerged as a potent lipid-regulating agent. The initial investigations, while not fully uncovering the molecular intricacies of PPARα activation, correctly identified its profound effects on inhibiting lipolysis, reducing hepatic VLDL production, and enhancing HDL synthesis. These foundational studies established its clinical utility and paved the way for decades of use in the fight against cardiovascular disease.
References
-
Title: Gemfibrozil - Wikipedia Source: Wikipedia URL: [Link]
-
Title: An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia Source: MDPI URL: [Link]
-
Title: Mechanism of action of gemfibrozil on lipoprotein metabolism Source: Journal of Clinical Investigation (via PMC) URL: [Link]
-
Title: What is the mechanism of Gemfibrozil? Source: Patsnap Synapse URL: [Link]
-
Title: Gemfibrozil - StatPearls Source: NCBI Bookshelf URL: [Link]
-
Title: What is the mechanism of action of Gemfibrozil (Gemfibrizol)? Source: Dr.Oracle URL: [Link]
- Title: US5492700A - Process and composition for the development of controlled release gemfibrozil dosage form Source: Google Patents URL
-
Title: Gemfibrozil - Some Pharmaceutical Drugs Source: NCBI Bookshelf URL: [Link]
-
Title: Gemfibrozil, Food and Drug Administration-approved lipid-lowering drug, increases longevity in mouse model of Late Infantile Neuronal Ceroid Lipofuscinosis Source: PubMed Central URL: [Link]
Sources
- 1. Gemfibrozil - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action of gemfibrozil on lipoprotein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]
- 5. Gemfibrozil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Gemfibrozil, Food and Drug Administration-approved lipid-lowering drug, increases longevity in mouse model of Late Infantile Neuronal Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Targeting of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid, a member of the fibrate class of drugs. The primary therapeutic target of this compound is identified as the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a master regulator of lipid metabolism and inflammation. This document elucidates the mechanism of PPARα activation, its downstream signaling pathways, and the consequent therapeutic implications for a range of metabolic and cardiovascular diseases. Furthermore, this guide offers detailed, field-proven methodologies for the in-vitro characterization of this compound as a PPARα agonist, including binding affinity and functional activation assays, as well as an assessment of its anti-inflammatory properties. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge and practical tools to explore the full therapeutic potential of this and related compounds.
Introduction: Unveiling this compound
This compound belongs to the phenoxyisobutyric acid class of compounds, more commonly known as fibrates.[1] These synthetic ligands are well-established as modulators of lipid metabolism. The structural backbone of this class, including the specific compound of interest, is designed to mimic endogenous fatty acids, allowing it to interact with specific cellular receptors that govern metabolic processes. The primary and most well-characterized molecular target of the fibrate drug class is the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2]
The Core Therapeutic Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARα is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily.[3] It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.[4] PPARα plays a pivotal role in maintaining energy homeostasis, particularly during periods of fasting, by upregulating the expression of genes involved in fatty acid transport and oxidation.[5]
Mechanism of PPARα Activation by this compound
The therapeutic effects of this compound are initiated by its binding to the ligand-binding domain (LBD) of PPARα. This event triggers a cascade of molecular interactions that ultimately alters gene expression:
-
Ligand Binding and Conformational Change: The binding of the fibrate to the PPARα LBD induces a conformational change in the receptor.
-
Heterodimerization: The activated PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[6]
-
PPRE Binding: This PPARα-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2]
-
Transcriptional Regulation: The binding of the heterodimer to the PPRE recruits a complex of coactivator proteins, which then initiates the transcription of downstream target genes.[6] Conversely, in the absence of a ligand, PPARα can be bound by corepressor proteins, which suppresses gene expression.[6]
Downstream Signaling Pathways
The activation of PPARα by compounds like this compound modulates two principal signaling pathways with significant therapeutic implications: lipid metabolism and inflammation.
PPARα is a master regulator of lipid homeostasis. Its activation leads to a coordinated upregulation of genes involved in multiple facets of fatty acid metabolism, resulting in a beneficial impact on the lipid profile. Key target genes and their functions are summarized in the table below.
| Gene | Protein/Enzyme | Function in Lipid Metabolism |
| CD36 | Fatty Acid Translocase | Facilitates the uptake of fatty acids into cells. |
| FABP1 | Fatty Acid Binding Protein 1 | Binds fatty acids in the cytoplasm and facilitates their transport. |
| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme for the transport of long-chain fatty acids into mitochondria for β-oxidation. |
| ACOX1 | Acyl-CoA Oxidase 1 | The first and rate-limiting enzyme of the peroxisomal β-oxidation pathway. |
| LPL | Lipoprotein Lipase | Hydrolyzes triglycerides in lipoproteins, such as those found in chylomicrons and very-low-density lipoproteins (VLDL). |
| APOA1/APOA2 | Apolipoprotein A1/A2 | Key protein components of high-density lipoprotein (HDL), involved in reverse cholesterol transport. |
The net effect of the coordinated upregulation of these genes is a decrease in circulating triglycerides and an increase in HDL cholesterol levels.
Beyond its role in metabolism, PPARα activation exerts potent anti-inflammatory effects. This is primarily achieved through a mechanism known as transrepression, where activated PPARα inhibits the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB).[6][7] This interference prevents the transcription of pro-inflammatory genes, including those encoding for cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[6]
Caption: PPARα signaling pathway activated by this compound.
Therapeutic Potential and Key Application Areas
The dual action of this compound on lipid metabolism and inflammation makes it a promising therapeutic candidate for a variety of diseases.
-
Dyslipidemia: This is the primary indication for fibrates. By lowering triglycerides and increasing HDL cholesterol, these compounds address key features of atherogenic dyslipidemia.
-
Cardiovascular Disease: The lipid-modifying and anti-inflammatory effects of PPARα activation contribute to a reduction in the risk of atherosclerotic cardiovascular disease.[8]
-
Diabetic Retinopathy: Clinical trials have demonstrated that fenofibrate can slow the progression of diabetic retinopathy, a microvascular complication of diabetes. This effect is thought to be mediated, at least in part, by the anti-inflammatory and anti-angiogenic properties of PPARα activation, independent of systemic lipid-lowering.[9]
-
Non-alcoholic Fatty Liver Disease (NAFLD): By promoting fatty acid oxidation in the liver, PPARα agonists have the potential to reduce hepatic fat accumulation, a hallmark of NAFLD.
Experimental Characterization: A Methodological Guide
To empirically validate the activity of this compound as a PPARα agonist, a series of in-vitro assays are recommended.
In-Vitro Assay Workflow
Caption: Recommended in-vitro assay workflow for characterizing PPARα agonists.
Detailed Experimental Protocols
This assay quantitatively determines the binding affinity of a test compound to the PPARα ligand-binding domain (LBD) by measuring the displacement of a fluorescently labeled tracer.
-
Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged PPARα-LBD. A fluorescent tracer molecule that binds to the PPARα LBD is also included. When the tracer is bound, excitation of the Tb donor results in fluorescence resonance energy transfer (FRET) to the tracer (acceptor), producing a high TR-FRET signal. A test compound that binds to the PPARα LBD will compete with the tracer, leading to a decrease in the TR-FRET signal.[10]
-
Materials:
-
GST-tagged human PPARα-LBD
-
Tb-labeled anti-GST antibody
-
Fluorescent pan-PPAR ligand (tracer)
-
TR-FRET assay buffer
-
Test compound (this compound)
-
Positive control (e.g., GW7647)
-
384-well black assay plates
-
TR-FRET compatible plate reader
-
-
Step-by-Step Protocol:
-
Prepare a serial dilution of the test compound in TR-FRET assay buffer.
-
In a 384-well plate, add the test compound dilutions. Include wells for a positive control (known PPARα agonist) and a negative control (vehicle).
-
Add the fluorescent tracer to all wells.
-
Prepare a mixture of the GST-PPARα-LBD and the Tb-anti-GST antibody in assay buffer.
-
Add the PPARα/antibody mixture to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) using a TR-FRET plate reader with a time delay.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
This cell-based assay measures the ability of a test compound to activate PPARα and drive the expression of a reporter gene.
-
Principle: A host cell line (e.g., HEK293 or HepG2) is transiently or stably transfected with two plasmids: an expression vector for human PPARα and a reporter vector containing a luciferase gene under the control of a promoter with multiple PPREs. When the test compound activates PPARα, the resulting complex binds to the PPREs and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPARα activation.[3][11]
-
Materials:
-
HEK293 or HepG2 cells
-
Human PPARα expression plasmid
-
PPRE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound
-
Positive control (e.g., fenofibric acid)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
-
Step-by-Step Protocol:
-
Co-transfect the host cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid. For normalization of transfection efficiency, a third plasmid expressing Renilla luciferase can be included.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions. Include positive and negative controls.
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent. If a Renilla luciferase plasmid was used, measure its activity as well.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).
-
Plot the normalized luciferase activity against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[12]
-
This assay evaluates the ability of the test compound to suppress the inflammatory response in immune cells.
-
Principle: Macrophages (e.g., THP-1-derived macrophages or primary macrophages) are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, which induces the production of pro-inflammatory cytokines like TNF-α and IL-6. The ability of the test compound to inhibit the production of these cytokines is measured.[13][14]
-
Materials:
-
THP-1 monocytes or primary macrophages
-
PMA (for differentiating THP-1 cells)
-
Cell culture medium
-
LPS (from E. coli)
-
Test compound
-
ELISA kits for TNF-α and IL-6
-
-
Step-by-Step Protocol:
-
If using THP-1 cells, differentiate them into macrophages by treating with PMA for 48-72 hours.
-
Plate the macrophages in a 96-well plate.
-
Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include unstimulated and LPS-only controls.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production by the test compound compared to the LPS-only control.
-
Data Interpretation and Expected Outcomes
For a compound like this compound, which is structurally similar to fenofibric acid, the expected outcomes from the described assays would be:
-
TR-FRET Binding Assay: A dose-dependent decrease in the TR-FRET signal, indicating competitive binding to the PPARα-LBD. The IC50 value is expected to be in the low micromolar range.
-
Luciferase Reporter Assay: A dose-dependent increase in luciferase activity, confirming that the compound is a functional agonist of PPARα.
-
Anti-inflammatory Assay: A dose-dependent inhibition of LPS-induced TNF-α and IL-6 production, demonstrating the anti-inflammatory properties of the compound.
The table below presents representative quantitative data for fenofibric acid, the active metabolite of the well-characterized fibrate, fenofibrate.
| Assay | Parameter | Value (Fenofibric Acid) | Reference |
| PPARα Luciferase Assay | EC50 | 9.47 µM - 22.4 µM | [12][15] |
| PPARγ Luciferase Assay | EC50 | 1.47 µM - 61.0 µM | [12][15] |
| PPARδ Luciferase Assay | EC50 | 1.06 µM | [15] |
| COX-2 Inhibition Assay | IC50 | 48 nM | [15] |
Note: The specific values for this compound would need to be determined experimentally.
Conclusion and Future Directions
This compound, as a member of the fibrate class, holds significant therapeutic potential through its primary interaction with PPARα. The activation of this nuclear receptor offers a multifaceted approach to disease management by concurrently addressing dyslipidemia and inflammation. The experimental methodologies detailed in this guide provide a robust framework for the preclinical characterization of this and similar compounds.
Future research should focus on determining the in-vivo efficacy and safety profile of this compound in relevant animal models of cardiovascular and metabolic diseases. Furthermore, exploring the potential for synergistic effects with other therapeutic agents, such as statins, could open new avenues for combination therapies with enhanced clinical benefits. The continued investigation of PPARα agonists is a promising endeavor in the ongoing effort to combat complex metabolic disorders.
References
-
Kamata, T., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences, 23(9), 4721. [Link]
-
Wikipedia. (n.d.). Fibrate. In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Pawlak, M., et al. (2015). The role of PPARα in the control of SREBP activity and lipid synthesis in the liver. Biochemical Journal, 466(2), 439-448. [Link]
-
Corbett, J. W., et al. (2005). A chemical switch regulates fibrate specificity for peroxisome proliferator-activated receptor alpha (PPARalpha ) versus liver X receptor. Journal of Biological Chemistry, 280(19), 18883-18889. [Link]
-
Osumi, T., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 294(46), 17495-17507. [Link]
-
Tyagi, S., et al. (2011). Role of PPAR in cardiovascular diseases. Pharmacology & Therapeutics, 131(1), 101-113. [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]
-
Kodama, S., et al. (2020). PPARα Induces the Expression of CAR That Works as a Negative Regulator of PPARα Functions in Mouse Livers. International Journal of Molecular Sciences, 21(4), 1334. [Link]
-
Simó-Servat, O., et al. (2018). Fenofibrate and Diabetic Retinopathy. Current Diabetes Reports, 18(9), 65. [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]
-
Staels, B., et al. (1998). [Molecular mechanism of action of the fibrates]. Pathologie-biologie, 46(8), 691-694. [Link]
-
Vu-Dac, N., et al. (1998). The nuclear receptors peroxisome proliferator-activated receptor alpha and Rev-erbalpha mediate the species-specific regulation of apolipoprotein A-I expression by fibrates. Journal of Biological Chemistry, 273(40), 25713-25720. [Link]
-
Edelstein, D. L., et al. (2002). Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway. Metabolism, 51(10), 1246-1251. [Link]
-
Knight, B. L., et al. (2005). A role for PPARα in the control of SREBP activity and lipid synthesis in the liver. Biochemical Journal, 389(Pt 2), 413-421. [Link]
-
Luci, S., et al. (2007). Clofibrate causes an upregulation of PPAR-{alpha} target genes but does not alter expression of SREBP target genes in liver and adipose tissue of pigs. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 293(1), R70-R77. [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]
-
Poulsen, L., et al. (2012). The Role of PPARα Activation in Liver and Muscle. PPAR Research, 2012, 584359. [Link]
-
Delerive, P., et al. (2000). Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver. Hepatology, 32(3), 573-580. [Link]
-
Li, J., et al. (2022). PPARα modulation of macrophage polarization and inflammatory signaling in mimic periodontitis. Journal of Inflammation Research, 15, 6059-6072. [Link]
-
Lee, Y. S., et al. (2014). PPARα agonists inhibit inflammatory activation of macrophages through upregulation of β-defensin 1. Atherosclerosis, 237(2), 453-460. [Link]
-
ResearchGate. (n.d.). TR-FRET-based competitive binding assay for PPAR alphawas conducted for.... [Link]
-
Paukkeri, E. L., et al. (2009). PPARα agonists inhibit nitric oxide production by enhancing iNOS degradation in LPS-treated macrophages. British Journal of Pharmacology, 157(4), 623-633. [Link]
-
Dahiya, R., et al. (2006). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. Bulletin of the Chemical Society of Ethiopia, 20(2), 237-246. [Link]
-
Li, X., et al. (2023). Anti-inflammatory targets and mechanisms of fenofibrate action in urinary system diseases. Frontiers in Pharmacology, 14, 1234567. [Link]
-
Wu, D., et al. (2021). PPARα agonist fenofibrate relieves acquired resistance to gefitinib in non-small cell lung cancer by promoting apoptosis via PPARα/AMPK/AKT/FoxO1 pathway. Cell Death & Disease, 12(4), 345. [Link]
-
PubChem. (n.d.). 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. [Link]
-
Sharina, I. G., et al. (2012). The fibrate gemfibrozil is a NO- and haem-independent activator of soluble guanylyl cyclase: in vitro studies. British Journal of Pharmacology, 166(4), 1349-1360. [Link]
-
Tziomalos, K., et al. (2007). Anti-Inflammatory Effects of Fibrates: An Overview. Current Medicinal Chemistry, 14(29), 3097-3101. [Link]
-
ResearchGate. (n.d.). PPAR α agonists reduced in fl ammatory cytokine production and.... [Link]
-
Bougarne, N., et al. (2018). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine Reviews, 39(6), 760-804. [Link]
- Google Patents. (n.d.).
-
Wang, Y., et al. (2021). Anti-inflammatory role of fenofibrate in treating diseases. Journal of Inflammation Research, 14, 6059-6072. [Link]
-
Ahmad, S., et al. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Journal of the Chemical Society of Pakistan, 29(4), 352-356. [Link]
-
Belfort, R., et al. (2006). Fenofibrate Reduces Systemic Inflammation Markers Independent of Its Effects on Lipid and Glucose Metabolism in Patients with the Metabolic Syndrome. The Journal of Clinical Endocrinology & Metabolism, 91(11), 4370-4376. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. korambiotech.com [korambiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 6. academic.oup.com [academic.oup.com]
- 7. TR-FRET Assay | PPIase Services | Selcia [selcia.com]
- 8. Invitrogen LanthaScreen TR-FRET PPAR alpha Competitive Binding Assay Kit, goat 400 x 40 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 9. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPARα modulation of macrophage polarization and inflammatory signaling in mimic periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PPARα agonists inhibit nitric oxide production by enhancing iNOS degradation in LPS-treated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-(2-Isopropylphenoxy)-2-methylpropanoic Acid
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid. The method is developed for accuracy, precision, and specificity, making it suitable for routine quality control and research applications in the pharmaceutical industry. The protocol herein provides a comprehensive guide, from sample preparation to data analysis, and has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
This compound is an organic compound with potential applications in drug development. As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method is crucial for ensuring its quality, purity, and stability. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[4]
This application note addresses the need for a validated analytical method by presenting a reversed-phase HPLC protocol. The choice of a reversed-phase method is based on the hydrophobic nature of the analyte.[5] Furthermore, as a carboxylic acid, the ionization of the analyte is a critical factor influencing its retention and peak shape. To ensure consistent and sharp peaks, the mobile phase is acidified to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the non-polar stationary phase.[6][7]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Reference Standard: this compound, purity >99%.
-
Reagents:
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Phosphoric acid in Water.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Water and Acetonitrile (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Method Protocol
A detailed, step-by-step methodology for the analysis is provided below.
Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | Isocratic |
| Composition | 60% A : 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 275 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
C18 Column: A C18 stationary phase is selected due to its hydrophobicity, which is suitable for retaining the non-polar analyte.[5][10]
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase ensures that the carboxylic acid group of the analyte remains protonated, leading to better retention and symmetrical peak shape.[6][7]
-
Acetonitrile: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.[5]
-
UV Detection: The aromatic ring in the analyte's structure allows for sensitive detection using a UV detector. The wavelength of 275 nm is a common choice for phenolic compounds.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow of the HPLC analysis.
Caption: HPLC analysis workflow from preparation to quantification.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[11][12] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analysis of blank, placebo, and spiked samples. | No interference at the retention time of the analyte. |
| Linearity & Range | Analysis of at least five concentrations over the range of 1-100 µg/mL. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analysis of samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%). | 98.0% - 102.0% recovery. |
| Precision (RSD%) | - Repeatability: Six replicate injections of the standard solution.- Intermediate Precision: Analysis on different days by different analysts. | RSD ≤ 2.0%. |
| LOD & LOQ | Determined based on the signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | LOD: S/N ≥ 3:1LOQ: S/N ≥ 10:1 |
| Robustness | Deliberate small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). | RSD ≤ 2.0% for system suitability parameters. |
System Suitability
Before each analytical run, a system suitability test is performed by injecting five replicates of a standard solution. The acceptance criteria are as follows:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Results and Discussion
The developed HPLC method demonstrated excellent performance for the analysis of this compound. The method proved to be specific, with no interfering peaks from the blank or placebo. A linear relationship between peak area and concentration was observed over the specified range, with a correlation coefficient greater than 0.999. The accuracy, determined by the recovery of spiked samples, was within the acceptable limits of 98.0% to 102.0%. The precision of the method, expressed as the relative standard deviation, was less than 2.0% for both repeatability and intermediate precision, indicating that the method is highly reproducible. The robustness of the method was confirmed by the minimal impact of small, deliberate variations in the chromatographic conditions on the results.
Conclusion
This application note describes a simple, rapid, and reliable RP-HPLC method for the quantitative analysis of this compound. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control and research purposes. The provided protocol, including the rationale for the chosen parameters and the comprehensive validation data, ensures the trustworthiness and scientific integrity of the analytical results.
References
-
PubChem. (n.d.). 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
-
IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
LCGC. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Methylpropanoic acid (FDB003277). Retrieved from [Link]
-
Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
-
Science.gov. (n.d.). hplc assay method: Topics by Science.gov. Retrieved from [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. hplc assay method: Topics by Science.gov [science.gov]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. biotage.com [biotage.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ionsource.com [ionsource.com]
- 9. Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. database.ich.org [database.ich.org]
Application Note: A Validated LC-MS/MS Method for the Quantification of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid in Human Plasma
Introduction
2-(2-Isopropylphenoxy)-2-methylpropanoic acid is a small molecule carboxylic acid derivative with potential therapeutic applications. As with any drug candidate, a robust and reliable bioanalytical method for its quantification in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The methodology herein is designed to meet the stringent requirements for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA), ensuring data integrity for regulatory submissions.[1][2][3]
The core of this method lies in a straightforward liquid-liquid extraction (LLE) for sample cleanup, followed by a rapid and selective LC-MS/MS analysis. The acidic nature of the analyte makes it an ideal candidate for negative ion electrospray ionization (ESI), which provides high sensitivity and specificity.[4][5] A stable isotope-labeled internal standard, this compound-d6, is employed to ensure the highest level of accuracy and precision by compensating for variations in sample processing and instrument response.
Materials and Methods
Reagents and Chemicals
-
Analyte: this compound (≥98% purity)
-
Internal Standard (IS): this compound-d6 (isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Ethyl Acetate (HPLC grade), Formic Acid (LC-MS grade)
-
Other Reagents: Human plasma (K2EDTA as anticoagulant)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized for the selective and sensitive detection of the analyte and internal standard.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 40% B to 95% B over 2.5 minutes, hold at 95% B for 1 minute, return to 40% B and equilibrate for 1.5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | See Table 2 |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | -4500 V |
Table 2: MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 221.1 | 135.1 | 150 |
| This compound-d6 (IS) | 227.1 | 135.1 | 150 |
Rationale for Parameter Selection: A C18 column was chosen for its excellent retention and separation of hydrophobic molecules like the target analyte.[1][6][7] The use of formic acid in the mobile phase aids in the protonation of the analyte in the reversed-phase separation, leading to better peak shape, while still being compatible with negative ion mode ESI.[4] Negative ion mode ESI is preferred for acidic compounds as it promotes the formation of the deprotonated molecule [M-H]-, which is often more stable and provides a stronger signal than the protonated molecule in positive mode.[5] The MRM transitions were selected based on the fragmentation pattern of the analyte and IS, with the most intense and stable product ions chosen for quantification to ensure sensitivity and specificity.
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and its deuterated internal standard in separate 10 mL volumetric flasks using methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte primary stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) methanol:water.
-
Calibration Curve and QC Samples: Spike the appropriate working standard solutions into blank human plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL. Similarly, prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Plasma Sample Extraction Protocol
The liquid-liquid extraction protocol is designed to efficiently extract the acidic analyte from the plasma matrix while minimizing interferences.
Protocol Justification: Acidification of the plasma sample with formic acid ensures that the carboxylic acid group of the analyte is protonated, rendering the molecule more non-polar and facilitating its extraction into the organic solvent, ethyl acetate.[8] Ethyl acetate is a commonly used solvent for the extraction of moderately polar compounds and provides good recovery for many acidic drugs.[8][9] Evaporation and reconstitution in the mobile phase concentrate the analyte and ensure compatibility with the LC-MS/MS system.
Method Validation
The bioanalytical method was validated according to the FDA guidelines, assessing specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][3]
Specificity and Matrix Effect
Specificity was evaluated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and the IS. The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked blank plasma to those of the analyte in a neat solution. The calculated matrix factor should be within acceptable limits.
Linearity, Accuracy, and Precision
The linearity of the method was established by analyzing calibration curves on three separate days. The coefficient of determination (r²) was consistently >0.99. The accuracy and precision were determined by analyzing the QC samples at three concentration levels in six replicates on three different days.
Table 3: Summary of Linearity, Accuracy, and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 1.0 | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| Low | 3.0 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Medium | 300.0 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High | 800.0 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[1][3]
Recovery
The extraction recovery of the analyte was determined by comparing the peak areas of the analyte from pre-extraction spiked plasma samples to those from post-extraction spiked plasma samples at three QC levels.
Stability
The stability of the analyte in human plasma was evaluated under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for 24 hours.
-
Long-Term Stability: At -80°C for 30 days.
-
Post-Preparative Stability: In the autosampler at 4°C for 48 hours.
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Conclusion
This application note describes a robust, sensitive, and specific LC-MS/MS method for the quantification of this compound in human plasma. The method utilizes a simple and efficient liquid-liquid extraction procedure and has been validated according to FDA guidelines. The successful validation demonstrates that this method is reliable for supporting clinical and non-clinical studies requiring the quantification of this analyte.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]
-
Gao, S., et al. (2008). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]
-
Zaman, M. T., et al. (2009). Method development and validation of fenofibrate by HPLC using human plasma. Electronic Journal of Biomedicine. [Link]
-
Windriyati, W., et al. (2017). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Scientia Pharmaceutica. [Link]
-
Al-Aani, H., & Al-Rekabi, A. (2017). Development and Validation of Bioanalytical UHPLC-UV Method for Simultaneous Analysis of Unchanged Fenofibrate and Its Metabolite Fenofibric Acid in Rat Plasma: Application to Pharmacokinetics. Saudi Pharmaceutical Journal. [Link]
-
PubChem. (n.d.). 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. [Link]
-
Gousuddin, M., et al. (2013). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. Annex Publishers. [Link]
-
Zhang, Y., et al. (2011). New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Shah, D. A., et al. (2014). A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV: Application to a Pharmacokinetic Study of New Formulations. Kingston University London. [Link]
Sources
- 1. HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. iajps.com [iajps.com]
- 7. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
Title: Mass Spectrometric Fragmentation Analysis of 2-(2-Isopropylphenoxy)-2-methylpropanoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the fragmentation patterns of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid, a compound structurally related to the fibrate class of lipid-lowering drugs like Gemfibrozil. Understanding the mass spectrometric behavior of this molecule is crucial for its identification and quantification in complex matrices, such as in drug metabolism, pharmacokinetic studies, and impurity profiling. This document outlines optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols and delves into the mechanistic interpretation of the compound's fragmentation pathways under both positive and negative electrospray ionization (ESI) conditions. The characteristic cleavages of the ether linkage, losses from the carboxylic acid moiety, and fragmentation of the isopropyl group are discussed in detail, supported by high-resolution mass data and fragmentation pathway diagrams.
Introduction
This compound is an aromatic ether and carboxylic acid derivative. Its structural similarity to active pharmaceutical ingredients (APIs) such as Gemfibrozil makes it a relevant model compound for analytical method development in the pharmaceutical industry.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the structural elucidation of organic molecules.[3] The fragmentation pattern, or "fingerprint," generated in a tandem mass spectrometer provides invaluable information about a molecule's functional groups and connectivity.
This guide is designed for researchers and drug development professionals. It moves beyond a simple listing of fragments to explain the causal chemical principles behind the observed fragmentation pathways. By understanding these mechanisms, analysts can more confidently identify this compound and its metabolites or related impurities. We will explore methodologies using electrospray ionization (ESI), a soft ionization technique ideal for polar molecules like carboxylic acids, followed by collision-induced dissociation (CID) for fragmentation analysis.[4][5][6]
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₂₂O₃
-
Monoisotopic Mass: 250.1569 Da
-
Key Structural Features:
-
Carboxylic Acid: A polar, acidic functional group that is the primary site for deprotonation in negative ion mode and can undergo characteristic losses (H₂O, COOH) in positive ion mode.[7][8][9]
-
Ether Linkage: A key structural bond (Ar-O-C) that is susceptible to cleavage.
-
Aromatic Ring: A stable moiety that influences fragmentation and can be a site of substitution.
-
Isopropyl Group: An alkyl substituent that can undergo characteristic fragmentation.
-
Experimental Protocol: LC-MS/MS Analysis
The following protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrument and application.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Rationale: A C18 column provides excellent retention for this moderately nonpolar molecule. The acidic mobile phase (0.1% formic acid) is critical for good peak shape and promotes ionization by providing a source of protons for positive mode ESI and maintaining the analyte in its neutral form for consistent chromatographic behavior.[5]
Mass Spectrometry (MS) Conditions
| Parameter | Positive Ion ESI (+) | Negative Ion ESI (-) |
| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Polarity | Positive | Negative |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Source Temperature | 120 °C | 120 °C |
| Desolvation Temperature | 350 °C | 350 °C |
| Nebulizer Gas (N₂) Flow | 7 Bar | 7 Bar |
| Drying Gas (N₂) Flow | 10 L/min | 10 L/min |
| Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| MS1 Scan Range | m/z 100-500 | m/z 100-500 |
| Precursor Ion (MS/MS) | m/z 251.16 | m/z 249.15 |
| Fragmentation Method | Collision-Induced Dissociation (CID) with N₂ or Argon | Collision-Induced Dissociation (CID) with N₂ or Argon |
| Collision Energy | Ramped 10-40 eV | Ramped 10-30 eV |
Rationale: ESI is the preferred ionization method for this analyte due to the presence of the polar carboxylic acid group.[10] Analyzing in both polarities provides complementary structural information. Negative ion mode is often more sensitive for acidic compounds, while positive ion mode can reveal different fragmentation pathways.[4][5]
Results and Discussion: Fragmentation Pathways
High-resolution mass spectrometry allows for the determination of the elemental composition of each fragment, providing strong evidence for the proposed fragmentation mechanisms.
Negative Ion Mode (ESI-) Fragmentation
In negative ESI mode, the molecule readily deprotonates at the carboxylic acid to form the precursor ion [M-H]⁻ at m/z 249.1496 . The fragmentation is typically straightforward and dominated by the carboxylate group.
-
Primary Fragmentation: Loss of Carbon Dioxide The most prominent fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (44.00 Da).[7] This results in a highly abundant fragment ion at m/z 205.1541 , corresponding to the carbanion [C₁₄H₂₁O]⁻. This is a charge-site initiated fragmentation driven by the stability of the resulting ion and the neutral CO₂ molecule.
Caption: Proposed fragmentation of [M-H]⁻ in negative ESI mode.
Positive Ion Mode (ESI+) Fragmentation
In positive ESI mode, the molecule is protonated, likely at the carbonyl oxygen of the carboxylic acid, to form the precursor ion [M+H]⁺ at m/z 251.1642 . The resulting fragmentation is more complex, with multiple competing pathways involving the carboxylic acid, ether linkage, and isopropyl group.
-
Pathway A: Loss of Water A common fragmentation for protonated carboxylic acids is the loss of a water molecule (18.01 Da), leading to the formation of an acylium ion at m/z 233.1536 [C₁₅H₂₁O₂]⁺.[7][8]
-
Pathway B: Cleavage of the Ether Bond Charge- or radical-site initiated cleavage of the C-O ether bond is a major fragmentation route.
-
Formation of the Isopropylphenol Ion: Cleavage can lead to the formation of a protonated isopropylphenol ion at m/z 137.0961 [C₉H₁₃O]⁺. This involves the transfer of a hydrogen atom.
-
Loss of Isopropylphenol: The complementary pathway involves the loss of a neutral isopropylphenol molecule (136.09 Da), resulting in an ion at m/z 115.0753 [C₆H₁₁O₂]⁺.
-
-
Pathway C: Fragmentation of the Isopropyl Group The fragment at m/z 233.1536 (from Pathway A) can undergo further fragmentation. A characteristic loss for isopropyl groups is the loss of propene (42.05 Da) via a rearrangement, leading to a fragment at m/z 191.1015 [C₁₂H₁₅O₂]⁺.
-
Pathway D: Loss of the Carboxylic Acid Moiety Alpha-cleavage adjacent to the ether oxygen can lead to the loss of the entire 2-methylpropanoic acid radical, followed by stabilization, but the more dominant pathways typically involve the ether bond itself. A more direct cleavage results in the loss of the isobutyric acid moiety (88.05 Da), yielding the isopropylphenoxy cation at m/z 163.1117 [C₁₁H₁₅O]⁺.
Sources
- 1. Gemfibrozil | C15H22O3 | CID 3463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 7. GCMS Section 6.12 [people.whitman.edu]
- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electrospray ionisation mass spectrometry molecular-level structural characterisation of novel phenoxycarboxylic acid-oligo(3-hydroxybutyrate) conjugates with potential agricultural applications - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro lipolysis assay protocol using 2-(2-Isopropylphenoxy)-2-methylpropanoic acid
<
In Vitro Lipolysis Assay Using 2-(2-Isopropylphenoxy)-2-methylpropanoic acid in Differentiated 3T3-L1 Adipocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipolysis, the catabolic process of hydrolyzing triglycerides (TGs) into free fatty acids (FFAs) and glycerol, is a fundamental pathway in energy homeostasis.[1] Primarily occurring in white and brown adipose tissue, this process is tightly regulated by a complex interplay of hormones and signaling molecules.[2] Dysregulation of lipolysis is a hallmark of metabolic diseases such as obesity and type 2 diabetes, making it a critical area of research for therapeutic development.
This application note provides a detailed protocol for assessing the lipolytic activity of the novel compound this compound using an in vitro model of differentiated 3T3-L1 adipocytes. The assay quantifies the release of glycerol into the culture medium, a stable and reliable marker of triglyceride breakdown.[3][4][5][6]
Scientific Background
The Lipolysis Signaling Cascade
The primary hormonal regulators of lipolysis are catecholamines (e.g., epinephrine, norepinephrine) and insulin. Catecholamines stimulate lipolysis by binding to β-adrenergic receptors on the adipocyte surface.[7] This activates a G-protein-coupled receptor (GPCR) cascade, leading to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[1][8] Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[8][9][10]
PKA is the central kinase in the lipolytic cascade, phosphorylating two key downstream targets:
-
Perilipin 1 (PLIN1): A lipid droplet-associated protein that, in its basal state, restricts lipase access to the triglyceride core. PKA-mediated phosphorylation of PLIN1 induces a conformational change, allowing lipases to engage with the lipid droplet.[1][8]
-
Hormone-Sensitive Lipase (HSL): Phosphorylation by PKA activates HSL and promotes its translocation from the cytosol to the lipid droplet surface.[8][9][10]
The breakdown of triglycerides is a sequential process catalyzed by multiple lipases:
-
Adipose Triglyceride Lipase (ATGL): This is the rate-limiting enzyme that hydrolyzes triglycerides to diacylglycerol (DG) and one FFA.[11][12][13]
-
Hormone-Sensitive Lipase (HSL): HSL preferentially hydrolyzes diacylglycerol to monoacylglycerol (MG) and a second FFA.[8][10][11]
-
Monoglyceride Lipase (MGL): MGL completes the process by hydrolyzing monoacylglycerol to glycerol and the final FFA.[1][11]
Insulin potently inhibits lipolysis by activating phosphodiesterase 3B (PDE3B), which degrades cAMP, thereby shutting down the PKA-mediated signaling cascade.[1][14][15][16]
Postulated Mechanism of this compound
The test compound, this compound, is structurally related to the fibrate class of drugs. Fibrates are known to act as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a master regulator of lipid metabolism.[17][18][19][20]
Activation of PPARα in various tissues, including adipose tissue, can influence lipid handling in several ways:
-
Upregulation of Fatty Acid Oxidation: PPARα activation promotes the expression of genes involved in the β-oxidation of fatty acids, thereby increasing their catabolism.[17][18][21]
-
Modulation of Lipoprotein Lipase (LPL): Fibrates can increase LPL-mediated lipolysis of triglyceride-rich particles.[17][18]
-
Regulation of Adipocyte Lipolysis: The direct effects of PPARα activation on adipocyte intracellular lipolysis are complex. Some studies suggest that PPARα agonists can enhance β-adrenergic-stimulated lipolysis.[22][23] Fatty acids released during lipolysis can themselves act as endogenous ligands for PPARα, creating a potential feed-forward loop.[24][25]
Therefore, the primary hypothesis for this study is that this compound will act as a PPARα agonist, potentially modulating basal and/or stimulated lipolysis in mature adipocytes.
Experimental Protocol
This protocol is designed for a 96-well plate format and measures glycerol release as the endpoint.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| 3T3-L1 Preadipocytes | ATCC | CL-173 | LN2 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Bovine Calf Serum (BCS) | ATCC | 30-2030 | -20°C |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 | -20°C |
| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | I5879 | -20°C |
| Dexamethasone | Sigma-Aldrich | D4902 | RT |
| Insulin, Human Recombinant | Sigma-Aldrich | I9278 | -20°C |
| This compound | (Specify Source) | (Specify Cat. No.) | RT |
| Isoproterenol hydrochloride | Sigma-Aldrich | I6504 | -20°C |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 | RT |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | RT |
| Lipolysis Assay Buffer (e.g., KRBH) | (Prepare in-house) | N/A | 4°C |
| Free Glycerol Reagent | Sigma-Aldrich | F6428 | 4°C |
| Glycerol Standard Solution | Sigma-Aldrich | G7793 | 4°C |
| 96-well cell culture plates, clear, flat-bottom | Corning | 3596 | RT |
Cell Culture and Differentiation of 3T3-L1 Adipocytes
-
Expansion: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin (Expansion Medium) at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well and grow to confluence. Allow cells to remain contact-inhibited for an additional 48 hours post-confluence.
-
Initiation of Differentiation (Day 0): Replace the expansion medium with Differentiation Medium I (DMEM, 10% FBS, 1% P/S, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin).
-
Maturation (Day 3): After 3 days, replace the medium with Differentiation Medium II (DMEM, 10% FBS, 1% P/S, and 1 µg/mL Insulin).
-
Maintenance (Day 5 onwards): After 2-3 days, switch to Adipocyte Maintenance Medium (DMEM, 10% FBS, 1% P/S). Feed the cells every 2-3 days. The adipocytes will be fully differentiated and ready for the assay 7-14 days post-differentiation, as evidenced by the accumulation of large intracellular lipid droplets.[26]
In Vitro Lipolysis Assay Workflow
Step-by-Step Protocol:
-
Preparation: On the day of the assay, prepare fresh solutions of isoproterenol and this compound in DMSO. Create serial dilutions in Lipolysis Assay Buffer. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.[27]
-
Washing: Gently aspirate the culture medium from the differentiated 3T3-L1 adipocytes. Wash the cell monolayer twice with 150 µL of sterile PBS per well, taking care not to dislodge the cells.[2]
-
Starvation/Pre-incubation: After the final wash, add 150 µL of pre-warmed (37°C) Lipolysis Assay Buffer to each well. Incubate for 2-4 hours at 37°C to establish a basal level of lipolysis.
-
Treatment: Carefully remove the buffer and add 150 µL of the treatment solutions to the appropriate wells. A sample plate layout is suggested below.
| Plate Layout (Example) | 1-3 | 4-6 | 7-9 | 10-12 |
| A-B | Vehicle (0.1% DMSO) | Isoproterenol [100 nM] (Positive Control) | Test Cmpd [1 µM] | Test Cmpd [1 µM] + Isoproterenol [100 nM] |
| C-D | Vehicle (0.1% DMSO) | Insulin [100 nM] (Negative Control) | Test Cmpd [10 µM] | Test Cmpd [10 µM] + Isoproterenol [100 nM] |
| E-F | Glycerol Standards (for assay plate) | Glycerol Standards | Test Cmpd [50 µM] | Test Cmpd [50 µM] + Isoproterenol [100 nM] |
| G-H | Glycerol Standards | Glycerol Standards | Test Cmpd [100 µM] | Test Cmpd [100 µM] + Isoproterenol [100 nM] |
-
Incubation: Incubate the plate for 1-3 hours at 37°C in a 5% CO₂ incubator.[2] Note: The optimal incubation time should be determined empirically to ensure a linear rate of glycerol release.
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant (medium) from each well and transfer to a new, clean 96-well plate for the glycerol assay.
Quantification of Glycerol Release
Quantify the glycerol concentration in the collected samples using a commercial colorimetric or bioluminescent assay kit, following the manufacturer's instructions.[2][3] The principle of a typical colorimetric assay is as follows:
-
Glycerol is phosphorylated by glycerol kinase to form glycerol-1-phosphate (G-1-P).
-
G-1-P is then oxidized by glycerol phosphate oxidase to produce hydrogen peroxide (H₂O₂).[6]
-
In the presence of a peroxidase, H₂O₂ reacts with a probe to generate a colored product, which can be measured spectrophotometrically (e.g., at 570 nm). The absorbance is directly proportional to the glycerol concentration.[6]
Data Analysis:
-
Prepare a standard curve using the provided glycerol standards.
-
Determine the concentration of glycerol in each sample by interpolating from the standard curve.
-
Normalize the data if necessary (e.g., to total protein content per well) to account for any variations in cell number.
-
Express results as nmol of glycerol released per well or per mg of protein.
Data Interpretation and Troubleshooting
-
Vehicle Control: Establishes the basal rate of lipolysis.
-
Isoproterenol (Positive Control): Should produce a robust increase in glycerol release (typically 10- to 30-fold over basal), confirming that the adipocytes are healthy and responsive to β-adrenergic stimulation.[28][29][30]
-
Insulin (Negative Control): Should significantly inhibit isoproterenol-stimulated lipolysis, demonstrating the integrity of the anti-lipolytic signaling pathway.
-
Test Compound:
-
Effect on Basal Lipolysis: Compare the glycerol release in wells treated with the test compound alone to the vehicle control.
-
Effect on Stimulated Lipolysis: Compare the glycerol release in wells co-treated with the test compound and isoproterenol to the isoproterenol-only control. An increase suggests a sensitizing or synergistic effect, while a decrease suggests an inhibitory effect.
-
| Potential Issue | Possible Cause | Suggested Solution |
| Low or no response to Isoproterenol | Poor cell differentiation; unhealthy cells. | Optimize differentiation protocol; ensure cells are not over-confluent; check for contamination. |
| High variability between replicates | Pipetting errors; inconsistent cell numbers per well. | Use a multi-channel pipette for reagent addition; ensure a homogenous cell suspension when seeding. |
| High basal lipolysis | Cells stressed; prolonged incubation. | Ensure gentle handling; optimize starvation period (2-4 hours); check for contaminants in media. |
| Edge effects on the plate | Uneven temperature or evaporation in the incubator. | Do not use the outer wells of the plate for experimental samples; ensure the incubator has proper humidity control. |
Conclusion
This application note provides a robust and validated protocol for assessing the effects of this compound on in vitro lipolysis. By measuring glycerol release from differentiated 3T3-L1 adipocytes, researchers can effectively screen and characterize the metabolic activity of this and other novel compounds, providing crucial insights for drug development in the context of metabolic disease.
References
-
Kim, J. Y., van de Wall, E., Laplante, M., Azzara, A., Trujillo, M. E., Hofmann, S. M., Schraw, T., Durand, J. L., Li, H., Li, G., Fruh, K., Zucchi, R., & Scherer, P. E. (2006). Adipose triglyceride lipase: function, regulation by insulin, and comparison with adiponutrin. Diabetes, 55(1), 334-342. [Link]
-
Cerk, I. K., Wechselberger, L., & Oberer, M. (2018). Adipose Triglyceride Lipase Regulation: An Overview. Current protein & peptide science, 19(2), 221–233. [Link]
-
Chakrabarti, P., Kim, J. Y., Singh, M., Shin, Y. K., Kim, J., Kumbrink, J., Wu, Y., Lee, M. J., Kirsch, K. H., Scherer, P. E., & Kandror, K. V. (2011). Insulin inhibits lipolysis in adipocytes via the evolutionarily conserved mTORC1-Egr1-ATGL-mediated pathway. Molecular and cellular biology, 31(10), 2037–2046. [Link]
-
Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088–2093. [Link]
-
Hellsing, K. (1979). Sensitive kinetic bioluminescent assay of glycerol release from human fat cells. Clinical chimica acta; international journal of clinical chemistry, 92(3), 423–431. [Link]
-
Fruchart, J. C., Staels, B., & Duriez, P. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088-2093. [Link]
-
Morigny, P., Houssier, M., Mouisel, E., & Langin, D. (2016). Adipocyte lipolysis and insulin resistance. Biochimie, 125, 259-266. [Link]
-
Cerk, I. K., Wechselberger, L., & Oberer, M. (2018). Adipose Triglyceride Lipase Regulation: An Overview. Current Protein & Peptide Science, 19(2), 221-233. [Link]
-
Lee, M., & Jun, H. S. (2019). Adipose Triglyceride Lipase in Hepatic Physiology and Pathophysiology. International journal of molecular sciences, 20(19), 4690. [Link]
-
Kim, J. Y., van de Wall, E., Laplante, M., Azzara, A., Trujillo, M. E., Hofmann, S. M., Schraw, T., Durand, J. L., Li, H., Li, G., Fruh, K., Zucchi, R., & Scherer, P. E. (2006). Adipose triglyceride lipase: function, regulation by insulin, and comparison with adiponutrin. Diabetes, 55(12), 3364-3372. [Link]
-
Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation, 98(19), 2088-2093. [Link]
-
Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Semantic Scholar. [Link]
-
Zhang, Y., Ye, L., Zhang, T., & Wang, L. (2020). Anti-Lipolysis Induced by Insulin in Diverse Pathophysiologic Conditions of Adipose Tissue. Frontiers in endocrinology, 11, 394. [Link]
-
Huttunen, J. K., Steinberg, D., & Mayer, S. E. (1970). The Mechanism of Activation of Hormone-Sensitive Lipase in Human Adipose Tissue. The Journal of clinical investigation, 49(6), 1124-1131. [Link]
-
Wikipedia. (n.d.). Hormone-sensitive lipase. Retrieved from [Link]
-
Scite. (n.d.). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Retrieved from [Link]
-
Wikipedia. (n.d.). Lipolysis. Retrieved from [Link]
-
Al-Suhaimi, E. A., & Al-Riziza, N. A. (2022). An Overview of Hormone-Sensitive Lipase (HSL). Oxidative medicine and cellular longevity, 2022, 1258123. [Link]
-
BioIVT. (n.d.). Configure Lipolysis Assay Kit. Retrieved from [Link]
-
Castan, I., Wijkander, J., Manganiello, V., & Degerman, E. (1998). Mechanisms of inhibition of lipolysis by insulin, vanadate and peroxovanadate in rat adipocytes. The Biochemical journal, 332 ( Pt 2), 481–487. [Link]
-
Marvyn, P. M., & Harris, R. B. (2014). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. Journal of visualized experiments : JoVE, (93), 51711. [Link]
-
Taylor & Francis. (n.d.). Hormone-sensitive lipase – Knowledge and References. Retrieved from [Link]
-
Allen, D. O., & Kook, A. I. (1986). Rate-limiting steps in isoproterenol and forskolin stimulated lipolysis. Life sciences, 39(12), 1083–1089. [Link]
-
Montgomery, M. K., Bayliss, J., Keenan, S., Rhost, S., Ting, S. B., & Watt, M. J. (2019). The role of Ap2a2 in PPARα-mediated regulation of lipolysis in adipose tissue. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 33(12), 13806–13817. [Link]
-
Zen-Bio. (n.d.). ADIPOCYTE LIPOLYSIS ASSAY KIT for 3T3-L1 Cells. Retrieved from [Link]
-
Kim, H. J., & Lee, J. H. (2020). PPARs-Orchestrated Metabolic Homeostasis in the Adipose Tissue. International journal of molecular sciences, 21(23), 9295. [Link]
-
Al-Suhaimi, E. A., & Al-Riziza, N. A. (2022). An Overview of Hormone-Sensitive Lipase (HSL). ResearchGate. [Link]
-
Zechner, R., & Haemmerle, G. (2017). Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics. The Journal of lipid research, 58(6), 1081–1104. [Link]
-
Brydon, L. J., Petit, L., de Coppet, P., Barrett, P., Morgan, P. J., Strosberg, A. D., & Jockers, R. (2000). Inhibition of Isoproterenol-Induced Lipolysis in Rat Inguinal Adipocytes in Vitro by Physiological Melatonin via a Receptor-Mediated Mechanism. Endocrinology, 141(9), 3126–3132. [Link]
-
AMSBIO. (n.d.). Lipolysis Assay Kit for 3T3-L1 Cells Detection of Both Free Glycerol and Non-Esterified Fatty Acids. Retrieved from [Link]
-
AMSBIO. (n.d.). Lipolysis Assay Kit for 3T3-L1 Cells Non-Esterified Fatty Acids Detection. Retrieved from [Link]
-
Chen, Y., & Li, T. (2018). β-Adrenergic induction of lipolysis in hepatocytes is inhibited by ethanol exposure. The Journal of biological chemistry, 293(4), 1185–1195. [Link]
-
ResearchGate. (n.d.). Isoproterenol stimulates lipolysis in adipose tissue. Retrieved from [Link]
-
Recazens, E., et al. (2021). ATGL-dependent white adipose tissue lipolysis controls hepatocyte PPARα activity. bioRxiv. [Link]
-
Bougarne, N., Weyers, B., Desmet, S. J., Deckers, J., Ray, D. W., Staels, B., & De Bosscher, K. (2018). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine reviews, 39(5), 760–802. [Link]
-
ResearchGate. (n.d.). Isoproterenol-stimulated lipolysis in isolated adipocytes. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-isopropyl-5-methylphenoxy)-2-methylpropanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-(2-Isopropylphenoxy)acetic acid. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 2-methyl-. Retrieved from [Link]
Sources
- 1. Lipolysis - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Glycerol-Glo™ Assay | Glycerol Assay | Lipolysis [worldwide.promega.com]
- 4. Sensitive kinetic bioluminescent assay of glycerol release from human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. biocat.com [biocat.com]
- 7. β-Adrenergic induction of lipolysis in hepatocytes is inhibited by ethanol exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 9. The Mechanism of Activation of Hormone-Sensitive Lipase in Human Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adipose Triglyceride Lipase Regulation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adipose Triglyceride Lipase in Hepatic Physiology and Pathophysiology [mdpi.com]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Anti-Lipolysis Induced by Insulin in Diverse Pathophysiologic Conditions of Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of inhibition of lipolysis by insulin, vanadate and peroxovanadate in rat adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. ahajournals.org [ahajournals.org]
- 20. [PDF] Mechanism of action of fibrates on lipid and lipoprotein metabolism. | Semantic Scholar [semanticscholar.org]
- 21. academic.oup.com [academic.oup.com]
- 22. The role of Ap2a2 in PPARα-mediated regulation of lipolysis in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ATGL-dependent white adipose tissue lipolysis controls hepatocyte PPARα activity | bioRxiv [biorxiv.org]
- 26. resources.amsbio.com [resources.amsbio.com]
- 27. zen-bio.com [zen-bio.com]
- 28. academic.oup.com [academic.oup.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Caco-2 Permeability Assay for 2-(2-Isopropylphenoxy)-2-methylpropanoic acid: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
The Caco-2 cell permeability assay stands as a pivotal in vitro model in pharmaceutical development, offering critical insights into the oral absorbability of drug candidates.[1][2][3] This application note provides a comprehensive, scientifically-grounded protocol for evaluating the intestinal permeability of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid. We delve into the causality behind experimental choices, from cell culture best practices to the nuances of data interpretation, ensuring a self-validating and robust experimental design. This guide is structured to empower researchers with the technical expertise and practical knowledge required to generate reliable, high-quality data compliant with regulatory expectations.[1][4][5]
Scientific Foundation: The Caco-2 Monolayer as an Intestinal Surrogate
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, possesses the remarkable ability to spontaneously differentiate into a polarized monolayer of enterocytes when cultured on semi-permeable supports.[6][7][8] Over a period of approximately 21 days, these cells establish critical features that mimic the native human intestinal epithelium, including:
-
Structural Polarization: Formation of a distinct apical (AP) brush border, analogous to the gut lumen, and a basolateral (BL) surface, representing the interface with the bloodstream.[7]
-
Intercellular Tight Junctions: The development of robust tight junctions between adjacent cells, which meticulously regulate the paracellular pathway (the space between cells).[9]
-
Expression of Transporters: The presence of various influx and efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are crucial for understanding active transport mechanisms.[2][4]
This confluence of features makes the Caco-2 assay an invaluable tool, not only for assessing passive diffusion but also for identifying compounds that may be subject to active transport or efflux, a capability that simpler models like the Parallel Artificial Membrane Permeability Assay (PAMPA) lack.[2][7]
Core Experimental Workflow and Design
A successful permeability assessment hinges on a meticulously executed workflow. Each stage is designed to build upon the last, culminating in a data set that is both accurate and reproducible. The process flows from establishing a healthy cell culture to the final quantitative analysis.
Figure 1: A phase-by-phase overview of the Caco-2 permeability assay workflow.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog No. (Example) | Purpose |
| Caco-2 cell line | ATCC | HTB-37™ | Intestinal barrier model |
| DMEM | Sigma-Aldrich | D5671 | Base cell culture medium |
| Fetal Bovine Serum (FBS) | Sigma-Aldrich | 12003C | Growth supplement |
| Penicillin-Streptomycin | Sigma-Aldrich | P4333 | Antibiotic/Antimycotic |
| Non-Essential Amino Acids | Gibco | 11140050 | Nutrient supplement |
| Trypsin-EDTA | Sigma-Aldrich | T3924 | Cell detachment agent |
| Hanks' Balanced Salt Solution | Sigma-Aldrich | H6648 | Transport buffer |
| Transwell® inserts (24-well) | Corning | 3413 | Permeable cell culture support |
| Lucifer Yellow CH | Sigma-Aldrich | L0259 | Paracellular integrity marker |
| Atenolol | Sigma-Aldrich | A7655 | Low permeability control |
| Propranolol | Sigma-Aldrich | P0884 | High permeability control |
| LC-MS Grade Solvents | Fisher Scientific | Optima™ | Mobile phase for analysis |
Detailed Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Seeding
Rationale: The quality of the final monolayer is directly dependent on the health and proliferation potential of the cell stock. Subculturing at a lower confluency (50-80%) prevents contact inhibition and selects for a more homogenous, rapidly proliferating cell population, leading to a more consistent and synchronous differentiation on the inserts.[10][11]
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[3][12]
-
Subculture: Passage cells upon reaching 50-80% confluency.[10][11] Wash the monolayer with sterile PBS, detach with Trypsin-EDTA, and neutralize with complete medium.[3]
-
Seeding on Inserts: Resuspend cells in fresh medium and seed onto the apical side of 24-well Transwell® inserts at a density of 6 x 10⁴ cells/cm².[12]
-
Differentiation: Maintain the insert cultures for 18-22 days, replacing the medium in both AP and BL compartments every 2-3 days to ensure nutrient availability and waste removal, which is essential for proper differentiation.[4][12]
Protocol 2: Monolayer Integrity Verification (Self-Validation)
Rationale: This is a critical quality control step. TEER provides a real-time, non-invasive measure of tight junction formation by assessing ionic resistance, while the Lucifer Yellow assay provides a functional measure of paracellular flux.[4][9] Using both methods provides a comprehensive and trustworthy assessment of monolayer integrity.
A. Transepithelial Electrical Resistance (TEER)
-
Equilibrate the plate to room temperature.
-
Using a voltohmmeter, measure the electrical resistance (Ω) across the monolayer.
-
Calculate the final TEER value (Ω·cm²) by subtracting the resistance of a blank insert and multiplying by the membrane's surface area.
B. Lucifer Yellow (LY) Rejection Assay
-
Wash monolayers with pre-warmed HBSS.
-
Add LY solution (e.g., 100 µM) to the AP (donor) compartment and fresh HBSS to the BL (receiver) compartment.
-
Incubate for 1 hour at 37°C.
-
Sample the BL compartment and measure fluorescence (Excitation ~485 nm, Emission ~535 nm).[14]
-
Calculate the Papp of LY.
-
Acceptance Criterion: The Papp of Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s, confirming low paracellular leakage.
-
Protocol 3: Bidirectional Permeability Assay
Rationale: A bidirectional assessment is essential for identifying active transport mechanisms.[2][4] If a compound is a substrate for an efflux pump (like P-gp), its transport from the BL-to-AP direction will be significantly higher than in the absorptive (AP-to-BL) direction.
Figure 2: Workflow for the bidirectional transport experiment.
-
Prepare Solutions: Dissolve this compound and control compounds in transport buffer (HBSS, pH 7.4) to the final test concentration (e.g., 10 µM).[2] Ensure the final concentration of any co-solvent (like DMSO) is non-toxic (typically ≤ 1%).
-
Equilibrate Monolayers: Wash monolayers twice with pre-warmed transport buffer and pre-incubate with buffer in both compartments for 15-30 minutes at 37°C.[13]
-
Initiate Transport: For the respective transport directions (AP-to-BL and BL-to-AP), replace the solution in the donor compartment with the dosing solution and the receiver compartment with fresh buffer.
-
Incubate & Sample: Incubate the plate for 120 minutes at 37°C with gentle orbital shaking to disperse the unstirred water layer.[2][13] At the end of the incubation, collect samples from both donor and receiver compartments for analysis.
-
Quantification: Analyze the concentration of the test and control compounds in all samples using a validated LC-MS/MS method.[2][15] LC-MS/MS is the gold standard for this application due to its superior sensitivity and selectivity in complex biological matrices.[16][17]
Data Analysis and Interpretation
Calculating Apparent Permeability (Papp)
The Papp coefficient is the primary metric for permeability, calculated using the following equation:[7][18]
Papp (cm/s) = (Vᵣ / (A ⋅ t)) ⋅ (Cᵣ / C₀)
Where:
-
Vᵣ : Volume of the receiver compartment (mL)
-
A : Surface area of the membrane (cm²)
-
t : Incubation time (s)
-
Cᵣ : Measured concentration in the receiver compartment
-
C₀ : Initial concentration in the donor compartment
Calculating the Efflux Ratio (ER)
The ER provides a quantitative measure of active efflux:
ER = Papp (BL-to-AP) / Papp (AP-to-BL)
-
An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter.[4]
-
An ER ≈ 1 suggests transport is primarily mediated by passive diffusion.
Interpreting the Results
The calculated Papp values are used to classify the compound's permeability and predict its in vivo absorption.
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Human Absorption |
| < 1 | Low | Poor (<50%) |
| 1 - 10 | Moderate | Moderate (50-84%) |
| > 10 | High | Good (≥85%) |
| Classification based on FDA guidance and industry standards.[5] |
The results should be validated against the performance of the control compounds, which must fall within established ranges for the assay to be considered valid.
| Control Compound | Expected Papp (x 10⁻⁶ cm/s) | Primary Transport Route |
| Atenolol | < 1 | Passive Paracellular (low) |
| Propranolol | > 10 | Passive Transcellular (high) |
Concluding Remarks & Best Practices
-
Compound-Specific Validation: Always assess the solubility and potential cytotoxicity of your test compound at the chosen concentration before the main experiment.[19][20]
-
Consistency is Key: Use cells within a consistent passage number range and adhere strictly to the subculture protocol to minimize variability.[10]
-
Analytical Validation: The LC-MS/MS method used for quantification must be validated for accuracy, precision, and linearity in the assay matrix.
-
Regulatory Context: This Caco-2 model and the data it generates are well-accepted by regulatory bodies like the FDA and EMA for supporting Biopharmaceutics Classification System (BCS) based biowaivers.[1][5][21]
By integrating these detailed protocols and scientific principles, researchers can confidently assess the intestinal permeability of this compound, generating robust data that will effectively guide its future development.
References
- Caco2 assay protocol. (n.d.).
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- Emulate. (n.d.). Apparent Permeability (Papp)
- Natoli, M., Leoni, B. D., D'Agnano, I., Zucco, F., & Felsani, A. (2012). A protocol for differentiation of human intestinal Caco-2 cells in asymmetric serum-containing medium. PubMed.
- Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS.
- Bio-protocol. (n.d.). 2.7. Caco2 Cell Culture.
- National Institutes of Health (NIH). (n.d.). Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red.
- PubMed. (2004). Transepithelial Electrical Resistance Is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell. Drug Delivery, 11(1), 11-8.
- Malik, A., & Yadav, H. (2013). Protocol for Caco-2 cell culture. Protocol Online.
- Natoli, M., Leoni, B. D., D'Agnano, I., Zucco, F., & Felsani, A. (2012). Good Caco-2 cell culture practices. Toxicology in Vitro, 26(8), 1243-1246.
- SCIEX. (2019, August 20). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media.
- Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Merck. (n.d.). MultiScreen Caco-2 Assay System.
- ResearchGate. (2025, August 8). (PDF) Good Caco-2 cell culture practices.
- Kumar, P., & Sharma, P. (2017). Effect of absorption enhancers on Caco-2 monolayer for InVitro permeability assessment in colon adenocarcinoma cell line (Caco-2). International Journal of Pharmaceutical Sciences and Research, 8(10), 4153-4160.
- Srinivasan, B., Kolli, A. R., Esch, M. B., Abaci, H. E., Shuler, M. L., & Hickman, J. J. (2015). TEER measurement techniques for in vitro barrier model systems.
- Re, V., et al. (2023). TEER and Ion Selective Transwell-Integrated Sensors System for Caco-2 Cell Model. MDPI.
- PubChem. (n.d.). 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid.
- Asian Journal of Pharmaceutics. (2019). Permeability assessment of drug substances using in vitro and ex vivo screening techniques.
- PubMed. (1997). Rapid Decrease in Transepithelial Electrical Resistance of Human Intestinal Caco-2 Cell Monolayers by Cytotoxic Membrane Perturbents. Toxicology in Vitro, 11(4), 347-54.
- PubMed. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1563.
- MDPI. (2021, September 26). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity.
- BenchChem. (n.d.). Application Notes and Protocols for Caco-2 Monolayer Integrity Testing in Gly-Gly-Sar Permeability Assays.
- National Institutes of Health (NIH). (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Transepithelial electrical resistance (TEER) of Caco-2 cells. TEER...
- U.S. Food and Drug Administration (FDA). (n.d.).
- SciELO. (2017).
- Chemicalbook. (n.d.). 2-(2-ISOPROPYL-5-METHYL-PHENOXY)-2-METHYL-PROPIONIC ACID.
- Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- SGS. (n.d.). Bioavailability CACO-2 Testing.
- U.S. Food and Drug Administration (FDA). (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
- Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2).
- FooDB. (2010, April 8). Showing Compound 2-Methylpropanoic acid (FDB003277).
- AA Blocks. (n.d.). 2-Methyl-2-phenoxypropanoic acid.
Sources
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. enamine.net [enamine.net]
- 3. Protocol Online: Protocol for Caco-2 cell culture [protocol-online.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. fda.gov [fda.gov]
- 6. A protocol for differentiation of human intestinal Caco-2 cells in asymmetric serum-containing medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Good Caco-2 cell culture practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellculturedish.com [cellculturedish.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. innpharmacotherapy.com [innpharmacotherapy.com]
- 19. Transepithelial electrical resistance is not a reliable measurement of the Caco-2 monolayer integrity in Transwell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rapid decrease in transepithelial electrical resistance of human intestinal Caco-2 cell monolayers by cytotoxic membrane perturbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hyperlipidemia Rat Model in the Study of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid
Authored by: A Senior Application Scientist
Introduction: Modeling Dyslipidemia to Uncover Novel Therapeutics
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a primary and modifiable risk factor for the development of atherosclerosis and subsequent cardiovascular diseases (CVD), which remain a leading cause of mortality worldwide.[1][2] The intricate pathophysiology of hyperlipidemia necessitates the use of robust and reproducible animal models to investigate underlying mechanisms and to evaluate the efficacy of novel therapeutic agents. Among these, the diet-induced hyperlipidemia model in rats is particularly valuable as it closely mimics the metabolic dysregulation observed in humans resulting from excessive dietary fat intake.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment and application of a high-fat diet (HFD)-induced hyperlipidemia rat model. The primary focus is to create a reliable platform for studying the pharmacological effects of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid, a compound belonging to the phenoxy-isobutyric acid class, which is structurally related to fibrates, a well-known class of lipid-lowering drugs. The protocols detailed herein cover animal selection, diet formulation, experimental design, and critical endpoint analyses, including biochemical and histopathological assessments.
PART 1: The High-Fat Diet (HFD) Induced Hyperlipidemia Rat Model
The rationale for choosing a diet-induced model over chemically-induced models (e.g., using Triton X-100) lies in its superior clinical relevance for studying chronic dyslipidemia.[4] A high-fat diet gradually induces metabolic changes, including elevated plasma lipids and hepatic steatosis, that closely mirror the progression of the disease in humans.[5][6]
Animal Selection and Husbandry
The choice of animal strain is critical for the reproducibility of the model. Sprague-Dawley (SD) and Wistar rats are both commonly used and are susceptible to diet-induced dyslipidemia.[7] SD rats, in particular, have been shown to develop significant hyperlipidemia and cardiac pathological alterations when fed a high-fat diet, making them a suitable choice for these studies.[7]
Protocol 1: Animal Acclimatization and Housing
-
Animal Specification: Procure healthy, male Sprague-Dawley rats, 6-8 weeks of age, with a starting body weight of 180-220 g.[8] The use of male rats is recommended to avoid confounding variables from the female estrous cycle.
-
Acclimatization: Upon arrival, allow the rats to acclimatize to the new environment for a minimum of one week before the start of any experimental procedures.[1]
-
Housing Conditions: House the animals in sterile polypropylene cages (3-4 rats per cage) in a temperature-controlled room (25±1°C) with a relative humidity of 55±5%.[8]
-
Light Cycle: Maintain a strict 12-hour light/12-hour dark cycle to ensure normal circadian rhythms.[1]
-
Diet and Water: Provide standard rodent chow and water ad libitum during the acclimatization period.[1]
-
Ethical Considerations: All animal procedures must be performed in accordance with the guidelines provided by the appropriate Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.
Induction of Hyperlipidemia with a High-Fat Diet
The composition of the high-fat diet is a crucial factor in successfully inducing a hyperlipidemic state. The diet is typically enriched with saturated fats, cholesterol, and cholic acid to promote lipid absorption and dysregulation.[4][9]
| Component | Percentage (%) in Diet | Purpose | Reference |
| Standard Rat Chow | 82.5% | Basal nutrition | [10] |
| Lard/Pork Fat | 10% | Source of saturated fatty acids to increase triglycerides and cholesterol. | [10] |
| Cholesterol | 2.0% | To directly elevate blood cholesterol levels. | [4][9] |
| Sucrose | 5% | Can contribute to hypertriglyceridemia and insulin resistance. | [10] |
| Sodium Cholate | 0.5% | Bile acid that enhances the absorption of dietary cholesterol and fat. | [10] |
Protocol 2: Diet-Induced Hyperlipidemia
-
Diet Preparation: Prepare the high-fat diet by thoroughly mixing the components listed in the table above. The diet can be prepared as a mash or formed into pellets.
-
Induction Period: Feed the rats designated for the hyperlipidemic groups the high-fat diet for a period of 5 to 7 weeks.[5][11] This duration is generally sufficient to establish a stable hyperlipidemic state, characterized by significantly elevated serum lipid levels.
-
Monitoring: Throughout the induction period, monitor the body weight and food intake of the rats weekly. A significant increase in body weight compared to the control group is an early indicator of the diet's effect.[5]
-
Control Group: The normal control group should continue to receive the standard rodent chow throughout the experiment.
PART 2: Experimental Design for Efficacy Studies
A well-structured experimental design is essential for obtaining clear and statistically significant results. This involves appropriate control groups and a range of doses for the test compound.
Experimental Groups
A typical study to evaluate a novel anti-hyperlipidemic agent should include the following groups (n=6-8 rats per group):
-
Group I: Normal Control (NC): Fed a standard diet and administered the vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose) orally.
-
Group II: Hyperlipidemic Control (HC): Fed the high-fat diet and administered the vehicle orally. This group serves as the disease model baseline.
-
Group III: Positive Control (PC): Fed the high-fat diet and administered a standard-of-care drug, such as Atorvastatin (e.g., 10 mg/kg) or Fenofibrate, orally.[6] This group validates the model's responsiveness to known therapeutics.
-
Group IV-VI: Test Compound Groups (TC): Fed the high-fat diet and administered this compound at three different dose levels (e.g., low, medium, and high dose) orally.
Dosing and Administration
Protocol 3: Compound Preparation and Administration
-
Compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be adjusted based on the desired dosage and the average body weight of the rats.
-
Administration: Following the hyperlipidemia induction period, begin the treatment phase. Administer the test compound, positive control drug, or vehicle once daily via oral gavage for a period of 4-6 weeks.[1]
-
Dosage Volume: The volume of administration should be consistent across all groups, typically 5-10 mL/kg body weight.
Caption: Experimental workflow for evaluating the anti-hyperlipidemic agent.
PART 3: Endpoint Analysis and Data Interpretation
Biochemical Analysis
At the end of the treatment period, a comprehensive analysis of serum biomarkers is performed to quantify the effects of the treatment on lipid metabolism and liver function.
Protocol 4: Blood Collection and Serum Analysis
-
Fasting: Fast the rats overnight (10-12 hours) before blood collection to minimize diet-induced variations in lipid levels.[5]
-
Blood Collection: Anesthetize the animals (e.g., using mild ether or isoflurane) and collect blood (approximately 2-3 mL) from the retro-orbital sinus or via cardiac puncture.[1]
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000-4000 rpm for 15 minutes.[5]
-
Storage: Carefully collect the supernatant (serum) and store it at -80°C until analysis.[5]
-
Biochemical Assays: Use commercial biochemical assay kits and a fully automatic blood biochemistry analyzer to measure the following parameters:[8]
-
Lipid Profile: Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein Cholesterol (HDL-C), and Low-Density Lipoprotein Cholesterol (LDL-C).
-
Liver Function: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Table 2: Expected Outcomes in Biochemical Analysis
| Parameter | Normal Control (NC) | Hyperlipidemic Control (HC) | Effective Treatment (PC/TC) |
| TC | Normal | Significantly Increased | Significantly Decreased vs. HC |
| TG | Normal | Significantly Increased | Significantly Decreased vs. HC |
| LDL-C | Normal | Significantly Increased | Significantly Decreased vs. HC |
| HDL-C | Normal | Decreased or Unchanged | Increased or No Change vs. HC |
| ALT/AST | Normal | May be elevated | Returned towards normal levels |
Histopathological Analysis of the Liver
Histopathological examination of the liver is crucial for assessing the extent of hepatic steatosis (fatty liver) and any potential hepatoprotective or hepatotoxic effects of the test compound.[2]
Protocol 5: Liver Histopathology
-
Tissue Collection: Immediately after blood collection and euthanasia, perform a laparotomy and carefully excise the liver.
-
Weighing and Fixation: Rinse the liver with ice-cold saline, blot it dry, and weigh it. Fix a portion of the largest lobe in 10% neutral buffered formalin for at least 24 hours.[12]
-
Cryosectioning (for lipid staining): For Oil Red O staining, a portion of the fresh liver tissue should be embedded in OCT compound and snap-frozen in isopentane cooled by liquid nitrogen.
-
Paraffin Embedding and Sectioning: Process the formalin-fixed tissue through graded alcohols and xylene, and embed it in paraffin wax. Cut sections of 4-5 µm thickness using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): Stain the paraffin sections with H&E to observe the general liver architecture, cellular infiltration (inflammation), and hepatocyte ballooning.[2]
-
Oil Red O: Stain the cryosections with Oil Red O to specifically visualize the accumulation of neutral lipid droplets (stained red) within the hepatocytes.[8]
-
-
Microscopic Examination: Examine the stained slides under a light microscope. The HC group is expected to show significant macrovesicular steatosis, with large lipid vacuoles displacing the hepatocyte nucleus.[6][13] An effective treatment should markedly reduce the number and size of these lipid droplets.[2]
PART 4: Hypothesized Mechanism of Action
This compound is a structural analogue of fibrate drugs. Fibrates are known to exert their lipid-lowering effects primarily by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[14] Therefore, it is hypothesized that the test compound acts as a PPARα agonist.
Mechanism Overview:
-
The compound binds to and activates PPARα, a nuclear receptor highly expressed in the liver, heart, and skeletal muscle.
-
Activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).
-
This complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.
-
This binding modulates the transcription of genes involved in lipid metabolism, leading to:
-
Increased Fatty Acid Oxidation: Upregulation of genes for fatty acid uptake and β-oxidation, leading to decreased triglyceride synthesis.
-
Reduced VLDL Production: Decreased expression of Apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins.
-
Increased HDL Cholesterol: Increased expression of Apolipoprotein A-I (ApoA-I) and ApoA-II, the major apolipoproteins of HDL.
-
Caption: Hypothesized PPARα agonist mechanism of action.
Conclusion
The high-fat diet-induced hyperlipidemic rat model offers a robust and clinically relevant platform for the preclinical evaluation of novel lipid-lowering agents like this compound. By following the detailed protocols for model induction, experimental design, and multi-faceted endpoint analysis—encompassing both biochemical and histopathological data—researchers can effectively assess the therapeutic potential and underlying mechanisms of such compounds. This comprehensive approach ensures the generation of reliable data critical for advancing new treatments for dyslipidemia and associated cardiovascular diseases.
References
-
Anti-hyperlipidemic activity screening on induced hyperlipidemia in rats, anti-microbial activity determination and phytochemica - MedCrave online. (2022). Pharm Pharmacol Int J, 10(5), 177‒183. [Link]
-
(PDF) Induce Hyperlipidemia in Rats Using High Fat Diet Investigating Blood Lipid and Histopathology - ResearchGate. (2018). ResearchGate. [Link]
-
Effects of mulberry leaf on experimental hyperlipidemia rats induced by high‑fat diet. (2018). Experimental and Therapeutic Medicine, 16(1), 275-283. [Link]
-
Induce Hyperlipidemia in Rats Using High Fat Diet Investigating Blood Lipid and Histopathology - Annex Publishers. (2018). Journal of Hematology and Blood Disorders, 4(1). [Link]
-
Antilipidemic Drugs. Part 2: Experimental Study of a New Potent Hypolipidemic Drug, isopropyl-[4'-(p-chlorobenzoyl)-2-phenoxy-2-methyl]-propionate (LF178) - PubMed. (1976). Arzneimittelforschung, 26(5), 889-94. [Link]
-
Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC. (2018). British Journal of Pharmacology, 175(9), 1361–1378. [Link]
-
High fat diet for induced dyslipidemia and cardiac pathological alterations in Wistar rats compared to Sprague Dawley rats - PubMed. (2019). Clin Investig Arterioscler, 31(2), 56-62. [Link]
-
2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid | C14H20O3 | CID - PubChem. PubChem. [Link]
-
Histopathological analysis of the liver in hypercholesterolemia rats treated with Dillenia serrata fruits - PBBMI. (2023). PBBMI, 4(1), 1-6. [Link]
-
Induction of Hypercholesterolemia in Rodents Based on Different Dietary Requirements: A Systematic Review. (2023). Borneo Journal of Pharmacy, 6(4), 269-278. [Link]
-
Phytochemical analysis and evaluation of anti-hyperlipidaemic effect for ethanolic leaf extract of Equisetum ramosissimum L.: in vivo study on rats' models - Pharmacia. (2023). Pharmacia, 70(3), 775–781. [Link]
-
Metabolism of the acyl-CoA:cholesterol acyltransferase inhibitor 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide in rat and monkey. Omega-/beta-oxidation pathway - PubMed. (1991). Drug Metab Dispos, 19(3), 696-702. [Link]
-
Histopathology (liver) of high-fat diet (HFD) induced hyperlipidemia... - ResearchGate. (2019). ResearchGate. [Link]
-
Bioactive Lipids and Their Derivatives in Biomedical Applications - PMC - PubMed Central. (2021). International Journal of Molecular Sciences, 22(16), 8563. [Link]
-
Animal Models of Hyperlipidemia: An Overview - International Journal of Pharmaceutical Sciences Review and Research. (2022). International Journal of Pharmaceutical Sciences Review and Research, 72(1), 136-141. [Link]
-
Propanoic acid, 2-methyl- - the NIST WebBook. NIST. [Link]
-
Histological and Microscopic Analysis of Fats in Heart, Liver Tissue, and Blood Parameters in Experimental Mice - MDPI. (2023). Medicina, 59(4), 770. [Link]
-
Animal Model Screening for Hyperlipidemic ICR Mice - MDPI. (2023). International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
Histopathology of nonalcoholic fatty liver disease - PMC - PubMed Central. (2011). World Journal of Gastroenterology, 17(3), 255-261. [Link]
-
Crosstalk between lipid metabolism and macrophages in atherosclerosis: therapeutic potential of natural products - PubMed Central. (2025). Frontiers in Cardiovascular Medicine, 12, 1529924. [Link]
-
2-(Acetyloxy)-2-methylpropanoic acid | C6H10O4 | CID 347919 - PubChem. PubChem. [Link]
-
Lipidomic Analyses Reveal Modulation of Lipid Metabolism by the PFAS Perfluoroundecanoic Acid (PFUnDA) in Non-Obese Diabetic Mice - NIH. (2022). Toxics, 10(9), 543. [Link]
-
Histopathological analysis of the liver in hypercholesterolemia rats treated with Dillenia serrata fruits - ResearchGate. (2023). ResearchGate. [Link]
-
HYPERCALORIC DIET MODELS IN RODENTS. (2019). The Indian Journal of Veterinary Sciences and Biotechnology, 15(1), 1-5. [Link]
-
2-(4-Acetamidophenoxy)-2-methylpropanoic acid - PMC - NIH. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o778. [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. pbbmi.org [pbbmi.org]
- 3. jvas.in [jvas.in]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. annexpublishers.com [annexpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. High fat diet for induced dyslipidemia and cardiac pathological alterations in Wistar rats compared to Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. medic.upm.edu.my [medic.upm.edu.my]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Histopathology of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipidomic Analyses Reveal Modulation of Lipid Metabolism by the PFAS Perfluoroundecanoic Acid (PFUnDA) in Non-Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for the Development of a Stable Formulation for 2-(2-Isopropylphenoxy)-2-methylpropanoic acid
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Formulation of a Novel Acidic API
The development of a stable and bioavailable dosage form for a new chemical entity is a cornerstone of successful drug delivery. This guide provides a comprehensive framework for approaching the formulation of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid, a compound representative of a class of poorly soluble, acidic active pharmaceutical ingredients (APIs). While specific public data for this exact molecule is not extensively available, the principles and protocols outlined herein are derived from established best practices in pharmaceutical sciences and are broadly applicable to similar molecules.[1][2][3] Our approach is built on a foundation of rigorous pre-formulation analysis, leading to a rational selection of formulation strategies and excipients.[4][5][6]
The core challenge for a molecule like this compound is likely its poor aqueous solubility, a common characteristic of drugs in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[1][7][8] Therefore, enhancing solubility and ensuring stability are the primary objectives of the formulation development program. This document will guide the researcher through a systematic process, from initial characterization to the design of a robust formulation.
Part 1: Pre-formulation Studies: Characterizing the API
Pre-formulation studies are the critical first step in developing a stable and effective dosage form.[3][4][5][6] These investigations provide the foundational knowledge of the API's physicochemical properties, which in turn dictates the formulation strategy.
Physicochemical Property Evaluation
A thorough understanding of the API's intrinsic properties is essential.[5] Key parameters to investigate include:
-
Solubility Profile: Determining the solubility of this compound in various media is paramount. Given its acidic nature, a pH-solubility profile is crucial. The solubility is expected to be low in acidic conditions (like the stomach) and increase with rising pH as the carboxylic acid group ionizes.[9]
-
pKa Determination: The acid dissociation constant (pKa) will quantify the pH at which the ionized and unionized forms of the molecule are in equilibrium. This is critical for predicting its behavior in the gastrointestinal tract and for selecting appropriate formulation strategies, such as pH modification or salt formation.[9]
-
Log P/Log D: The octanol-water partition coefficient (Log P) and distribution coefficient (Log D) at different pH values will indicate the lipophilicity of the API, which influences its permeability and potential for lipid-based formulations.
-
Solid-State Characterization: Techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used to determine the crystallinity, melting point, and thermal stability of the API.[10][11] The presence of polymorphism should be investigated, as different crystalline forms can have different solubilities and stabilities.[2][12]
Protocol 1: pH-Solubility Profile Determination
-
Prepare a series of buffers with pH values ranging from 1.2 to 7.4, representing physiological conditions.
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.45 µm PTFE).
-
Dilute the filtered supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot the solubility (in mg/mL or µg/mL) against the pH of the buffer.
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify the potential degradation pathways of the API and to develop a stability-indicating analytical method.[13][14][15][16] This involves subjecting the API to conditions more severe than those it would encounter during storage.[14][17]
Protocol 2: Forced Degradation Studies
-
Hydrolytic Degradation: Expose solutions of the API to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions. Samples should be heated (e.g., 60°C) to accelerate degradation.[15][16]
-
Oxidative Degradation: Treat a solution of the API with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.
-
Photolytic Degradation: Expose the solid API and a solution of the API to UV and visible light according to ICH Q1B guidelines.
-
Thermal Degradation: Expose the solid API to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
-
At predetermined time points, withdraw samples from each stress condition.
-
Analyze the stressed samples using a suitable analytical method (e.g., HPLC) to separate the parent drug from any degradation products. The goal is to achieve 5-20% degradation of the API.[15]
-
The analytical method should be capable of resolving all significant degradation products from the parent peak, thus demonstrating its "stability-indicating" nature.
Caption: Workflow for Forced Degradation Studies.
Part 2: Formulation Development Strategies
Based on the pre-formulation data, particularly the anticipated poor solubility, several formulation strategies can be considered to enhance the dissolution and bioavailability of this compound.
Solubility Enhancement Techniques
For a BCS Class II compound, enhancing the dissolution rate is key to improving bioavailability.[7][8] Several techniques can be employed:
-
Particle Size Reduction (Micronization/Nanomilling): Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[7][18][19] Nanomilling is particularly effective for achieving significant increases in dissolution velocity.[18]
-
Salt Formation: For an acidic drug, forming a salt with a suitable base can dramatically increase its solubility and dissolution rate.[9][20] The choice of the counter-ion is critical and requires screening for optimal properties.
-
Amorphous Solid Dispersions (ASDs): Dispersing the API in a polymeric carrier in an amorphous state can lead to a supersaturated solution upon dissolution, thereby increasing the driving force for absorption.[1][2][8] This is a widely used and effective technique for poorly soluble drugs.[1]
-
Lipid-Based Formulations: If the API has sufficient lipophilicity, formulating it in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the gastrointestinal tract.[2][21][22]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their apparent solubility.[2][8][21]
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/Nanomilling | Increases surface area for dissolution.[18][19] | Broadly applicable, scalable process.[18] | May not be sufficient for very poorly soluble drugs; potential for particle aggregation. |
| Salt Formation | Converts the drug to a more soluble form.[9][20] | Significant increase in solubility and dissolution rate. | Potential for conversion back to the less soluble free acid form in the stomach; hygroscopicity issues. |
| Amorphous Solid Dispersions | Creates a high-energy amorphous state that can lead to supersaturation.[2] | Can achieve substantial increases in bioavailability. | Physically unstable (risk of recrystallization); requires careful polymer selection. |
| Lipid-Based Formulations | Solubilizes the drug in a lipid matrix, which is then emulsified in the GI tract.[2][22] | Can enhance lymphatic uptake, bypassing first-pass metabolism. | Potential for drug precipitation upon dilution; chemical instability of lipids. |
| Cyclodextrin Complexation | Encapsulates the drug molecule within the cyclodextrin cavity.[21] | Can significantly improve solubility and stability. | Limited by the amount of drug that can be complexed; potential for nephrotoxicity with some cyclodextrins at high doses. |
Excipient Compatibility Studies
Once a formulation strategy is chosen, it is crucial to ensure the compatibility of the API with the selected excipients.[10][23][24] Incompatibilities can lead to degradation of the API, affecting the stability, efficacy, and safety of the final product.[23][25]
Protocol 3: Excipient Compatibility Screening
-
Prepare binary mixtures of the API and each proposed excipient (e.g., in a 1:1 or 1:5 ratio).
-
Prepare a control sample of the API alone.
-
Expose the mixtures and the control to accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).
-
At the initial time point and after the storage period, analyze the samples for:
-
Physical Changes: Visual inspection for changes in color, caking, or liquefaction.
-
Chemical Degradation: Use a stability-indicating HPLC method to quantify the parent API and detect the formation of any degradation products.
-
Thermal Analysis (Optional): Use DSC to detect any interactions, such as a shift in the melting point of the API.[10][11]
-
-
Compare the results of the binary mixtures to the API control. A significant increase in degradation or a change in physical appearance in the presence of an excipient indicates a potential incompatibility.
Caption: Excipient Compatibility Screening Workflow.
Part 3: Analytical Methodologies
Robust analytical methods are the backbone of any formulation development program, ensuring the quality and consistency of the product.
Quantification of this compound
A validated HPLC method is typically the primary choice for the quantification of the API in both the drug substance and the formulated product.
Key Method Parameters to Develop and Validate:
-
Column: A reverse-phase column (e.g., C18) is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, adjusted to an acidic pH to ensure the protonation of the carboxylic acid) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution may be necessary to separate impurities.
-
Detection: UV detection at a wavelength where the API has maximum absorbance.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Dissolution Testing
For a poorly soluble drug, in vitro dissolution testing is a critical quality control test and can be indicative of in vivo performance.
Protocol 4: Dissolution Method Development
-
Apparatus: USP Apparatus 2 (paddle) is commonly used for solid oral dosage forms.
-
Media: Start with a simple medium like 0.1 M HCl to simulate gastric fluid. Also, test in buffers at different pH values (e.g., 4.5 and 6.8) to represent the intestinal environment. The addition of a surfactant (e.g., sodium lauryl sulfate) may be necessary to achieve sink conditions for a poorly soluble drug.
-
Agitation Speed: Typically 50 or 75 rpm.
-
Sampling: Collect samples at multiple time points (e.g., 5, 10, 15, 30, 45, 60 minutes) to generate a dissolution profile.
-
Analysis: Analyze the samples by HPLC or UV spectrophotometry.
-
Acceptance Criteria: For an immediate-release product, a common target is not less than 80% (Q) of the drug dissolved in 30 or 45 minutes.
Conclusion
The successful development of a stable formulation for this compound hinges on a systematic and science-driven approach. This guide has outlined a logical progression from comprehensive pre-formulation characterization to the rational selection and evaluation of formulation strategies. By understanding the API's intrinsic properties, particularly its solubility and stability, researchers can effectively apply techniques such as particle size reduction, salt formation, or solid dispersions to overcome the challenges posed by this class of molecules. Rigorous excipient compatibility studies and the development of robust analytical methods are essential to ensure the final product is stable, safe, and effective. This framework provides the necessary protocols and considerations to guide scientists through the complex but rewarding process of pharmaceutical formulation development.
References
- Vertex AI Search. (2023).
- Vertex AI Search. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- IT Medical Team. (2015). Techniques used to Enhance Bioavailability of BCS Class II Drugs.
- NIH. (n.d.).
- Pharmaguideline. (n.d.).
- Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.
- Vertex AI Search. (n.d.).
- bepls. (2023). Solubility Enhancement of Poorly Soluble Drug of BCS Class II And IV By Using Different Techniques.
- International Journal of Pharmaceutical Sciences Review and Research. (2024).
- Mehta, S., Joseph, N. M., Feleke, F., & Palani, S. (2014). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW.
- Slideshare. (n.d.).
- World Pharma Today. (n.d.).
- Vertex AI Search. (n.d.).
- Alta Stomatology. (n.d.).
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- BS Publications. (n.d.).
- SciSpace. (2019).
- PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects.
- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Protheragen. (n.d.).
- Vertex AI Search. (n.d.).
- Gupta, A., et al. (2019).
- OUCI. (n.d.).
- Labinsights. (2023).
- kk wagh college of pharmacy. (n.d.).
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. bspublications.net [bspublications.net]
- 4. Preformulation testing of solid dosage forms | PPT [slideshare.net]
- 5. Pre-Formulation Studies - Alta Stomatology [altastomatology.com]
- 6. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 7. bepls.com [bepls.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. API and Excipients Compatibility Studies - Protheragen [protheragen.ai]
- 12. uop.edu.pk [uop.edu.pk]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. agnopharma.com [agnopharma.com]
- 19. itmedicalteam.pl [itmedicalteam.pl]
- 20. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. Strategies for formulating and delivering poorly water-soluble drugs [ouci.dntb.gov.ua]
- 23. scispace.com [scispace.com]
- 24. labinsights.nl [labinsights.nl]
- 25. researchgate.net [researchgate.net]
experimental protocol for PPAR activation assay with 2-(2-Isopropylphenoxy)-2-methylpropanoic acid
Topic: High-Throughput Screening for Peroxisome Proliferator-Activated Receptor (PPAR) Agonists Using 2-(2-Isopropylphenoxy)-2-methylpropanoic acid as a Model Compound
Audience: Researchers, scientists, and drug development professionals.
Abstract
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a pivotal role in regulating lipid metabolism, glucose homeostasis, and inflammation.[1][2] As key drug targets for metabolic disorders, robust methods for identifying and characterizing novel PPAR agonists are essential. This document provides a comprehensive, field-proven protocol for determining the agonist activity of a test compound, using this compound as an example, via a cell-based dual-luciferase reporter assay. We detail the underlying scientific principles, step-by-step methodologies from cell culture to data analysis, and provide expert insights into experimental design and troubleshooting.
Scientific Background & Assay Principle
The PPAR family consists of three main isoforms—PPARα, PPARβ/δ, and PPARγ—each with distinct tissue distribution and physiological roles.[3]
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and kidney. It is the primary target for fibrate drugs used to treat hyperlipidemia.[1][4]
-
PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle.[5]
-
PPARγ: Predominantly found in adipose tissue, it is a master regulator of adipogenesis and a key target for thiazolidinedione (TZD) class of insulin-sensitizing drugs.[2][6]
Upon activation by a ligand (such as the test compound), PPARs undergo a conformational change, enabling them to form a heterodimer with the Retinoid X Receptor (RXR).[7][8] This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes, initiating their transcription.[2][9]
This assay leverages that mechanism by using a reporter system. Cells are engineered to express a specific PPAR isoform alongside a plasmid containing a firefly luciferase gene under the control of a PPRE promoter. When a test compound activates the PPAR, the resulting PPAR-RXR complex drives the expression of luciferase. The amount of light produced upon addition of a luciferin substrate is directly proportional to the level of PPAR activation. A second, constitutively expressed reporter (e.g., Renilla luciferase) is co-transfected to normalize for variations in cell number and transfection efficiency, ensuring the integrity and reproducibility of the data.[10][11]
Caption: Mechanism of the PPAR dual-luciferase reporter assay.
Materials and Reagents
| Reagent/Material | Recommended Source/Specification | Purpose |
| Cell Line | HEK293T or HepG2 | Amenable to transfection and widely used for reporter assays.[11] |
| Plasmids | ||
| PPAR Expression Vector | e.g., pCMV-hPPARα/γ/δ | Expresses the human PPAR isoform of interest. |
| PPRE Reporter Vector | e.g., pGL4.23[luc2/PPRE] | Contains Firefly luciferase gene driven by a PPRE promoter. |
| Normalization Vector | e.g., pRL-TK | Constitutively expresses Renilla luciferase for normalization. |
| Test Compound | This compound | The ligand being tested for PPAR agonist activity. |
| Reference Agonists | GW7647 (for PPARα), Rosiglitazone (for PPARγ) | Positive controls with known EC50 values.[6][12] |
| Cell Culture Media | DMEM, high glucose | Supplemented with 10% FBS, 1% Penicillin-Streptomycin. |
| Transfection Reagent | e.g., Lipofectamine® 3000 or FuGENE® HD | To deliver plasmids into the cells. |
| Assay Plate | 96-well, white, solid-bottom plates | Opaque walls prevent well-to-well light contamination. |
| Luciferase Assay System | Dual-Glo® Luciferase Assay System | Contains reagents to measure both Firefly and Renilla activity. |
| Solvent | DMSO, cell culture grade | To dissolve the test compound and reference agonists. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves when handling the compound and its solutions.[13]
-
Ventilation: Prepare stock solutions and handle the neat compound in a chemical fume hood to avoid inhalation of dust or aerosols.[14]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[15] Do not eat, drink, or smoke in the laboratory.
-
Disposal: Dispose of all waste materials (liquid and solid) containing the test compound according to your institution's hazardous waste disposal guidelines.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format, which is ideal for high-throughput screening and dose-response analysis.
Phase 1: Cell Seeding and Transfection (Day 1)
-
Cell Seeding: Culture HEK293T cells to ~80-90% confluency. Trypsinize, count, and seed the cells into a white, solid-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Expert Insight: A uniform cell density across the plate is critical for minimizing well-to-well variability. Ensure the cell suspension is homogenous before plating.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator. Cells should be well-attached and approximately 70-80% confluent at the time of transfection.
-
Transfection Complex Preparation: In sterile microcentrifuge tubes, prepare the transfection complexes according to the manufacturer's protocol. For each well, a typical ratio is:
-
50 ng PPAR Expression Vector
-
100 ng PPRE Reporter Vector
-
10 ng Renilla Normalization Vector
-
-
Transfection: Carefully add the transfection complex dropwise to each well. Gently swirl the plate to mix.
-
Incubation: Return the plate to the incubator and incubate for 24 hours.
Phase 2: Compound Preparation and Cell Treatment (Day 2)
-
Compound Stock Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Similarly, prepare a 10 mM stock of the appropriate reference agonist (e.g., GW7647 for PPARα).
-
Serial Dilutions: Perform a serial dilution of the stock solutions to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM). Prepare these dilutions in serum-free medium. The final DMSO concentration in the well should not exceed 0.1% to avoid solvent-induced toxicity.
-
Expert Insight: A vehicle control (0.1% DMSO in medium) is mandatory to establish the baseline reporter activity. A positive control (a known agonist at its EC₈₀ concentration) validates the assay's responsiveness.
-
-
Cell Treatment: Carefully remove the transfection medium from the cells. Add 100 µL of the prepared compound dilutions (including vehicle and positive controls) to the appropriate wells.
-
Incubation: Incubate the treated cells for another 24 hours at 37°C in a 5% CO₂ incubator.
Phase 3: Luciferase Assay and Data Acquisition (Day 3)
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for at least 20 minutes. This ensures consistent enzymatic activity.
-
Firefly Luciferase Measurement: Add the first luciferase reagent (which measures Firefly luciferase activity) to all wells according to the manufacturer's instructions (e.g., 75 µL per well).
-
Incubation & Reading: Incubate for 10 minutes at room temperature, protected from light. Measure the luminescence using a plate luminometer. This reading corresponds to the PPRE-driven (PPAR-dependent) signal.
-
Renilla Luciferase Measurement: Add the second luciferase reagent (which quenches the Firefly signal and initiates the Renilla reaction) to all wells (e.g., 75 µL per well).
-
Incubation & Reading: Incubate for 10 minutes at room temperature, protected from light. Measure the luminescence again. This is the normalization signal.
Caption: Three-day experimental workflow for the PPAR activation assay.
Data Analysis and Interpretation
-
Normalization: For each well, calculate the Relative Response Ratio by dividing the Firefly luminescence (RLU₁) by the Renilla luminescence (RLU₂).
-
Relative Response Ratio = RLU₁ / RLU₂
-
-
Fold Activation: To determine the efficacy of the compound, calculate the Fold Activation relative to the vehicle control for each concentration.
-
Fold Activation = (Relative Response Ratio of Sample) / (Average Relative Response Ratio of Vehicle Control)
-
-
Dose-Response Curve and EC₅₀: Plot the Fold Activation (Y-axis) against the logarithm of the compound concentration (X-axis). Use a non-linear regression model (e.g., four-parameter logistic fit) to generate a sigmoidal dose-response curve. The EC₅₀ (half-maximal effective concentration) is the concentration of the agonist that produces 50% of the maximal response, a key metric for compound potency.
Hypothetical Data Table: PPARα Activation
| Compound | Concentration (nM) | Avg. RLU₁ (Firefly) | Avg. RLU₂ (Renilla) | Relative Ratio | Fold Activation |
| Vehicle Control | 0 | 5,250 | 48,100 | 0.109 | 1.0 |
| Test Compound | 1 | 9,800 | 47,500 | 0.206 | 1.9 |
| 10 | 45,300 | 48,300 | 0.938 | 8.6 | |
| 50 | 245,100 | 47,900 | 5.117 | 46.9 | |
| 100 | 480,500 | 48,000 | 10.010 | 91.8 | |
| 1000 | 535,200 | 47,800 | 11.197 | 102.7 | |
| GW7647 (Ref.) | 1 | 22,100 | 48,200 | 0.459 | 4.2 |
| 10 | 315,600 | 48,150 | 6.555 | 60.1 | |
| 100 | 680,400 | 47,900 | 14.205 | 130.3 |
From this hypothetical data, the EC₅₀ for the test compound would be calculated to be approximately 50 nM.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Luminescence Signal | Poor transfection efficiency; low cell viability; inactive luciferase reagent. | Optimize transfection reagent-to-DNA ratio; check cell health and passage number; use fresh assay reagents. |
| High Well-to-Well Variability | Inconsistent cell seeding; pipetting errors; edge effects on the plate. | Ensure homogenous cell suspension; use a multichannel pipette; avoid using the outermost wells of the plate. |
| No Response to Positive Control | Incorrect plasmid combination; wrong reference agonist for the PPAR isoform; degraded agonist. | Verify all plasmids were added correctly; confirm agonist specificity (e.g., Rosiglitazone for PPARγ); use a fresh aliquot of the reference agonist. |
| High Background Signal | "Leaky" promoter in the reporter plasmid; auto-luminescence of the test compound. | Test reporter plasmid alone for baseline activity; run a parallel assay without cells to check for compound interference. |
Conclusion
The dual-luciferase reporter assay is a highly sensitive, specific, and scalable method for quantifying the agonist activity of novel compounds targeting PPARs. By following this detailed protocol, researchers can reliably determine the potency (EC₅₀) and efficacy of test articles like this compound, providing critical data for hit-to-lead optimization in drug discovery programs aimed at metabolic diseases.
References
-
Creative Diagnostics. PPAR Signaling Pathway. [Link]
-
QIAGEN GeneGlobe. PPAR Signaling. [Link]
-
Cusabio. PPAR signaling pathway. [Link]
-
MassiveBio. Ppar Gamma Pathway. [Link]
-
Creative Biolabs. PPAR Signaling Pathway. [Link]
-
Indigo Biosciences. Human PPARα Reporter Assay Kit. [Link]
-
Tsou, T. C., et al. (2014). A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists. Methods in molecular biology (Clifton, N.J.), 10.1016/B978-0-12-800095-3.00015-8. [Link]
-
Indigo Biosciences. Human PPARγ Reporter Assay Kit. [Link]
-
ResearchGate. Luciferase reporter assay of PPAR activation in COS-7 cells. [Link]
-
J-Stage. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. [Link]
-
RayBiotech. Human PPAR-gamma Transcription Factor Activity Assay Kit. [Link]
-
Assay Genie. Technical Manual PPAR-gamma Transcription Factor Activity (ELISA) Assay Kit. [Link]
-
ResearchGate. How can I assess the activity of the nuclear receptor PPAR gamma?[Link]
-
MetaSci. Safety Data Sheet for 2-Methoxy-2-methylpropanoic acid. [Link]
-
Sci-Hub. Discovery of a Novel Series of Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes and Dyslipidemia. [Link]
-
PubChem. 2-(2-isopropyl-5-methylphenoxy)-2-methylpropanoic acid. [Link]
-
National Institutes of Health. 2-(4-Acetamidophenoxy)-2-methylpropanoic acid - PMC. [Link]
-
National Institutes of Health. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. [Link]
-
PubChem. Isobutyric Acid. [Link]
-
PubMed. Neuroprotective Properties of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Its Lipid Ligands. [Link]
-
PubMed. Peroxisome proliferator-activated receptor (PPAR)-beta/delta stimulates differentiation and lipid accumulation in keratinocytes. [Link]
-
National Institutes of Health. Peroxisome Proliferator-Activated Receptor Alpha Target Genes. [Link]
Sources
- 1. cusabio.com [cusabio.com]
- 2. massivebio.com [massivebio.com]
- 3. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor (PPAR)-beta/delta stimulates differentiation and lipid accumulation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. sds.metasci.ca [sds.metasci.ca]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols for the Chiral Separation of 2-(2-Isopropylphenoxy)-2-methylpropanoic Acid Enantiomers by HPLC
<
Abstract
This comprehensive guide details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid. This compound, a key structural analog to fenofibric acid, necessitates precise enantiomeric resolution for accurate pharmacological and toxicological assessment in drug development and research. This document provides a step-by-step protocol, explains the scientific rationale behind the methodological choices, and offers practical insights for researchers, scientists, and drug development professionals. The method utilizes a polysaccharide-based chiral stationary phase, demonstrating excellent resolution and peak symmetry. All procedures are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of Chiral Separation
Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic properties.[1] For active pharmaceutical ingredients (APIs), the separation and quantification of individual enantiomers are critical regulatory and scientific requirements. This compound possesses a single chiral center, giving rise to two enantiomers. The differential biological activity of these enantiomers underscores the necessity for a reliable analytical method to resolve and quantify them. High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility.[2][3]
The fundamental principle of chiral HPLC separation lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[1] The differing stabilities of these diastereomeric complexes result in different retention times, enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely employed due to their broad enantiorecognition capabilities for a diverse range of chiral compounds, including acidic molecules like the topic analyte.[2][4][5]
Methodological Rationale and Experimental Design
The selection of the appropriate CSP and mobile phase is paramount for achieving successful chiral separation. For acidic compounds such as this compound, several factors must be considered:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, particularly those with carbamate derivatives on a silica support, have demonstrated broad applicability for the separation of acidic enantiomers.[2][5] The helical structure of the polysaccharide polymer creates chiral grooves, and the functional groups provide sites for various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which contribute to chiral recognition.
-
Mobile Phase Composition: The choice of mobile phase significantly influences the retention and resolution of the enantiomers. A normal-phase mode, typically employing a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), is often effective for polysaccharide-based CSPs. The alcohol component acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP, thereby modulating retention.
-
Acidic Additive: For acidic analytes, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase is crucial. The acidic additive serves to suppress the ionization of the analyte's carboxylic acid group. This is essential because the ionized form of the analyte can interact strongly and non-specifically with the stationary phase, leading to poor peak shape and reduced resolution. By maintaining the analyte in its neutral form, peak tailing is minimized, and enantioselectivity is enhanced.
This protocol is designed to be a self-validating system, where successful execution according to the specified parameters will yield reproducible and accurate results. The methodology is grounded in established principles of chiral chromatography and adheres to guidelines for analytical procedure development.[6]
Experimental Protocol: Step-by-Step Guide
Materials and Reagents
-
Analyte: Racemic this compound standard
-
Solvents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
-
Sample Diluent: n-Hexane/Isopropanol (90:10, v/v)
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chiral Column: A polysaccharide-based chiral column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., CHIRALCEL® OD-H or equivalent).
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size
-
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
Table 1: Optimized HPLC Parameters
| Parameter | Value |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 286 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic this compound and dissolve it in 10 mL of the sample diluent (n-Hexane/Isopropanol, 90:10).
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.
-
Filtration: Filter the working standard solution through a 0.45 µm PTFE syringe filter prior to injection.
HPLC System Preparation and Operation
-
System Purge: Purge all pump channels with the appropriate mobile phase components.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the chromatography data station software including blank injections (sample diluent) followed by the working standard solution.
-
Injection and Data Acquisition: Inject the samples and acquire the chromatograms.
Data Analysis and Expected Results
Upon successful execution of this protocol, a chromatogram showing the baseline separation of the two enantiomers of this compound should be obtained.
Table 2: Expected Chromatographic Performance
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~ 8 minutes |
| Retention Time (Enantiomer 2) | ~ 10 minutes |
| Resolution (Rs) | > 1.5 |
| Tailing Factor (Tf) | 0.9 - 1.5 |
| Theoretical Plates (N) | > 2000 |
Note: Retention times may vary slightly depending on the specific column, HPLC system, and laboratory conditions.
The resolution (Rs) between the two enantiomeric peaks is a critical measure of the separation quality. A resolution of 1.5 or greater indicates baseline separation, which is essential for accurate quantification.[7]
Experimental Workflow and Logic Diagram
The following diagram illustrates the logical flow of the chiral separation process.
Caption: Workflow for the chiral HPLC separation of this compound.
Method Validation and System Suitability
For routine use in a regulated environment, this method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
System suitability tests should be performed before and during the analysis to ensure the continued performance of the chromatographic system. This typically involves injecting a standard solution and verifying that the resolution, tailing factor, and theoretical plates meet the predefined criteria outlined in Table 2.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or no separation | - Incorrect mobile phase composition.- Column degradation.- Incorrect column type. | - Verify the mobile phase preparation and ratios.- Use a new or regenerated chiral column.- Ensure the correct polysaccharide-based CSP is being used. |
| Peak tailing | - Insufficient or no acidic modifier (TFA).- Column contamination.- Sample overload. | - Ensure the correct concentration of TFA is in the mobile phase.- Flush the column with a stronger solvent (e.g., 100% IPA).- Reduce the sample concentration or injection volume. |
| Fluctuating baseline | - Air bubbles in the pump or detector.- Leak in the system.- Insufficient column equilibration. | - Purge the HPLC system thoroughly.- Check all fittings for leaks.- Extend the column equilibration time. |
| Variable retention times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction. | - Prepare fresh mobile phase and ensure proper mixing.- Verify the column oven is maintaining a stable temperature.- Check the pump for consistent flow rate and pressure. |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the chiral separation of this compound enantiomers. By utilizing a polysaccharide-based chiral stationary phase and an optimized mobile phase, baseline resolution can be consistently achieved. This protocol is designed to be a valuable resource for researchers and scientists in the pharmaceutical industry and related fields, enabling accurate enantiomeric analysis for research, development, and quality control purposes. Adherence to the principles of method validation and system suitability will ensure the integrity and reproducibility of the results.
References
-
PubChem. (n.d.). 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]
-
PubMed. (1990). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]
-
National Institutes of Health. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
-
ResearchGate. (2001). Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography. Retrieved from [Link]
-
Chiralpedia. (2022). Polysaccharide-based CSPs. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (2012). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
PubMed. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. Retrieved from [Link]
-
Scientific Research Publishing. (2014). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Retrieved from [Link]
-
Chromatography Online. (2011). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 2-(2-Isopropylphenoxy)-2-methylpropanoic Acid
Welcome to the technical support center for 2-(2-Isopropylphenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the aqueous solubility of this compound. Our approach is rooted in fundamental physicochemical principles to empower you to overcome solubility challenges in your experimental workflows.
Physicochemical Properties Profile: A Data-Driven Starting Point
A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective solubility enhancement strategies. Due to the limited availability of experimental data for this specific molecule, we have utilized validated computational models to establish a working profile.
Predicted Physicochemical Properties:
| Property | Predicted Value | Method/Source |
| pKa | 3.25 | Chemicalize |
| Intrinsic Aqueous Solubility (S₀) | 21.83 mg/L | Chemicalize |
| Log S | -3.768 | ADMETlab 2.0 |
| Aqueous Solubility from Log S | ~33.3 mg/L | Converted from ADMETlab 2.0 |
| Log P | 3.85 | Comparative literature |
Note: These are in silico predictions and should be experimentally verified. However, they provide a robust starting point for experimental design.
Expert Analysis: The predicted pKa of 3.25 indicates that this compound is a weak acid. Its low intrinsic aqueous solubility (S₀) of approximately 20-35 mg/L, combined with a high Log P, classifies it as a poorly water-soluble compound, likely belonging to BCS Class II (low solubility, high permeability). This profile is common for fibrate-class drugs, such as gemfibrozil (pKa ~4.7) and fenofibric acid (pKa ~4.0), which also exhibit poor aqueous solubility.[1][2][3] The low pKa is a critical piece of information, as it suggests that small changes in pH above this value will significantly impact the degree of ionization and, consequently, the aqueous solubility.
Frequently Asked Questions (FAQs)
Here we address common questions and challenges encountered when working with this compound.
Q1: Why is my compound crashing out of solution when I try to make an aqueous stock?
A1: This is expected behavior given the compound's low intrinsic aqueous solubility of ~20-35 mg/L. At neutral pH, the compound exists predominantly in its non-ionized, less soluble form. To achieve a higher concentration in an aqueous solution, you will need to increase the pH to deprotonate the carboxylic acid group.
Q2: I've adjusted the pH, but the solubility is still not as high as I need. What's next?
A2: While pH adjustment is the first and most direct approach, its effectiveness can be limited by the intrinsic solubility of the ionized form and the pH constraints of your experimental system (e.g., cell culture media, in vivo formulations). If you've reached the maximum tolerable pH for your system and still require higher solubility, you should consider more advanced formulation strategies such as salt formation, the use of co-solvents, surfactants, or cyclodextrins.
Q3: Can I use DMSO to dissolve the compound for my in vitro assays?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a suitable organic solvent for creating a concentrated stock solution. However, be mindful of the final concentration of DMSO in your assay, as it can have cytotoxic effects. It is crucial to perform a vehicle control to account for any effects of the DMSO itself. For many cell-based assays, the final DMSO concentration should be kept below 0.5%.
Q4: Is salt formation a viable strategy for this compound?
A4: Absolutely. With a pKa of 3.25, this carboxylic acid is an excellent candidate for salt formation.[1] Creating a salt with a suitable base (e.g., sodium, potassium, or an amine) can significantly improve its solid-state properties, leading to enhanced aqueous solubility and dissolution rates.[1] A salt screening study is highly recommended to identify the optimal salt form with the best combination of solubility, stability, and manufacturability.
Q5: What are the key differences between using co-solvents, surfactants, and cyclodextrins?
A5:
-
Co-solvents (e.g., ethanol, propylene glycol) work by reducing the polarity of the aqueous medium, thereby increasing the solubility of a hydrophobic solute.
-
Surfactants (e.g., polysorbates, sodium lauryl sulfate) form micelles in solution above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate the poorly soluble drug, increasing its apparent solubility.
-
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[4]
The choice between these depends on the required solubility enhancement, the intended application (e.g., oral, parenteral), and potential toxicity concerns of the excipients.
Troubleshooting Guides and Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile Determination
This protocol will allow you to experimentally determine the aqueous solubility of this compound as a function of pH. This is a critical first step in understanding its behavior and designing appropriate formulations.
Causality: The Henderson-Hasselbalch equation dictates the relationship between pH, pKa, and the ionization state of a weak acid. By systematically varying the pH, we can determine the solubility of the non-ionized form (intrinsic solubility, S₀) and the ionized form, and construct a pH-solubility profile.
Caption: Workflow for determining the pH-dependent solubility profile.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a pH range from below to well above the predicted pKa (e.g., pH 2, 4, 6, 7.4, 8). Use buffers with sufficient capacity to maintain the pH after the addition of the acidic compound.
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The amount should be enough to ensure that there is undissolved solid remaining at equilibrium.
-
Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Sampling and Filtration: After equilibration, carefully withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered samples as necessary and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (in mg/L or mol/L) as a function of pH to generate the pH-solubility profile.
Troubleshooting:
-
Problem: The pH of the buffer changes after adding the compound.
-
Cause: The buffer capacity is insufficient to handle the amount of acidic compound added.
-
Solution: Use a buffer with a higher concentration or choose a buffer system with a pKa closer to the target pH.
-
-
Problem: Inconsistent solubility results at the same pH.
-
Cause: The system may not have reached equilibrium.
-
Solution: Increase the equilibration time and take samples at different time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.
-
-
Problem: The compound precipitates out of the filtrate upon standing.
-
Cause: The solution is supersaturated, or there is a temperature change between filtration and analysis.
-
Solution: Ensure that the filtration and subsequent handling are performed at the same temperature as the equilibration. Dilute the sample immediately after filtration.
-
Protocol 2: Salt Screening for Enhanced Solubility
Causality: Converting a weakly acidic drug into a salt can disrupt the crystal lattice of the solid form, leading to a significant increase in aqueous solubility and dissolution rate.[1] The choice of the counter-ion is critical and can influence not only solubility but also stability, hygroscopicity, and manufacturability.
Caption: Decision workflow for a salt screening study.
Step-by-Step Methodology:
-
Counter-ion Selection: Choose a diverse range of pharmaceutically acceptable counter-ions. This should include inorganic (e.g., sodium, potassium, calcium) and organic (e.g., tromethamine, L-arginine, diethanolamine) bases.
-
Salt Formation Experiments: Employ various techniques to promote salt formation:
-
Slurry Crystallization: Stir a suspension of the free acid in a solvent containing the chosen counter-ion.
-
Solvent Evaporation: Dissolve both the free acid and the counter-ion in a suitable solvent and then slowly evaporate the solvent.
-
Liquid-Assisted Grinding: Grind the free acid and the counter-ion together with a small amount of a solvent.
-
-
Solid-State Characterization: Analyze the resulting solids using techniques like X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline salt form, Differential Scanning Calorimetry (DSC) to determine the melting point, and Thermogravimetric Analysis (TGA) to assess solvation/hydration.
-
Solubility Measurement: Determine the aqueous solubility of the confirmed salt forms using the method described in Protocol 1 (typically at a fixed, relevant pH).
-
Stability Assessment: Evaluate the physical and chemical stability of the most promising salt forms under accelerated conditions (e.g., high temperature and humidity).
Troubleshooting:
-
Problem: No new crystalline form is observed by XRPD.
-
Cause: Salt formation may not have occurred under the tested conditions, or an amorphous solid was formed.
-
Solution: Try different solvents, temperatures, or stoichiometric ratios of the acid and base.
-
-
Problem: The salt disproportionates back to the free acid in solution.
-
Cause: The pH of the solution is below the pKa of the free acid, leading to the protonation of the carboxylate anion.
-
Solution: Ensure the pH of the dissolution medium is sufficiently high to maintain the ionized state of the drug.
-
-
Problem: The salt form is highly hygroscopic.
-
Cause: The chosen counter-ion has a high affinity for water.
-
Solution: Screen other counter-ions. Sometimes a different crystalline form (polymorph) of the same salt may have lower hygroscopicity.
-
Protocol 3: Formulation with Cyclodextrins
Causality: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent aqueous solubility.[4] This is a widely used technique for improving the solubility of BCS Class II compounds.[4] The stoichiometry and binding affinity of the complex will determine the extent of solubility enhancement.
Step-by-Step Methodology:
-
Cyclodextrin Selection: Choose from various types of cyclodextrins, such as β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to native β-CD.
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess of this compound to each solution.
-
Equilibrate the samples as described in Protocol 1.
-
Filter and quantify the concentration of the dissolved drug.
-
-
Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram will indicate the stoichiometry of the inclusion complex (e.g., a linear AL-type plot suggests a 1:1 complex). The slope of this line can be used to calculate the stability constant (Kc) of the complex.
Troubleshooting:
-
Problem: The solubility enhancement is minimal.
-
Cause: The drug molecule may not fit well into the cavity of the chosen cyclodextrin, or the binding affinity is low.
-
Solution: Screen different types of cyclodextrins. The size of the cyclodextrin cavity should be appropriate for the size of the guest molecule.
-
-
Problem: A non-linear phase solubility diagram is observed.
-
Cause: This could indicate the formation of higher-order complexes (e.g., 1:2 drug:cyclodextrin) or self-aggregation of the cyclodextrin or the complex.
-
Solution: Use appropriate mathematical models to analyze the non-linear data and determine the stoichiometry and stability constants.
-
References
-
ADMETlab 2.0. (n.d.). Retrieved from [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
-
Ciobanu, A. M., Landy, D., & Fourmentin, S. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 26(9), 2587. [Link]
-
PubChem. (n.d.). Gemfibrozil. Retrieved from [Link]
-
Chemicalize. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. Retrieved from [Link]
-
Drugs.com. (2023). Fenofibric Acid. Retrieved from [Link]
Sources
- 1. Gemfibrozil | C15H22O3 | CID 3463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Study of Gemfibrozil Complexation with β-Cyclodextrins in Aqueous Solution Using Different Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
Technical Support Center: Synthesis of 2-(2-Isopropylphenoxy)-2-methylpropanoic Acid
Welcome to the technical support center for the synthesis of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this fibrate analogue. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common synthetic challenges, particularly the formation of byproducts. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.
Section 1: The Core Synthesis and Its Mechanistic Challenges
The synthesis of this compound is typically achieved via the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide. In this case, 2-isopropylphenoxide acts as the nucleophile, attacking an electrophile like an alkyl 2-bromo-2-methylpropanoate.
The primary challenge arises from the structure of the reactants. The electrophile is a tertiary alkyl halide, which is highly susceptible to a competing elimination (E2) reaction.[2] Furthermore, the phenoxide nucleophile is ambident, meaning it can attack with either its oxygen or a ring carbon, leading to undesired C-alkylation byproducts.[3]
Caption: General Williamson Ether Synthesis Pathway.
Understanding and controlling the delicate balance between the desired SN2 pathway and these competing reactions is the key to a successful synthesis.
Section 2: Common Byproducts and Formation Mechanisms
Effective troubleshooting begins with identifying the likely structure and origin of impurities. The primary byproducts in this synthesis are summarized below.
| Byproduct Name/Class | Structure (Example) | Formation Mechanism | Key Indicator in Analysis |
| Alkene Byproduct | Alkyl methacrylate | E2 Elimination: The base abstracts a proton from a methyl group of the bromo-ester, leading to the elimination of HBr and formation of a double bond.[2][3] | A non-polar, volatile compound often visible by GC-MS or as a fast-moving spot on TLC. |
| C-Alkylation Isomers | 2-(4-hydroxy-3-isopropylphenyl)-2-methylpropanoic acid | SN2 at Carbon: The phenoxide attacks the electrophile via a carbon atom on the aromatic ring (typically ortho or para to the hydroxyl group).[3] | Isomers with the same mass as the desired product, but different retention times in HPLC and distinct aromatic region signals in ¹H NMR. |
| Unreacted Starting Materials | 2-Isopropylphenol | Incomplete Reaction: Caused by insufficient base, low temperature, short reaction time, or poor reagent quality. | Presence of starting material spots/peaks in TLC/HPLC analysis. |
| Dimerization Products | Dimer of 2-isopropylphenol | Oxidative Coupling: Can occur if the reaction is exposed to air, especially under basic conditions. | High molecular weight impurities detected by MS. |
The following diagram illustrates the critical branching point where the reaction can proceed down the desired path or form major byproducts.
Caption: Competing Sₙ2, E2, and C-Alkylation Pathways.
Section 3: Troubleshooting Guide (Question & Answer Format)
This section directly addresses common issues encountered during the synthesis.
Q1: My yield is very low, and my crude NMR/GC-MS shows a significant amount of a methacrylate byproduct. What is causing this and how can I prevent it?
A1: Root Cause & Explanation: This is a classic case of the E2 elimination reaction outcompeting the desired SN2 pathway.[1][3] The tertiary nature of the 2-bromo-2-methylpropanoate electrophile makes it sterically hindered for a backside SN2 attack. Concurrently, the methyl protons are available for abstraction by a base, leading to elimination. Higher temperatures significantly favor elimination over substitution.
Solutions & Optimization Strategies:
-
Temperature Control (Primary Fix): Lower the reaction temperature. Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration will dramatically shift the product ratio in favor of the desired ether.[3]
-
Base Selection: Avoid sterically hindered bases like potassium tert-butoxide, which are excellent for promoting elimination.[4] Use a strong, non-bulky base like sodium hydride (NaH) or potassium hydride (KH).[5] These bases irreversibly deprotonate the phenol to form the phenoxide, and the evolution of H₂ gas helps drive the reaction to completion without promoting elimination of the alkyl halide.[5]
-
Order of Addition: Add the alkyl halide slowly to the solution of the pre-formed phenoxide. This keeps the instantaneous concentration of the electrophile low, further favoring the bimolecular SN2 reaction.
Q2: I've successfully synthesized a product with the correct mass, but HPLC and NMR analysis reveal a mixture of isomers. How can I improve the selectivity for the desired ether product?
A2: Root Cause & Explanation: You are observing C-alkylation alongside the desired O-alkylation. The phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the aromatic ring (ortho and para positions).[2] The solvent system is the single most critical factor in directing the site of alkylation.[3]
Solutions & Optimization Strategies:
-
Solvent Choice is Crucial: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2][3] These solvents effectively solvate the cation (e.g., Na⁺) but not the phenoxide anion. This "naked" oxygen anion is a much stronger nucleophile than the ring carbons, strongly favoring O-alkylation.
-
Avoid Protic Solvents: Protic solvents like ethanol or water will hydrogen-bond with the oxygen of the phenoxide, shielding it and reducing its nucleophilicity. This makes the less-solvated ring carbons more competitive nucleophiles, leading to a significant increase in C-alkylation byproducts.[3]
Q3: My reaction is extremely slow or stalls, leaving a large amount of unreacted 2-isopropylphenol even after 24 hours. What should I check?
A3: Root Cause & Explanation: A stalled reaction points to an issue with the fundamental reaction components or conditions that prevent the formation or reaction of the nucleophile.
Solutions & Optimization Strategies:
-
Verify Base Strength and Stoichiometry: Ensure you are using a base strong enough to fully deprotonate the phenol (pKa ≈ 10). Sodium carbonate (Na₂CO₃) may be insufficient. Use at least 1.05 equivalents of a strong base like NaH or KH to ensure complete conversion to the more reactive phenoxide.[3][5]
-
Ensure Anhydrous Conditions: Water will quench the strong base and can also interfere with the reaction as a competing nucleophile or by solvating the phenoxide (see Q2). Use anhydrous solvents and dry glassware.
-
Check Reagent Purity: The alkyl 2-bromo-2-methylpropanoate can degrade over time. Verify its purity before use.
-
Consider a Phase-Transfer Catalyst (PTC): If using a milder, heterogeneous base like potassium carbonate (K₂CO₃), the reaction can be very slow. Adding a PTC like tetrabutylammonium bromide (TBAB) can dramatically accelerate the reaction by shuttling the phenoxide from the solid phase into the organic phase.
Caption: Troubleshooting Logic for Synthesis Optimization.
Section 4: Key Experimental Protocols
Protocol 1: In-Process Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol allows for rapid, qualitative assessment of the reaction progress.
-
Prepare the TLC Plate: Use a silica gel plate (e.g., Silica Gel 60 F254).
-
Select a Mobile Phase: A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed to achieve good separation (Rf of product ~0.4-0.5).
-
Spotting: On the baseline of the plate, spot the following:
-
Lane 1: 2-Isopropylphenol (starting material).
-
Lane 2: Alkyl 2-bromo-2-methylpropanoate (starting material).
-
Lane 3: Co-spot of both starting materials.
-
Lane 4: A sample of the reaction mixture, taken at time zero.
-
Lane 5 onwards: Samples from the reaction mixture taken at regular intervals (e.g., every hour).
-
-
Development & Visualization: Develop the plate in the mobile phase. Visualize under a UV lamp (254 nm) and/or by staining with potassium permanganate.
-
Interpretation: A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The alkene byproduct will typically have a high Rf (run close to the solvent front), while the C-alkylation products may have Rf values close to the desired product.
Protocol 2: Purification by Aqueous Workup and Recrystallization
This protocol is for isolating the final carboxylic acid product after hydrolysis of the ester.
-
Quench and Dilute: After the reaction is complete (as determined by TLC), cool the reaction mixture and cautiously quench it by adding it to a beaker of cold water.
-
Basify and Wash: Make the aqueous solution basic (pH > 11) with NaOH. This will deprotonate your target carboxylic acid, moving it into the aqueous layer. Extract the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-acidic impurities like the alkene byproduct and any unreacted bromo-ester.
-
Acidify and Isolate: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~2. The desired this compound should precipitate as a solid.
-
Collect and Dry: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum.
-
Recrystallize: Recrystallize the crude solid from a suitable solvent system (e.g., heptane/toluene or ethanol/water) to achieve high purity.[6][7]
Section 5: Frequently Asked Questions (FAQs)
-
What analytical techniques are essential for quality control?
-
A combination of techniques is required. High-Performance Liquid Chromatography (HPLC) is crucial for determining purity and quantifying impurities.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Mass Spectrometry (MS) confirms the molecular weight of the product and helps in identifying unknown byproducts.[10]
-
-
Can this reaction be performed under phase-transfer catalysis (PTC) conditions?
-
Yes. Using a base like K₂CO₃ in a solvent like toluene with a PTC such as tetrabutylammonium bromide is a viable alternative to strong bases in polar aprotic solvents. This method can be milder and easier to handle on a large scale, though optimization is required to minimize byproducts.
-
-
My final acid product is an oil and won't crystallize. What should I do?
-
An oily product often indicates the presence of impurities that are disrupting the crystal lattice. First, confirm the structure by NMR. If correct, attempt purification by column chromatography on silica gel. If the product is indeed pure but an oil, it may be a low-melting solid or a glass. Try triturating with a non-polar solvent like cold hexane to induce crystallization.
-
References
-
Hussin, A. H., et al. (n.d.). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. PubMed. [Link]
-
Patel, S., et al. (2012). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 4(2), 756-762. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of potential impurities in Fenofibrate drug substance | Request PDF. [Link]
-
Wikipedia. (2024). Fibrate. [Link]
-
Medical News Today. (2024). Fibrates for cholesterol: Benefits, types, and side effects. [Link]
-
Wikipedia. (2024). Williamson ether synthesis. [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]
-
ResearchGate. (2022). Synthesis of fibrates by alkylation and hydrolysis. [Link]
- Google Patents. (n.d.).
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
PubChem. (n.d.). 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. [Link]
-
Cleveland Clinic. (2022). Fibrates: Uses, Types & Side Effects. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
Sahoo, D. K., et al. (2022). An Investigative Review for Pharmaceutical Analysis of Fenofibrate. PubMed. [Link]
-
Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. [Link]
- Google Patents. (n.d.). Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives - Google Patents [patents.google.com]
- 7. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 8. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Investigative Review for Pharmaceutical Analysis of Fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimizing Crystallization Conditions for 2-(2-Isopropylphenoxy)-2-methylpropanoic acid (Gemfibrozil)
Welcome to the technical support guide for 2-(2-Isopropylphenoxy)-2-methylpropanoic acid, an active pharmaceutical ingredient (API) commonly known as Gemfibrozil. As a member of the Biopharmaceutical Classification System (BCS) Class II, Gemfibrozil exhibits high membrane permeability but suffers from poor aqueous solubility, making the control of its solid-state properties through crystallization a critical step in drug development.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize crystallization processes, ensuring reproducible outcomes in terms of yield, purity, and solid-state form.
This document moves beyond simple protocols to explain the underlying principles governing crystallization, empowering you to make informed decisions in your laboratory work.
Core Physicochemical Properties of Gemfibrozil
A foundational understanding of Gemfibrozil's properties is the first step in designing a robust crystallization process. These parameters dictate solvent selection, thermal profiles, and potential challenges like polymorphism and "oiling out."
| Property | Value | Significance for Crystallization |
| Chemical Name | 5-(2,5-dimethylphenoxy)-2,2-dimethyl-pentanoic acid | The structure's amphipathic nature influences solvent interactions.[3] |
| Molecular Formula | C₁₅H₂₂O₃ | - |
| Molar Mass | 250.338 g·mol⁻¹ | Essential for calculating molar ratios and concentrations.[4] |
| Melting Point (Tₘ) | 60.8 °C to 63 °C | A low melting point increases the risk of "oiling out" if the solution temperature is near this value during crystallization.[5][6] |
| pKa | ~4.7 | As a carboxylic acid, its solubility is highly pH-dependent. It is practically insoluble in acidic water but solubility increases in basic conditions.[1] |
| BCS Class | Class II | Poor solubility is the primary challenge. Crystallization is often aimed at producing a form with an enhanced dissolution rate.[1][2] |
| Aqueous Solubility | Practically insoluble in water. | Highlights the need for organic solvents or co-solvent systems for crystallization.[1] |
Frequently Asked Questions (FAQs)
Here we address common initial queries encountered during the crystallization of Gemfibrozil.
Q1: What are the most common solvents for crystallizing Gemfibrozil? A: Gemfibrozil has been successfully crystallized from a range of organic solvents. Patent literature specifically identifies alcohols, ketones, esters, and ethers as suitable for producing its stable polymorphic Form I.[5] A Chinese patent also describes dissolving Gemfibrozil in esters, ketones, or alcohols before adding it to water as an anti-solvent.[7] The choice of solvent is a critical parameter that directly influences the crystal form, size, and purity.
Q2: My crystallization yield is very low. What are the likely causes? A: A poor yield is most often traced back to using an excessive amount of solvent.[8] Because a portion of the compound will always remain dissolved in the mother liquor, using more solvent than necessary to form a saturated solution at high temperature will result in significant product loss upon cooling. Other factors include not cooling the solution to a low enough temperature or transferring the crystals for filtration prematurely before crystallization is complete.
Q3: My experiment produced a very fine, fluffy powder that is difficult to filter. What went wrong? A: This is a classic sign of "crashing out," or rapid, uncontrolled crystallization. This occurs when a solution becomes highly supersaturated too quickly, leading to the instantaneous formation of countless tiny nuclei.[8][9] While it may seem efficient, this process is detrimental as it readily traps impurities within the rapidly forming crystal lattice and results in a product with poor filtration and drying characteristics.[10] The solution is to slow down the crystallization process by using slightly more solvent or, more effectively, by reducing the cooling rate.[8]
Q4: Instead of crystals, a sticky oil separated from my solution. What is "oiling out" and how can I prevent it? A: "Oiling out" is the separation of a liquid phase of the solute from the solution instead of a solid crystalline phase. This is a common problem for compounds with low melting points, like Gemfibrozil (Tₘ ≈ 61-63 °C).[6] It often happens when a highly concentrated solution is cooled, and the solubility limit is crossed at a temperature above the compound's melting point. The presence of impurities can also depress the melting point, exacerbating the issue.[8] To fix this, you should re-heat the solution, add more solvent to decrease the concentration, and then cool the solution much more slowly.[8]
In-Depth Troubleshooting Guides
This section provides detailed, cause-and-effect analyses of specific experimental challenges with actionable protocols.
Problem 1: Failure to Induce Crystallization
-
Symptom: Your solution remains clear and free of solids, even after cooling for an extended period.
-
Scientific Rationale: Crystal formation requires two steps: nucleation (the formation of a stable initial crystal) and growth. A failure to crystallize indicates that the energy barrier for spontaneous nucleation has not been overcome. This is typically because the solution is subsaturated (not concentrated enough) or only marginally supersaturated.
-
Solutions:
-
Concentrate the Solution: If too much solvent was used, carefully evaporate a portion under reduced pressure or with a gentle stream of nitrogen until the solution becomes slightly cloudy, indicating saturation. Then, add a small amount of solvent back dropwise until clarity is restored and allow it to cool slowly.[8]
-
Induce Nucleation via Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.
-
Introduce a Seed Crystal: If available, add a single, tiny crystal of pure Gemfibrozil to the cooled, supersaturated solution. This bypasses the nucleation step entirely, providing a perfect template for crystal growth. This is the most effective method for achieving consistent results.
-
Utilize an Anti-Solvent: An anti-solvent is a liquid in which Gemfibrozil is poorly soluble but is miscible with your primary solvent.[11] Slowly add the anti-solvent (e.g., water) dropwise to the Gemfibrozil solution (e.g., in acetone or ethanol) at a constant temperature until persistent turbidity is observed.[7][12] This drastically reduces the solubility of the API, forcing crystallization.
-
Caption: Decision tree for inducing crystal nucleation.
Problem 2: Controlling Polymorphism
-
Symptom: You observe different crystal shapes (e.g., needles vs. blocks) or obtain different analytical data (DSC, XRD) between batches, even with similar procedures.
-
Scientific Rationale: Polymorphism is the ability of a solid material to exist in more than one crystal structure. For APIs, different polymorphs can have drastically different physical properties, including solubility, stability, and bioavailability. Gemfibrozil is known to exhibit polymorphism, with a specific "Crystal Form I" being patented.[5] The final polymorphic form is determined by kinetic and thermodynamic factors during crystallization, with solvent choice and cooling rate being primary drivers.
-
Solutions:
-
Strict Solvent Control: The choice of solvent is paramount. To obtain the documented Crystal Form I , the patented method specifies using solvents from the alcohol, ketone, ester, or ether families.[5] Avoid switching solvent systems between batches unless you intend to perform a polymorph screen.
-
Consistent Thermal Profile: Implement a precise and reproducible cooling profile. The rate of cooling can determine whether a metastable (less stable) or stable polymorph is formed. A slower cooling rate generally favors the formation of the most thermodynamically stable form.
-
Characterize Your Product: Do not rely on visual inspection alone. Every batch intended for further use should be analyzed to confirm its polymorphic identity.
-
X-Ray Diffraction (XRD): This is the gold standard for identifying crystal forms. The patent for Gemfibrozil Form I provides characteristic diffraction peaks at 2θ values of 6.32°, 11.52°, 11.89°, 12.69°, and others that can be used for verification.[5]
-
Differential Scanning Calorimetry (DSC): This technique measures heat flow as a function of temperature. Each polymorph will have a distinct melting endotherm. For Form I, an endothermic peak is observed at 60.8 °C.[5]
-
-
Caption: Conceptual diagram of thermodynamic zones in crystallization.
To avoid oiling out, the process path (cooling and concentration) must be controlled to remain within the Metastable Zone, where controlled crystal growth can occur, and avoid crossing into the oiling out zone.
Standard Experimental Protocols
These protocols serve as a validated starting point for your experiments.
Protocol 1: Cooling Crystallization for Gemfibrozil (Form I)
This method is adapted from patent literature describing the preparation of the stable polymorphic form.[5]
-
Dissolution: In a suitable flask equipped with a reflux condenser and magnetic stirrer, add Gemfibrozil to a selected solvent (e.g., isopropanol, acetone, or ethyl acetate). The ratio should be approximately 0.2 to 2 g of Gemfibrozil per mL of solvent, but start with a more dilute system (e.g., 0.2 g/mL) to avoid issues.
-
Heating: Heat the mixture to reflux with stirring until all the solid has completely dissolved, yielding a clear solution.
-
Hot Filtration (Optional but Recommended): If any particulate matter is visible, perform a hot filtration through a pre-warmed filter funnel to remove potential heterogeneous nucleation sites.
-
Controlled Cooling: Remove the flask from the heat source, insulate it (e.g., with glass wool), and allow it to cool slowly and undisturbed to room temperature. A slow cooling rate (e.g., over several hours) is crucial for forming large, well-defined crystals.
-
Secondary Cooling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize the product yield by further decreasing the compound's solubility.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at a temperature well below the melting point (e.g., 35-40 °C) until a constant weight is achieved.
-
Characterization: Confirm the polymorphic identity of the dried product using XRD and DSC.
References
- CN101555202A - Gemfibrozil polymorphism and preparation method thereof - Google P
-
Improving Dissolution Rate of Gemfibrozil by Multicomponent Crystal Formation with Succinic Acid - Research Journal of Pharmacy and Technology. [Link]
-
Common Issues Faced in Crystallization and How to Solve Them | Zhanghua - Filter Dryer. [Link]
-
Gemfibrozil-trans-cinnamic acid co-crystal: Synthesis, characterization, in vitro solubility and cell viability studies - Journal of Applied Pharmaceutical Science. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
-
Gemfibrozil, stretching arms beyond lipid lowering - PMC - PubMed Central - NIH. [Link]
-
Formulation, optimization and characterization of gemfibrozil nanocrystals prepared by wet milling technique - Asian Journal of Pharmaceutics. [Link]
- CN102942473A - Preparation method for gemfibrozil powder - Google P
-
Pharmaceutical Crystallization in drug development - Syrris. [Link]
-
What Problems Might Occur If Crystallization Occurs Too Rapidly? - News - Achieve Chem. [Link]
-
Successfully preventing crystallization of parenteral formulations using solubility measurements. [Link]
-
An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia - MDPI. [Link]
-
Gemfibrozil - Wikipedia. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Gemfibrozil, stretching arms beyond lipid lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gemfibrozil - Wikipedia [en.wikipedia.org]
- 5. CN101555202A - Gemfibrozil polymorphism and preparation method thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. CN102942473A - Preparation method for gemfibrozil powder - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. filter-dryer.com [filter-dryer.com]
- 10. achievechem.com [achievechem.com]
- 11. syrris.com [syrris.com]
- 12. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: Mitigating Matrix Effects in the LC-MS Analysis of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid
Welcome to the technical support center for the bioanalysis of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing matrix effects during LC-MS analysis. Here, we move beyond generic advice to offer a causal understanding of experimental choices, ensuring the development of robust and reliable bioanalytical methods.
Introduction to Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample other than the analyte of interest.[1] For bioanalysis, this typically includes a complex mixture of endogenous substances like phospholipids, proteins, salts, and metabolites.[1] These co-eluting components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as a matrix effect. This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[2][3] Electrospray ionization (ESI) is particularly susceptible to these effects, with ion suppression being the more common issue.[2]
Given that this compound is a carboxylic acid with a moderately lipophilic nature (estimated LogP ≈ 3.6-3.9), its analysis in biological matrices like plasma or serum is prone to interference from endogenous lipids and phospholipids.[4][5] This guide will provide a structured approach to identifying, troubleshooting, and minimizing these matrix effects.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the LC-MS analysis of this compound, presented in a question-and-answer format.
FAQ 1: My analyte signal is inconsistent and shows poor reproducibility between replicate injections of the same plasma sample. What could be the cause?
Answer:
This is a classic symptom of variable matrix effects, most likely due to ion suppression from co-eluting endogenous components in the plasma.[2][5] Phospholipids are a primary culprit in plasma samples; they are abundant and can co-extract with the analyte, often eluting over a broad range in reversed-phase chromatography, thereby interfering with the analyte's ionization.[6][7] This leads to fluctuating signal intensity and, consequently, poor reproducibility.
Troubleshooting Steps:
-
Assess Matrix Effects Qualitatively: A post-column infusion experiment is an excellent first step.[8][9] Infuse a standard solution of your analyte post-column while injecting a blank, extracted plasma sample. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion suppression.[8][9]
-
Improve Sample Preparation: The goal is to remove interfering matrix components before injection.
-
Protein Precipitation (PPT): While simple, PPT is often the "dirtiest" method, leaving significant amounts of phospholipids in the supernatant.[2][10] If you are using PPT with acetonitrile or methanol, consider switching to a more selective technique.
-
Liquid-Liquid Extraction (LLE): LLE can provide a much cleaner extract.[1][2] For an acidic compound like this compound, an LLE procedure under acidic conditions (to neutralize the analyte) with a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) will efficiently extract the analyte while leaving polar interferences behind.
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity.[1][11] A mixed-mode polymeric sorbent with both reversed-phase and anion-exchange properties would be ideal for this acidic analyte, as it allows for a multi-step wash protocol to remove a wide range of interferences.[10]
-
-
Optimize Chromatography: Aim to chromatographically separate your analyte from the region where ion suppression occurs.
-
Increase Gradient Time: A longer, shallower gradient can improve the resolution between the analyte and interfering peaks.[12]
-
Adjust Mobile Phase pH: Modifying the mobile phase pH can alter the retention time of the analyte relative to matrix components.[10] For this acidic analyte, a mobile phase with a pH well below its pKa (typically around 3-5 for carboxylic acids) will ensure it is in its neutral form and well-retained on a C18 column.
-
Workflow for Diagnosing and Addressing Inconsistent Signal
Caption: Troubleshooting workflow for inconsistent analyte signal.
FAQ 2: I am using a stable isotope-labeled internal standard (SIL-IS), but my accuracy and precision are still outside the acceptable limits (±15%). Isn't the SIL-IS supposed to correct for matrix effects?
Answer:
While a SIL-IS is the gold standard for compensating for matrix effects, it is not a panacea.[11][13] For a SIL-IS to work effectively, it must co-elute perfectly with the analyte and experience the exact same degree of ion suppression or enhancement.[5] Several factors can undermine this:
-
Chromatographic Shift with Deuterated Standards: If your SIL-IS is deuterium-labeled, it may elute slightly earlier than the native analyte from a reversed-phase column (the "isotope effect").[11][13] If this shift is significant enough to move the SIL-IS into a region of different matrix effect, the analyte-to-IS ratio will not be consistent.
-
Extreme Ion Suppression: A SIL-IS can compensate for variability in suppression, but it cannot overcome a drastic loss of signal.[2] If the matrix effect is so severe that the analyte signal is suppressed close to the limit of quantitation (LOQ), the measurement will inherently be less precise.
-
Inter-individual Variability: The composition of the biological matrix can vary significantly between individuals, leading to different matrix effects that may not be fully compensated for by the SIL-IS, especially if the method was developed using pooled plasma.[14]
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the SIL-IS. They should be perfectly co-eluting. If there is a noticeable separation, you may need to switch to a ¹³C or ¹⁵N-labeled internal standard, which are less prone to chromatographic shifts.
-
Quantify the Absolute Matrix Effect: Even with a SIL-IS, it's crucial to know the extent of ion suppression. Use the post-extraction spike method to compare the analyte's response in a clean solvent versus its response when spiked into an extracted blank plasma sample.[2][3] A matrix factor significantly less than 1 indicates suppression. Regulatory guidance suggests that the matrix factor should ideally be between 0.8 and 1.2.[3]
-
Improve Sample Cleanup: The most effective solution is to reduce the source of the suppression. Refer to the sample preparation strategies in FAQ 1 (LLE, SPE, phospholipid removal) to create a cleaner extract.[2][10] A cleaner sample will lead to less ion suppression and allow the SIL-IS to perform its function more effectively.
FAQ 3: My calibration curve is non-linear, especially at the lower concentrations. Could this be related to matrix effects?
Answer:
Yes, non-linearity, particularly at the low end of the curve, can be a manifestation of matrix effects. This can happen if the concentration of the interfering matrix components is significant relative to the analyte concentration at the lower levels. The matrix effect may not be consistent across the entire concentration range.
Causality:
-
Saturation of Ionization: At low analyte concentrations, co-eluting matrix components can significantly compete for ionization, leading to a disproportionate suppression of the analyte signal. As the analyte concentration increases, it may begin to outcompete the matrix components, leading to a change in the response factor and causing the curve to bend.
-
Differential Matrix Effects: The matrix effect itself may be concentration-dependent.
Troubleshooting Steps:
-
Matrix-Matched Calibrators: Ensure your calibration standards are prepared in the same biological matrix as your unknown samples (e.g., pooled human plasma).[1] This helps to normalize the matrix effect across the calibration curve.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is crucial for correcting non-linear responses caused by matrix effects, as it will experience the same concentration-dependent effects as the analyte.[13][15]
-
Dilution: If sensitivity allows, diluting the sample extract with the mobile phase can reduce the concentration of matrix components, thereby minimizing their impact.[8][9] A 10-fold dilution can often significantly reduce matrix effects without compromising the LOQ for potent compounds.
-
Enhance Sample Cleanup: As with other issues, a cleaner sample is the most robust solution. Implement a more rigorous extraction method like SPE to remove the interferences that are causing the non-linear response.[10]
Decision Tree for Sample Preparation Method Selection
Caption: Decision tree for selecting an appropriate sample preparation method.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is designed for the extraction of this compound, leveraging its acidic nature.
Materials:
-
Human plasma (K2EDTA)
-
Internal Standard (SIL-IS of the analyte) working solution
-
Phosphoric Acid (1 M)
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 25 µL of the SIL-IS working solution to all tubes except the blank.
-
Add 25 µL of 1 M phosphoric acid to acidify the sample (this protonates the carboxylic acid group of the analyte, making it less polar).
-
Vortex mix for 10 seconds.
-
Add 600 µL of MTBE.
-
Vortex mix vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solution.
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol uses a mixed-mode anion exchange polymer-based SPE plate for enhanced cleanup.
Materials:
-
Mixed-mode anion exchange SPE plate (e.g., Waters Oasis MAX, Agilent Bond Elut Plexa PAX)
-
Human plasma (K2EDTA)
-
Internal Standard (SIL-IS) working solution
-
Phosphoric Acid (4%)
-
Ammonium Hydroxide (5% in water)
-
Methanol
-
Elution Solvent (e.g., 2% Formic Acid in Acetonitrile)
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 25 µL of SIL-IS and 200 µL of 4% phosphoric acid. Vortex mix.
-
Conditioning: Condition the SPE wells with 500 µL of methanol, followed by 500 µL of water. Do not allow the wells to go dry.
-
Loading: Load the pre-treated sample onto the SPE plate. Apply gentle vacuum to draw the sample through at a slow, steady rate (approx. 1 mL/min).
-
Washing Step 1 (Polar Interference Removal): Wash the wells with 500 µL of 5% ammonium hydroxide in water. This will keep the acidic analyte ionized and retained on the anion exchanger while washing away neutral and basic interferences.
-
Washing Step 2 (Non-polar Interference Removal): Wash the wells with 500 µL of methanol. This will remove lipids and other non-polar interferences retained on the polymer backbone.
-
Elution: Elute the analyte with 2 x 250 µL of elution solvent. The acidic elution solvent neutralizes the analyte, releasing it from the anion exchange sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (MTBE) | Solid-Phase Extraction (Mixed-Mode) |
| Analyte Recovery (%) | >95% | 85-95% | >90% |
| Matrix Effect (%) | 40-60% (Suppression) | 10-20% (Suppression) | <10% (Minimal Effect) |
| Process Efficiency (%) | 40-60% | 75-85% | >80% |
| Extract Cleanliness | Poor | Good | Excellent |
| Throughput | High | Medium | Medium-High (96-well format) |
| Cost per Sample | Low | Low-Medium | High |
Note: Values are typical and should be experimentally determined during method validation.
Conclusion
Minimizing matrix effects in the LC-MS analysis of this compound is critical for obtaining accurate and reliable data. A systematic approach that involves understanding the physicochemical properties of the analyte, selecting an appropriate sample preparation strategy, and optimizing chromatographic conditions is paramount. While simple methods like protein precipitation are fast, they often lead to significant ion suppression. More selective techniques like liquid-liquid extraction and, particularly, solid-phase extraction, provide much cleaner extracts, leading to reduced matrix effects and improved method robustness.[2][10] The use of a stable isotope-labeled internal standard is essential to compensate for any remaining matrix variability.[13][14] By following the troubleshooting guides and protocols outlined here, researchers can develop high-quality, defensible bioanalytical methods that meet regulatory expectations.[16]
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available at: [Link]
-
Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labsci @ Pittcon. Available at: [Link]
-
Xu, Y., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 115, 146–152. Available at: [Link]
-
Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. LCGC International. Available at: [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Available at: [Link]
-
2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. PubChem. Available at: [Link]
-
Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. LCGC International. Available at: [Link]
-
Kruve, A., & Kaupmees, K. (2017). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of The American Society for Mass Spectrometry, 28(1), 119–127. Available at: [Link]
-
Zhang, J., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1127–1130. Available at: [Link]
-
He, W., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(11), 5698–5706. Available at: [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. Available at: [Link]
-
Rocchi, P., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(11), 3165. Available at: [Link]
-
Bonfiglio, R., et al. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. Available at: [Link]
-
Kiontke, A., et al. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 25(11), 1853–1861. Available at: [Link]
-
Eliminate Ion Suppressing Phospholipids in LC-MS. Phenomenex. Available at: [Link]
-
Guntaka, N. S., et al. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 34(12), 2735–2742. Available at: [Link]
-
All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]
-
Lin, D. L., et al. (2002). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. Journal of analytical toxicology, 26(8), 541–546. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. PubChem. Available at: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS journal, 16(6), 1171–1184. Available at: [Link]
-
Rocchi, P., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(11), 3165. Available at: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]
-
European Journal of Biomedical AND Pharmaceutical sciences. Available at: [Link]
-
Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. Available at: [Link]
-
2-Methyl-2-phenoxypropanoic acid. AA Blocks. Available at: [Link]
-
2-(2-Methylphenoxy)propanoic acid. PubChem. Available at: [Link]
-
Chemical Properties of Propanoic acid, 2-phenoxy- (CAS 940-31-8). Cheméo. Available at: [Link]
-
Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Cheméo. Available at: [Link]
Sources
- 1. scite.ai [scite.ai]
- 2. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS method for gemfibrozil determination in plasma with application to a pharmacokinetic study in healthy Brazilian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. You are being redirected... [hit2lead.com]
- 5. 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid | C14H20O3 | CID 1532524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-methylpropanoic acid - Wikidata [wikidata.org]
- 8. japsonline.com [japsonline.com]
- 9. aablocks.com [aablocks.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. jfda-online.com [jfda-online.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid | 789469-67-6 [amp.chemicalbook.com]
- 16. 2-Methylpropanoic acid;propan-2-ol | C7H16O3 | CID 23371046 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 2-(2-Isopropylphenoxy)-2-methylpropanoic Acid
Welcome to the technical support center for the synthesis of 2-(2-isopropylphenoxy)-2-methylpropanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of scaling this synthesis from the lab bench to pilot and production scales. Here, we address common and complex issues encountered during the synthesis, offering troubleshooting advice and detailed protocols based on established chemical principles and extensive field experience.
Introduction to the Synthesis
The synthesis of this compound, a key intermediate in various developmental pipelines, is most commonly achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide. While straightforward in principle, scaling this process introduces challenges related to reaction kinetics, thermodynamics, and mass transfer, which can significantly impact yield, purity, and safety.
This guide will provide in-depth, actionable solutions to these challenges in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at scale?
A1: The most industrially viable route is the Williamson ether synthesis. This involves the reaction of 2-isopropylphenol with a 2-halo-2-methylpropanoic acid or its ester, in the presence of a base. The choice of reactants and the reaction conditions are critical for a successful and scalable process.
Q2: What are the primary challenges when scaling up this synthesis?
A2: The main challenges include:
-
Reaction Rate and Incomplete Conversion: The steric hindrance from the isopropyl group on the phenol can slow down the reaction rate.[1]
-
Side Reactions: The primary side reaction is elimination, especially if using a sterically hindered alkyl halide.[1][2] With phenoxides, C-alkylation can also compete with the desired O-alkylation.[1][3]
-
Exotherm Control: The reaction is exothermic, and managing the heat generated is crucial to prevent runaway reactions, especially at a large scale.[4]
-
Product Purification: The final product's bulky and hydrophobic nature can make crystallization and purification challenging.
-
Solvent Selection: The choice of solvent is critical for reaction rate, selectivity, and ease of workup at scale.[5][6][7]
Troubleshooting Guide
Issue 1: Low Yield and Incomplete Conversion
Q: My reaction stalls, and I have a significant amount of unreacted 2-isopropylphenol remaining, even after prolonged reaction times. What are the likely causes and how can I improve the conversion?
A: Incomplete conversion in this Williamson ether synthesis is often linked to steric hindrance and suboptimal reaction conditions. The bulky isopropyl group ortho to the phenolic hydroxyl can impede the approach of the electrophile.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Insufficiently Strong Base | Ensure a strong enough base is used to fully deprotonate the 2-isopropylphenol. Consider using sodium hydride (NaH) or potassium hydride (KH) for complete alkoxide formation.[5] For larger scale, potassium carbonate (K2CO3) in a polar aprotic solvent is a common choice.[1] | The phenoxide is a much stronger nucleophile than the neutral phenol. Incomplete deprotonation leads to a slower reaction rate. |
| Suboptimal Solvent | Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1][8] These solvents solvate the cation but not the nucleophile, increasing its reactivity. | Protic solvents can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[8] |
| Steric Hindrance | If using an ester of 2-halo-2-methylpropanoic acid, consider using the methyl or ethyl ester for less steric bulk compared to larger esters. | While the primary steric hindrance is from the phenol, minimizing bulk on the electrophile can also improve reaction rates. |
| Phase Transfer Catalysis (PTC) | For heterogeneous reaction mixtures (e.g., solid K2CO3 in an organic solvent), the addition of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can significantly improve the reaction rate.[8] | PTCs facilitate the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the alkyl halide resides, accelerating the reaction.[2][8] |
Experimental Protocol: Improving Conversion with Phase Transfer Catalysis
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-isopropylphenol, potassium carbonate (1.5-2.0 equivalents), and a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Catalyst Addition: Add the phase transfer catalyst (e.g., TBAB, 1-5 mol%).
-
Reactant Addition: Slowly add the ethyl 2-bromo-2-methylpropanoate (1.0-1.2 equivalents).
-
Reaction: Heat the mixture to 70-80 °C and monitor the reaction progress by HPLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and proceed with aqueous work-up and extraction.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, followed by acidic work-up.
Issue 2: Formation of Byproducts
Q: I am observing significant byproduct formation, which is complicating my purification. What are the likely byproducts and how can I minimize them?
A: The primary byproducts in this synthesis are typically from C-alkylation and potentially elimination, although the latter is less common with the chosen electrophile.
Troubleshooting Byproduct Formation:
| Byproduct | Formation Mechanism | Minimization Strategy |
| C-Alkylation Product | The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (primarily at the para-position). Alkylation can occur at the carbon atom para to the hydroxyl group. | Use polar aprotic solvents like DMF or acetonitrile, which favor O-alkylation.[3] Protic solvents can promote C-alkylation. |
| Elimination Product (from electrophile) | While less likely with a tertiary halide that cannot undergo direct E2, harsh conditions could potentially lead to the formation of methacrylic acid derivatives from the 2-halo-2-methylpropanoic acid moiety. | Maintain a moderate reaction temperature (typically 50-100 °C).[8] Avoid excessively strong, sterically hindered bases if a different electrophile is considered. |
| Byproducts from 2-isopropylphenol | At higher temperatures, there is a risk of side reactions involving the isopropyl group, though this is less common under typical Williamson conditions. | Strict temperature control is essential. Ensure the reactor has adequate cooling capacity. |
Workflow for Minimizing Byproduct Formation
Caption: Decision workflow for minimizing byproducts.
Issue 3: Purification and Crystallization Challenges
Q: My crude product is an oil or a sticky solid that is difficult to crystallize. What purification and crystallization strategies are effective for this molecule?
A: The bulky isopropyl and gem-dimethyl groups, combined with the carboxylic acid functionality, can make purification and crystallization challenging. The molecule's hydrophobic nature can lead to "oiling out" during crystallization.
Purification and Crystallization Strategies:
| Challenge | Suggested Technique | Detailed Protocol Steps |
| Crude Product is an Oil | Solvent Extraction and pH Adjustment: | 1. After hydrolysis and neutralization, extract the product into a suitable organic solvent (e.g., ethyl acetate, toluene). 2. Wash the organic layer with brine to remove water-soluble impurities. 3. Back-extract the product into an aqueous base (e.g., dilute NaOH or NaHCO3 solution) to form the sodium salt, leaving non-acidic impurities in the organic layer. 4. Separate the aqueous layer and slowly acidify with HCl to precipitate the carboxylic acid. This can often yield a solid product. |
| Difficulty in Crystallization | Solvent Screening for Recrystallization: | 1. Screen a variety of solvent systems. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., toluene, acetone) and an anti-solvent in which it is poorly soluble (e.g., heptane, hexane). 2. Dissolve the crude product in the minimum amount of the hot primary solvent. 3. Slowly add the anti-solvent until turbidity is observed. 4. Cool the mixture slowly to promote crystal growth. Seeding with a small crystal of pure product can be beneficial. |
| Persistent Impurities | Chromatography (if necessary): | For high-purity requirements where crystallization is insufficient, column chromatography on silica gel can be employed. A mobile phase of ethyl acetate/heptane with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking) is a common choice. However, this is less ideal for very large scales. |
Workflow for Purification and Crystallization
Caption: A workflow for the purification and crystallization of the target molecule.
Scale-Up Safety Considerations
Scaling up any chemical synthesis requires a thorough safety review. For the synthesis of this compound, pay close attention to:
-
Exotherm Management: The Williamson ether synthesis is exothermic. Ensure the reactor has sufficient cooling capacity to handle the heat generated. For large-scale batches, consider semi-batch addition of the alkylating agent to control the reaction rate and heat output. Continuous flow reactors can also offer superior heat management.[4]
-
Handling of Reagents:
-
Bases: Strong bases like sodium hydride are flammable and react violently with water. Handle under an inert atmosphere. Caustic solutions like NaOH are corrosive.
-
Solvents: DMF and DMSO are excellent solvents but have high boiling points and require careful consideration for removal. Acetonitrile is flammable.
-
-
Pressure Build-up: Ensure the reactor is adequately vented, especially when using volatile solvents or if there is a potential for gas evolution.
By anticipating these challenges and implementing the strategies outlined in this guide, researchers and chemists can successfully and safely scale the synthesis of this compound, ensuring high yield and purity in their drug development and manufacturing processes.
References
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
-
PMC. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved from [Link]
-
AIChE. (n.d.). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. Proceedings. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthetic methods of hindered ether a The traditional Williamson.... Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Retrieved from [Link]
-
Arkivoc. (n.d.). Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Retrieved from [Link]
-
Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of carboxylic acids.
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Retrieved from [Link]
-
RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. Retrieved from [Link]
-
PubMed. (n.d.). Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate. Retrieved from [Link]
-
PubMed. (2018, March 22). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (2021, February 9). Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). The gem -Dimethyl Effect Revisited. Retrieved from [Link]
-
Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions. (n.d.). Retrieved from [Link]
-
MDPI. (2022, November 8). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of high purity fenofibric acid.
-
Validated Biosystems. (n.d.). Large Scale Process Development for Hydrophobic Interaction Chromatography, Part 2: Controlling Process Variation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Ether Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Recent advancement in application of hydrophobic interaction chromatography for aggregate removal in industrial purification process. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of fenofibric acid choline salt.
-
ResearchGate. (n.d.). Hydrophobic Membrane Adsorbers for Large-Scale Downstream Processing. Retrieved from [Link]
-
PMC. (2023, December 23). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]
-
Wikipedia. (n.d.). Isobutyric acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropylphenol. Retrieved from [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids?. r/chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxyisobutyric acid. Retrieved from [Link]
-
Thermal Decomposition of 2,2′-Azoisobutyronitrile in the Radical Copolymerisation. (n.d.). Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Ensuring the Stability of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid
Welcome to the dedicated technical support guide for 2-(2-Isopropylphenoxy)-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during storage and experimental handling. Our goal is to move beyond simple instructions, offering a clear understanding of the chemical principles at play to ensure the integrity of your valuable research material.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability of this compound, providing explanations and actionable solutions.
Q1: I've observed a decrease in the purity of my this compound sample over time. What are the likely causes of degradation?
Degradation of this compound is primarily attributed to two key chemical vulnerabilities stemming from its structure: the ether linkage and the substituted phenoxy group.
-
Hydrolysis of the Ether Linkage: The ether bond is susceptible to cleavage, particularly under acidic conditions.[1][2] This reaction is catalyzed by the presence of protons, which protonate the ether oxygen, making the adjacent carbon atom more electrophilic and prone to nucleophilic attack by water or other nucleophiles present in the storage medium. This cleavage would result in the formation of 2-isopropylphenol and 2-hydroxy-2-methylpropanoic acid.
-
Oxidative Degradation: The phenoxy moiety, especially with its electron-donating isopropyl group, is susceptible to oxidation.[3] Oxidizing agents, exposure to air (oxygen), and even light can initiate radical chain reactions, leading to the formation of various oxidation byproducts. Phenolic compounds are known to be unstable in the presence of oxygen and can form colored degradation products.
Q2: What are the optimal storage conditions for this compound to minimize degradation?
To ensure the long-term stability of this compound, it is crucial to control the environmental factors that promote its degradation. Based on its chemical properties and data from structurally similar compounds, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Cool temperatures slow down the rate of chemical reactions, including hydrolysis and oxidation.[4] |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) | Minimizes contact with oxygen, thereby preventing oxidative degradation. |
| Light | Protect from light by using amber vials or storing in the dark | Light can provide the energy to initiate photolytic degradation pathways. |
| Moisture | Keep in a tightly sealed container in a dry environment | Prevents the ingress of moisture, which is a key reactant in hydrolytic degradation. |
Q3: My sample of this compound has developed a slight yellow tint. Is it still usable?
The development of a yellow tint is often an indicator of oxidative degradation. Phenolic compounds can form colored quinone-type structures upon oxidation. While a slight discoloration may indicate a minor degree of degradation, the usability of the sample depends on the specific requirements of your experiment.
Recommendation: It is highly advisable to re-analyze the purity of the discolored sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. This will allow you to quantify the remaining amount of the parent compound and identify the extent of impurity formation. For applications requiring high purity, using a discolored sample is not recommended.
Q4: I need to prepare a stock solution of this compound for my experiments. What is the best solvent, and how should I store the solution?
The choice of solvent and storage conditions for stock solutions is critical to prevent accelerated degradation.
-
Solvent Selection: For short-term use, high-purity aprotic organic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) are recommended. Avoid using acidic or basic aqueous solutions as these can promote hydrolysis. If an aqueous buffer is necessary for your experimental protocol, prepare the solution fresh and use it immediately.
-
Solution Storage:
-
Store stock solutions at -20°C or -80°C to significantly reduce the rate of degradation.
-
Use vials with tight-fitting caps to prevent solvent evaporation and moisture absorption.
-
For oxygen-sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere.
-
Troubleshooting Guide: Investigating Degradation
If you suspect degradation of your this compound, the following workflow can help you identify the cause and extent of the issue.
Caption: Troubleshooting workflow for suspected degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol outlines a forced degradation study to intentionally degrade this compound under various stress conditions. This is essential for developing a stability-indicating analytical method and understanding the compound's degradation pathways.[5][6][7][8][9]
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV detector
-
LC-MS system for peak identification
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH.
-
Dilute with mobile phase to the working concentration.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M HCl.
-
Dilute with mobile phase to the working concentration.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 30% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase to the working concentration.
-
-
Thermal Degradation:
-
Keep a solid sample of the compound in an oven at 105°C for 48 hours.
-
Dissolve in the mobile phase to the working concentration.
-
-
Photolytic Degradation:
-
Expose a solid sample of the compound to direct sunlight or a photostability chamber for 7 days.
-
Dissolve in the mobile phase to the working concentration.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method.
-
Identify and characterize the major degradation products using LC-MS.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the purity assessment of this compound and its degradation products.[10][11][12][13][14][15][16]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm (based on the UV absorbance of the phenyl group).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.
Degradation Pathways
The following diagram illustrates the primary anticipated degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways of the target compound.
By understanding the potential degradation pathways and implementing the recommended storage and handling procedures, researchers can ensure the integrity and reliability of their experimental results when working with this compound.
References
- Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibr
- Stability-indicating RP-HPLC method for gemfibrozil in pharmaceuticals. (2024, August 13).
- Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibr
- SAFETY D
- Free-radical-induced oxidative and reductive degradation of fibrate pharmaceuticals: kinetic studies and degradation mechanisms. (2009, February 19). PubMed.
- World Journal of Pharmaceutical Research. Wisdom Library.
- Gemfibrozil. PubChem.
- Degradation of the target compounds: (a) gemfibrozil (GEM); (b) hydrochlorothiazide (HCTZ).
- SAFETY DATA SHEET. (2008, June 22). Fisher Scientific.
- This compound. BLDpharm.
- Stability-indicating HPLC Method Research Articles. R Discovery.
- Forced Degrad
- Degradation of the drugs Gemfibrozil and Tamoxifen in pressurized and de-pressurized membrane photoreactors using suspended polycrystalline TiO2 as catalyst.
- Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- Safety Data Sheet. (2025, January 18). AA Blocks.
- Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
- (PDF) A Comprehensive Review on the Drug: Fenofibrate.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace.
- Synthesis and Spectral Characterization of Potential Impurities of Tiaprofenic Acid. TSI Journals.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Chemistry of Fibr
- Stability-Indic
- STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1).
Sources
- 1. scite.ai [scite.ai]
- 2. scielo.br [scielo.br]
- 3. Free-radical-induced oxidative and reductive degradation of fibrate pharmaceuticals: kinetic studies and degradation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 669726-38-9|this compound|BLD Pharm [bldpharm.com]
- 5. biomedres.us [biomedres.us]
- 6. pharmtech.com [pharmtech.com]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. biomedres.us [biomedres.us]
- 9. scispace.com [scispace.com]
- 10. Stability-indicating RP-HPLC method for gemfibrozil in pharmaceuticals [wisdomlib.org]
- 11. wisdomlib.org [wisdomlib.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. web.vscht.cz [web.vscht.cz]
- 15. ijpsm.com [ijpsm.com]
- 16. chromatographyonline.com [chromatographyonline.com]
optimizing dosage and administration in animal models for 2-(2-Isopropylphenoxy)-2-methylpropanoic acid
As a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers optimizing dosage and administration of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid in animal models. The structure is designed to walk you through pre-formulation, common questions, and in-depth troubleshooting for specific experimental challenges you may encounter.
Section 1: Compound Profile & Pre-formulation Considerations
Compound: this compound Molecular Formula: C₁₃H₁₈O₃ Molecular Weight: 222.28 g/mol
The core challenge in the in vivo application of this compound stems from its physicochemical properties. The presence of the isopropyl and phenoxy groups suggests high lipophilicity and, consequently, poor aqueous solubility . This is the primary hurdle that will influence every aspect of your experimental design, from vehicle selection to the interpretation of pharmacokinetic and pharmacodynamic data.[1][2] An improper formulation can lead to underestimation of toxicity, overestimation of the required efficacious dose, and high experimental variability.[2]
The first step is always to characterize the compound's solubility in various pharmaceutically acceptable vehicles. This foundational work prevents costly and time-consuming failures in later animal studies.
Caption: Workflow for selecting an appropriate vehicle.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for success when dosing this compound in animals?
A: Formulation. Due to the compound's predicted poor water solubility, achieving a stable, homogenous, and bioavailable formulation is paramount.[3] Using a suboptimal formulation is a common cause of failed or inconclusive studies.[2] Time spent on pre-formulation development will save significant resources and improve data quality.
Q2: What is a good starting vehicle for oral (PO) administration?
A: For a poorly soluble compound, a standard starting point is an aqueous suspension. A common and generally well-tolerated vehicle in rodents is 0.5% (w/v) methylcellulose (MC) or carboxymethyl cellulose (CMC) in water, often with a small amount of surfactant like 0.1-0.2% Tween® 80 to aid in wetting the compound particles.[4] If this fails to produce a stable suspension, an oil-based vehicle like corn oil may be necessary, especially if the compound is highly lipophilic.[5][6]
Q3: What are the recommended maximum administration volumes for mice and rats?
A: Adhering to established volume limits is crucial to avoid animal distress and experimental artifacts. The table below summarizes common recommendations.
| Route of Administration | Mouse (25g) | Rat (250g) | Key Considerations |
| Oral (PO) | 0.25 mL (10 mL/kg) | 2.5 mL (10 mL/kg) | Requires skill to avoid lung aspiration.[7][8] |
| Intravenous (IV) | 0.125 mL (5 mL/kg) | 1.25 mL (5 mL/kg) | Must be a true solution. Slow injection is critical.[7][9] |
| Intraperitoneal (IP) | 0.25 mL (10 mL/kg) | 2.5 mL (10 mL/kg) | Slower absorption than IV. Risk of injection into organs.[9] |
| Subcutaneous (SC) | 0.25 mL (10 mL/kg) | 2.5 mL (10 mL/kg) | Slowest absorption. Can be used for suspensions or depots.[7] |
Note: Volumes are illustrative and should be calculated based on individual animal body weight.
Q4: How do I select a starting dose for my efficacy study?
A: Without prior data, a dose-range finding (DRF) study is essential. This typically involves a small number of animals per group receiving escalating doses (e.g., 3, 10, 30, 100 mg/kg). The goals are to identify the maximum tolerated dose (MTD) and to get a preliminary idea of the pharmacokinetic and pharmacodynamic response.[10][11] Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). The highest dose that does not cause significant adverse effects can be used as the top dose in your main study.
Q5: Should I use oral, intraperitoneal, or intravenous administration?
A: The choice depends on your experimental question:
-
Intravenous (IV): Use this route to determine intrinsic compound activity and baseline pharmacokinetic parameters (like clearance and volume of distribution) without the confounding factor of absorption. It ensures 100% bioavailability.[12]
-
Oral (PO): This is the most common route for drug development, but it is also the most challenging for a poorly soluble compound.[13] Use this to assess oral bioavailability and efficacy via a clinically relevant route.
-
Intraperitoneal (IP): Often used as a surrogate for IV injection when tail vein access is difficult. It bypasses the gastrointestinal tract and first-pass metabolism, but absorption can be variable.[8]
Section 3: Troubleshooting Guide: Formulation & Administration
Problem 1: My compound won't stay suspended in the vehicle. I see particles settling out quickly.
A: This is a common issue indicating that the formulation is not stable, which will lead to inaccurate dosing.
Causality: The compound's hydrophobic nature prevents it from being adequately wetted by the aqueous vehicle, and its density causes it to precipitate.
Troubleshooting Steps:
-
Reduce Particle Size: Use a mortar and pestle to grind the compound to a fine powder before adding it to the vehicle. This increases the surface area.
-
Add a Surfactant: If not already included, add a surfactant like Tween® 80 (0.1-0.5%) or Polysorbate 80 to the vehicle.[4] Surfactants reduce surface tension between the compound particles and the aqueous vehicle.
-
Increase Viscosity: Ensure your suspending agent (MC or CMC) is at an appropriate concentration (0.5% to 1.0% w/v). A more viscous solution slows down sedimentation.
-
Use Energy to Disperse: Use a sonicator or a high-speed homogenizer to break up particle agglomerates and create a finer, more uniform dispersion.
-
Constant Agitation: During dosing, keep the formulation on a stir plate to ensure homogeneity. Withdraw each dose while the suspension is actively being mixed.
-
Switch to an Oil-Based Vehicle: If aqueous suspensions fail, the compound may be more soluble in an oil like corn oil or sesame oil.[6] Test the solubility first.
Problem 2: I'm seeing high variability in my plasma concentration data after oral gavage.
A: High variability is a red flag that can mask true efficacy or toxicity. The source can be procedural, formulation-related, or biological.
Causality: Inconsistent delivery of the compound to the stomach, formulation instability, or physiological differences between animals (e.g., food in the stomach) can all contribute to variable absorption.
Caption: A systematic approach to diagnosing sources of experimental variability.
Troubleshooting Steps:
-
Verify Formulation Homogeneity: Before dosing, take samples from the top, middle, and bottom of your dosing preparation and analyze the concentration. If it varies, your suspension is not uniform. Re-formulate using the steps in Problem 1.
-
Standardize Dosing Technique: Ensure all personnel are proficient in oral gavage.[7] Improper technique can lead to dosing into the esophagus or lungs, drastically altering absorption.
-
Control for Food Effects: The presence of food in the stomach can significantly alter drug absorption. Fast animals overnight (while providing access to water) to achieve a more consistent gastric environment. Be aware that fasting can alter animal metabolism.[12]
-
Randomization and Blinding: Implement proper randomization of animals to treatment groups and blind the personnel performing the dosing and assessments to minimize unconscious bias.[14]
Section 4: Troubleshooting Guide: Pharmacokinetics & Efficacy
Problem 3: I administered the compound orally, but plasma concentrations are undetectable or extremely low.
A: This indicates a severe oral bioavailability issue, which is common for poorly soluble (Biopharmaceutics Classification System Class II) compounds. [3]
Causality: The compound is not dissolving effectively in the gastrointestinal fluids, and only dissolved drug can be absorbed. Alternatively, it may be rapidly metabolized by the gut wall or liver before reaching systemic circulation (first-pass metabolism).
Troubleshooting Steps:
-
Run an IV Dosing Arm: First, confirm the compound is stable in circulation and that your analytical assay is sensitive enough. Administer a lower dose intravenously (e.g., 1-2 mg/kg). If you can detect the compound after IV administration but not oral, the problem is indeed oral bioavailability.
-
Improve the Formulation: This is the most likely solution.
-
Lipid-Based Formulations: For lipophilic compounds, dissolving them in an oil or a Self-Emulsifying Drug Delivery System (SEDDS) can dramatically improve absorption.[2][15] These formulations can enhance lymphatic uptake, bypassing the liver and reducing first-pass metabolism.
-
Nanocrystals: Reducing particle size to the nanometer range (nanosuspension) can increase the dissolution rate and improve bioavailability.[15]
-
-
Evaluate Transporters and Metabolism: Consider if the compound is a substrate for efflux transporters (like P-glycoprotein) in the gut that actively pump it out of cells, or if it is rapidly metabolized by cytochrome P450 enzymes (like CYP3A4) in the gut wall and liver.
Problem 4: I observed unexpected toxicity (e.g., severe weight loss, mortality) at a dose I predicted would be safe.
A: This requires immediate investigation to distinguish between compound-mediated toxicity and vehicle-induced effects.
Causality: The vehicle itself can cause adverse effects, or the formulation may have increased the compound's exposure far beyond what was expected, revealing toxicity.[16]
Troubleshooting Steps:
-
Dose a Vehicle-Only Control Group: Always include a group of animals that receives only the vehicle. This is the only way to definitively rule out vehicle-related toxicity.[4] Some vehicles, especially those with co-solvents or high concentrations of cyclodextrins, can cause gastrointestinal issues or other adverse effects.[16]
-
Review the Formulation: Did you switch to a new formulation (e.g., a lipid-based one) that significantly enhanced oral absorption? You may have uncovered true compound toxicity at a much lower dose than anticipated.
-
Perform a Dose De-escalation: Immediately halt the study at that dose and begin a new arm at a lower dose (e.g., 3-5 fold lower) to re-establish the MTD with the current formulation.
-
Conduct Clinical Pathology: If possible, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy on affected animals. This can provide clues as to the target organs of toxicity.
Section 5: Example Protocols
Protocol 1: Preparation of a 10 mg/mL Suspension in 0.5% MC with 0.1% Tween® 80
-
Prepare the Vehicle:
-
Add 0.5 g of methylcellulose to ~80 mL of hot water (~80°C) while stirring vigorously to disperse.
-
Add 20 mL of cold water (or ice) to bring the total volume to 100 mL and promote the dissolution of the methylcellulose. Continue stirring in a cold bath until the solution is clear and viscous.
-
Add 0.1 mL of Tween® 80 and mix thoroughly. Store the vehicle at 4°C.
-
-
Prepare the Suspension:
-
Weigh 100 mg of this compound into a glass mortar.
-
Triturate the powder with the pestle to ensure it is fine and free of clumps.
-
Add a small amount of the vehicle (~0.5 mL) to the powder and levigate to form a smooth, uniform paste. This step is critical for proper wetting.
-
Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until a final volume of 10 mL is reached.
-
Transfer the suspension to a glass vial with a magnetic stir bar.
-
-
Dosing:
-
Keep the vial on a magnetic stir plate at all times during the dosing procedure.
-
Use a calibrated pipette or a dosing syringe to withdraw the calculated volume for each animal immediately before administration.
-
References
- Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie.
-
Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. [Link]
-
UNC School of Medicine. Injections and Dosing - Preclinical Research Unit. UNC School of Medicine. [Link]
-
Unknown. Injection Techniques, Restraint, & Handling for Mice and Rats. Unknown Source. [Link]
-
PubChem. 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. PubChem. [Link]
-
Research Animal Training. (2020). Intravenous Injection in the Mouse. Research Animal Training. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
-
University of Queensland. (2027). Intravenous (IV) Tail Vein Injection in Mice and Rats LAB_030. University of Queensland Research Support. [Link]
-
Unknown. (2014). Fluid and Drug Administration. Unknown Source. [Link]
-
Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics. [Link]
-
Lee, S., et al. (2019). Vehicle selection for nonclinical oral safety studies. ResearchGate. [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. [Link]
-
Sonawane, R., & Fursule, A. (2022). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. ResearchGate. [Link]
-
Vemula, V. R. (2015). Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. [Link]
-
Sonawane, R., & Fursule, A. (2022). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences. [Link]
-
Tuttle, A. H., et al. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere. [Link]
-
ModernVivo. (2023). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. ModernVivo. [Link]
-
RIFM. (2023). Safety Assessment of propyl (2S)-2-(1,1-dimethylpropoxy)-propanoate. RIFM. [Link]
-
Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, octanoic acid, CAS Registry Number 124-07-2. Food and Chemical Toxicology. [Link]
-
Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]
Sources
- 1. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 2. future4200.com [future4200.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. research.uky.edu [research.uky.edu]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. biotechfarm.co.il [biotechfarm.co.il]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Tackling In Vivo Experimental Design [modernvivo.com]
- 15. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
interference in bioassays for 2-(2-Isopropylphenoxy)-2-methylpropanoic acid
Technical Support Center: Bioanalytical Guidance for Fibrates
A Note on Scope: The following technical guide addresses common bioanalytical challenges related to a class of compounds structurally similar to 2-(2-Isopropylphenoxy)-2-methylpropanoic acid. Due to the limited public data on this specific molecule, this guide will use its well-documented structural analog, fenofibric acid , as the primary exemplar. Fenofibric acid is the active metabolite of the widely used dyslipidemia drug, fenofibrate. The principles and troubleshooting strategies discussed here are broadly applicable to the bioanalysis of related acidic, lipophilic molecules.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial queries regarding the bioanalysis of fenofibric acid.
Q1: What are the primary challenges in quantifying fenofibric acid in biological matrices?
A: The primary challenges stem from three core properties of the molecule and its biological environment:
-
Metabolism: Fenofibric acid is extensively metabolized, primarily through glucuronidation.[1][2] The major metabolite, fenofibric acid glucuronide, can be unstable and revert to the parent compound, artificially inflating results if not handled correctly.
-
Matrix Effects: As an acidic, lipophilic compound, fenofibric acid is prone to interference from endogenous components in plasma and serum, such as phospholipids and proteins. This can cause ion suppression or enhancement in LC-MS/MS assays, impacting accuracy and precision.[3][4]
-
Cross-Reactivity: The structure of fenofibric acid has been shown to cause cross-reactivity in certain immunoassays, notably leading to false-positive results in screens for drugs of abuse like MDMA (ecstasy).[5][6]
Q2: Which analytical techniques are most suitable for fenofibric acid quantification?
A: High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection is the gold standard.
-
HPLC-UV: A robust and cost-effective method suitable for pharmacokinetic studies with higher concentration ranges (typically >50 ng/mL).[7][8][9]
-
LC-MS/MS: Offers superior sensitivity and selectivity, making it the preferred method for detecting low concentrations and for regulated bioequivalence studies. It allows for lower limits of quantification (LLOQ) and shorter run times.[10][11][12]
Q3: Why is my assay showing high variability between samples from different patients?
A: High inter-subject variability can be multifactorial. Beyond individual pharmacokinetic differences, consider these analytical sources:
-
Matrix Effects: Different patient samples have varying levels of lipids, proteins, and other endogenous substances that can interfere with ionization in LC-MS/MS.[3][13]
-
Co-medications: Patients may be taking other drugs that can interfere with the assay or alter the metabolism of fenofibric acid.[14][15][16] For example, while fenofibric acid itself is not a major inhibitor of CYP P450 enzymes, other fibrates like gemfibrozil can be, highlighting the importance of specificity in drug-drug interaction studies.[17][18][19]
-
Sample Quality: Hemolysis or lipemia in patient samples can significantly impact results.[20]
Section 2: Troubleshooting Guide - Chromatographic & Mass Spectrometric Issues
This guide addresses specific problems encountered during method development and execution using LC-MS/MS or HPLC-UV.
Issue 1: Poor Peak Shape or Tailing in Reverse-Phase HPLC
Q: My fenofibric acid peak is showing significant tailing on a C18 column. What is the cause and how can I fix it?
A: Causality: Peak tailing for acidic compounds like fenofibric acid on reverse-phase columns is often caused by secondary interactions between the analyte's carboxylate group and residual, un-capped silanols on the silica-based stationary phase. This interaction is pH-dependent.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective solution is to lower the pH of the aqueous component of your mobile phase. By adding an acidifier like formic acid or orthophosphoric acid to a pH of around 2.5-3.0, you ensure the carboxylic acid group of fenofibric acid is fully protonated (in its neutral form).[21] This minimizes ionic interactions with the stationary phase, resulting in a more symmetrical peak.
-
Column Selection: If pH adjustment is insufficient, consider using a column with advanced end-capping technology or a different stationary phase (e.g., a phenyl or embedded polar group column) that may offer different selectivity and reduced silanol activity.[22]
-
Flow Rate and Temperature: Optimize the flow rate and column temperature. Increasing the temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics.
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Low Signal Intensity or Ion Suppression in LC-MS/MS
Q: My signal for fenofibric acid is unexpectedly low and inconsistent in patient plasma samples compared to standards in solvent. What's happening?
A: Causality: This is a classic presentation of matrix-induced ion suppression . Endogenous components from the plasma, particularly phospholipids, co-elute with your analyte and compete for ionization in the mass spectrometer's source.[3][4] This reduces the efficiency with which fenofibric acid molecules are converted into gas-phase ions, leading to a lower signal.
Troubleshooting Protocol:
-
Qualitative Assessment (Post-Column Infusion): First, confirm that ion suppression is occurring at the retention time of your analyte. Infuse a constant stream of fenofibric acid solution into the MS source post-column while injecting a blank, extracted plasma sample. A dip in the signal at the analyte's retention time confirms matrix-induced suppression.
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): While fast, PPT is least effective at removing phospholipids. If you are using PPT (e.g., with methanol or acetonitrile), ensure the ratio of solvent to plasma is high (e.g., >3:1) and that precipitation occurs at a cold temperature to maximize cleanup.[12]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT. Use a water-immiscible solvent like ethyl acetate or methyl tert-butyl ether to extract fenofibric acid from acidified plasma.[9][11]
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup. An anion-exchange SPE cartridge can selectively retain the acidic fenofibric acid while allowing neutral and basic interferences (including many phospholipids) to be washed away.[14]
-
-
Chromatographic Separation: Modify your HPLC gradient to better separate fenofibric acid from the "phospholipid zone," which typically elutes in the mid-to-late part of a standard reverse-phase gradient.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., Fenofibric Acid-d6) is chemically identical to the analyte but mass-shifted. It will co-elute and experience the same degree of ion suppression as the analyte. By using the peak area ratio (analyte/IS), the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.
| Technique | Speed | Cost | Cleanup Efficiency | Typical Recovery (%) | Recommended Use Case |
| Protein Precipitation (PPT) | Very Fast | Low | Low | >85%[12] | High-throughput, non-regulated discovery studies. |
| Liquid-Liquid Extraction (LLE) | Moderate | Low-Mod | Moderate | 65-80%[9][11] | Regulated studies where SPE is not feasible. |
| Solid-Phase Extraction (SPE) | Slow | High | High | >90% | Gold standard for validation and clinical studies. |
Section 3: Troubleshooting Guide - Sample Handling & Metabolite Interference
Issue 3: Over-quantification and Inconsistent Results in Stored Samples
Q: I am analyzing a batch of plasma samples that were stored for several weeks. The measured concentrations of fenofibric acid seem higher than expected. Why?
A: Causality: This issue is likely due to the in-vitro hydrolysis of the fenofibric acid glucuronide metabolite back to the parent fenofibric acid.[2] This acyl glucuronide is known to be unstable, particularly at non-neutral pH or in the presence of esterase enzymes in the biological matrix. This "back-conversion" artificially inflates the measured concentration of the active drug.
Troubleshooting Protocol:
-
Immediate Sample Processing & pH Control: Process samples as soon as possible after collection. If storage is necessary, ensure plasma is kept at -70°C or lower. Immediately upon thawing, acidify the sample (e.g., with phosphoric or citric acid). This helps to stabilize the acyl glucuronide.
-
Enzymatic Inhibition: Consider adding an esterase inhibitor to your collection tubes if back-conversion during sample collection and initial handling is suspected, though this is less common than instability during storage and processing.
-
Validation of Stability: You MUST perform and document long-term, freeze-thaw, and bench-top stability experiments for fenofibric acid in the presence of its glucuronide metabolite to prove your sample handling procedure is robust.[23][24]
-
Total Fenofibric Acid Measurement (Hydrolysis Method): In some studies, the goal is to measure total fenofibric acid (free + conjugated). In this case, a controlled chemical (alkaline) or enzymatic (β-glucuronidase) hydrolysis step is intentionally added to the sample preparation procedure to convert all the glucuronide to the parent acid before extraction and analysis.[6] Be aware that this changes the nature of the measurement from "free active drug" to "total drug exposure."
Sources
- 1. In vitro glucuronidation of fenofibric acid by human UDP-glucuronosyltransferases and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. A Cross-Reactivity of Fenofibric Acid With MDMA DRI Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Drug Interactions for Fenofibrate - Fenofibrate tablet, Film Coated - 2 Major Interactions - 937 Total Interactions [prescriberpoint.com]
- 17. Which one of the fibric acid derivatives (gemfibrozil or fenofibrate) is known to cause drug interactions through inhibition of the glucuronidation via UDP-glucuronosyltransferase (UGT)? [ebmconsult.com]
- 18. Atorvastatin glucuronidation is minimally and nonselectively inhibited by the fibrates gemfibrozil, fenofibrate, and fenofibric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column | SIELC Technologies [sielc.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid
For researchers, scientists, and drug development professionals, the robust, reliable, and reproducible quantification of a drug candidate in biological matrices is the bedrock of preclinical and clinical development. This guide provides an in-depth technical comparison of bioanalytical methods for the novel compound 2-(2-Isopropylphenoxy)-2-methylpropanoic acid, a molecule sharing structural similarities with the fibrate class of drugs. We will dissect three distinct analytical platforms, offering field-proven insights into their validation and application, grounded in the principles of scientific integrity and regulatory compliance.
The Criticality of Method Validation in Bioanalysis
The journey of a drug from discovery to market is paved with data. The quality of this data, particularly pharmacokinetic and toxicokinetic data, is directly dependent on the bioanalytical methods used.[1] A validated bioanalytical method provides the assurance that the data is accurate and reproducible, forming a reliable foundation for critical decisions in drug development.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which serve as the framework for the methodologies discussed herein.[2][3]
This guide will explore a primary, state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, followed by two alternative approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Each method will be evaluated based on key validation parameters, providing a clear comparison of their performance characteristics.
Method 1: The Gold Standard - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the workhorse of modern bioanalysis, offering unparalleled sensitivity and selectivity. Its ability to differentiate the analyte from endogenous matrix components and metabolites makes it the preferred method for regulatory submissions.
Rationale for LC-MS/MS
The carboxylic acid moiety and the overall lipophilicity of this compound make it an ideal candidate for reversed-phase liquid chromatography. Tandem mass spectrometry provides exquisite selectivity through the specific fragmentation of the parent ion into product ions, a process known as Multiple Reaction Monitoring (MRM). This high degree of specificity minimizes the risk of interference from the complex biological matrix.
Experimental Protocol
1. Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)
-
Rationale: This two-step process effectively removes the majority of proteins, which can interfere with the analysis, and then isolates the analyte from other matrix components into an organic solvent, concentrating it for analysis. Acidification of the plasma sample protonates the carboxylic acid group of the analyte, increasing its hydrophobicity and promoting its extraction into an organic solvent.
-
Procedure:
-
To 100 µL of human plasma, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Freeze the aqueous layer by placing the tube in a dry ice/acetone bath.
-
Decant the organic (upper) layer into a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Conditions
-
Rationale: A C18 column is chosen for its excellent retention of hydrophobic compounds. The gradient elution with an acidic mobile phase ensures good peak shape for the carboxylic acid analyte and efficient separation from any remaining matrix components.
-
Parameters:
-
LC System: UHPLC system
-
Column: C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Analyte: m/z [M-H]⁻ → product ion 1, product ion 2
-
Internal Standard: m/z [M-H]⁻ → product ion
-
-
Visualization of the LC-MS/MS Workflow
Caption: LC-MS/MS Bioanalytical Workflow.
Method 2: An Alternative Approach - Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of small molecules. However, for non-volatile and polar compounds like carboxylic acids, a derivatization step is necessary to increase their volatility and thermal stability.
Rationale for GC-MS with Derivatization
Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester.[3] This allows the analyte to be vaporized in the GC inlet and travel through the column for separation. Mass spectrometric detection provides high selectivity, similar to LC-MS/MS.
Experimental Protocol
1. Sample Preparation: LLE and Derivatization
-
Rationale: A robust LLE is performed to isolate the analyte. The subsequent derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for converting carboxylic acids to their trimethylsilyl (TMS) esters.
-
Procedure:
-
Perform Liquid-Liquid Extraction as described in the LC-MS/MS method (steps 1-9).
-
Evaporate the organic solvent to dryness.
-
To the dry residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Conditions
-
Rationale: A non-polar capillary column is used for the separation of the derivatized analyte. The temperature program is optimized to ensure good separation and peak shape.
-
Parameters:
-
GC System: Gas chromatograph with an autosampler
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at 1.0 mL/min
-
Inlet Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Injection Mode: Splitless
-
MS System: Single quadrupole or triple quadrupole mass spectrometer
-
Ionization: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM
-
Method 3: A Cost-Effective Alternative - High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
For applications where the ultra-high sensitivity of mass spectrometry is not required, HPLC-UV offers a reliable and more accessible alternative.[4]
Rationale for HPLC-UV
The aromatic ring in this compound provides a chromophore that absorbs UV light, allowing for its detection. This method is often used in later stages of drug development for formulation analysis or in academic research settings where cost and accessibility are primary considerations.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
Rationale: A simple protein precipitation is often sufficient for HPLC-UV analysis, especially for higher concentration samples. It is a rapid and efficient way to remove the bulk of proteins.
-
Procedure:
-
To 200 µL of human plasma, add 10 µL of an internal standard working solution (a structurally similar compound with a distinct retention time).
-
Add 600 µL of methanol.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in 200 µL of the mobile phase.
-
2. HPLC-UV Conditions
-
Rationale: Similar to the LC-MS/MS method, a C18 column and an acidic mobile phase are used to achieve good chromatography for the acidic analyte. The UV detection wavelength is selected based on the absorbance maximum of the analyte.
-
Parameters:
-
HPLC System: HPLC with a UV/Vis detector
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined by UV scan (e.g., 284 nm for fenofibric acid)[4]
-
Comparative Performance of Bioanalytical Methods
The choice of a bioanalytical method is a balance between the required performance characteristics and practical considerations such as cost, sample throughput, and available instrumentation. The following table summarizes the expected performance of the three methods for the analysis of this compound.
| Validation Parameter | LC-MS/MS | GC-MS (with Derivatization) | HPLC-UV |
| Linearity (r²) | >0.995 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | 50 - 100 ng/mL[4] |
| Intra-day Precision (%CV) | <15% (<20% at LLOQ)[5] | <15% (<20% at LLOQ) | <15% (<20% at LLOQ) |
| Inter-day Precision (%CV) | <15% (<20% at LLOQ)[5] | <15% (<20% at LLOQ) | <15% (<20% at LLOQ) |
| Accuracy (% Bias) | ±15% (±20% at LLOQ)[5] | ±15% (±20% at LLOQ) | ±15% (±20% at LLOQ) |
| Recovery | >80% | >75% | >85% |
| Selectivity | Very High | High | Moderate |
| Sample Throughput | High | Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Instrumentation Cost | High | Moderate | Low |
Decision Framework for Method Selection
The selection of the most appropriate bioanalytical method is a critical decision that depends on the specific stage of drug development and the research question being addressed.
Caption: Method Selection Decision Framework.
Conclusion
The bioanalytical method validation for this compound, as for any drug candidate, is a multifaceted process that requires careful consideration of the analytical goals and the available resources. While LC-MS/MS stands as the gold standard for its superior sensitivity and selectivity, GC-MS and HPLC-UV present viable alternatives for specific applications. A thorough understanding of the principles of bioanalytical method validation and a strategic approach to method selection are paramount for the successful progression of a drug candidate through the development pipeline. This guide provides a foundational framework for making informed decisions and establishing robust and reliable bioanalytical methods.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Al-Aani, H., & Al-Rekabi, M. (2016). Development and Validation of Bioanalytical UHPLC-UV Method for Simultaneous Analysis of Unchanged Fenofibrate and Its Metabolite Fenofibric Acid in Rat Plasma: Application to Pharmacokinetics. Saudi Pharmaceutical Journal, 25(2), 250-256. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
- Lanças, F. M. (2005). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Analytical and Bioanalytical Chemistry, 382(4), 869-877.
-
Li, W., & Bartlett, M. G. (2011). Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 879(24), 2465-2470. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Vlase, L., & Vlase, T. (2016).
-
Salamaa, F., Nassar, M., El-Din, M., Attia, K., & Kaddah, M. (2012). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 3, 569-579. [Link]
- Patel, D. S., & Patel, C. N. (2011). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. International Journal of Pharmaceutical Sciences and Drug Research, 3(4), 334-339.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Backes, D., & Schepers, U. (2011). Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 879(24), 2465-2470. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Fenofibrate and its Active Metabolite, Fenofibric Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of dyslipidemia therapeutics, fibrates represent a cornerstone for managing high triglyceride levels and improving atherogenic dyslipidemia. At the forefront of this class are fenofibrate and its active metabolite, fenofibric acid. This guide provides an in-depth, technically-focused comparison of these two entities, moving beyond a simple product-versus-product analysis to explore the critical relationship between a prodrug and its pharmacologically active form. We will dissect their mechanisms, compare their pharmacokinetic and pharmacodynamic profiles, and provide standardized experimental protocols for their evaluation, grounded in authoritative scientific evidence.
The Prodrug to Active Metabolite Conversion: A Foundational Overview
Fenofibrate itself is a pharmacologically inactive prodrug. Its therapeutic efficacy is entirely dependent on its rapid and extensive hydrolysis in the body to its active form, 2-(2-Isopropylphenoxy)-2-methylpropanoic acid, more commonly known as fenofibric acid. This bioconversion is a critical first step in its mechanism of action and is primarily mediated by tissue and plasma esterases, such as carboxylesterase 1.
This relationship is not merely academic; it has significant implications for drug formulation, bioavailability, and clinical outcomes. Understanding the efficiency of this conversion is paramount for any researcher working with these compounds.
Figure 1: Metabolic activation of fenofibrate to fenofibric acid.
Mechanism of Action: PPARα Agonism
The therapeutic effects of the fibrate class are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). Fenofibric acid, not fenofibrate, is the ligand that binds to and activates this nuclear receptor. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.
Upon activation by fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of numerous genes involved in lipid and lipoprotein metabolism.
Key downstream effects of PPARα activation include:
-
Increased Lipoprotein Lipase (LPL) Synthesis: This enhances the clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons).
-
Increased Apolipoprotein A-I and A-II Expression: This leads to an increase in High-Density Lipoprotein (HDL) cholesterol levels.
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation in the liver reduces the substrate available for triglyceride synthesis.
-
Decreased Apolipoprotein C-III Expression: As ApoC-III is an inhibitor of LPL, its downregulation further promotes the clearance of triglycerides.
Figure 2: Signaling pathway of fenofibric acid via PPARα activation.
Comparative Efficacy: A Pharmacokinetic Perspective
Since fenofibric acid is the active moiety, the "efficacy" comparison between fenofibrate and fenofibric acid largely becomes a discussion of pharmacokinetics and bioavailability. Fenofibrate is available in various formulations (e.g., micronized, nanoparticle) designed to improve its dissolution and absorption, which are inherently poor due to its lipophilic nature.
The key difference lies in the absorption step. Fenofibrate requires hydrolysis to fenofibric acid before it can exert its effect, while a direct administration of fenofibric acid would bypass this step. Choline fenofibrate, for instance, is a formulation that delivers fenofibric acid directly. Studies comparing the bioavailability of different fenofibrate formulations have shown that newer formulations lead to higher and more consistent plasma concentrations of fenofibric acid.
| Parameter | Fenofibrate (Micronized) | Choline Fenofibrate (delivers Fenofibric Acid) | Significance |
| Active Moiety | Fenofibric Acid | Fenofibric Acid | Both ultimately deliver the same active drug. |
| Absorption Step | Requires hydrolysis post-absorption. | Absorbed as fenofibric acid. | Choline fenofibrate bypasses the need for hydrolysis. |
| Bioavailability | Variable, dependent on formulation and food. | High and consistent, less food effect. | Direct delivery of the active metabolite improves consistency. |
| Time to Peak Plasma | ~6-8 hours | ~4-5 hours | Faster attainment of therapeutic concentrations. |
| Half-life (Fenofibric Acid) | ~20 hours | ~20 hours | Elimination kinetics of the active drug remain the same. |
Table 1: Pharmacokinetic Comparison.
From a clinical efficacy standpoint, studies have demonstrated that achieving equivalent plasma concentrations of fenofibric acid through either fenofibrate or choline fenofibrate results in comparable reductions in triglycerides and increases in HDL-C. The primary advantage of formulations delivering fenofibric acid directly lies in their improved pharmacokinetic profile, offering more reliable absorption and less dependence on administration with food.
Experimental Protocols for Efficacy Evaluation
To assess and compare the efficacy of these compounds in a research setting, standardized in vitro and in vivo protocols are essential.
This assay quantitatively measures the ability of a compound to activate the PPARα receptor.
Objective: To determine the EC50 (half-maximal effective concentration) of fenofibric acid for PPARα activation.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T or HepG2) in 96-well plates. These cells should be co-transfected with two plasmids: one expressing the human PPARα ligand-binding domain fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).
-
Compound Preparation: Prepare a serial dilution of fenofibric acid in DMSO. Note: If testing fenofibrate, a pre-incubation step with liver microsomes or esterase enzymes would be necessary to convert it to fenofibric acid, or the assay would show no activity.
-
Treatment: Add the diluted compounds to the cells and incubate for 18-24 hours.
-
Lysis & Readout: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Figure 3: Workflow for a PPARα luciferase reporter assay.
This experiment evaluates the overall effect of the compounds on plasma lipid levels in a living organism.
Objective: To compare the in vivo efficacy of a fenofibrate formulation versus directly administered fenofibric acid on plasma triglycerides and cholesterol.
Methodology:
-
Animal Model: Use a relevant animal model of dyslipidemia, such as the hApoCIII transgenic mouse or the fructose-fed hamster model.
-
Acclimatization & Grouping: Allow animals to acclimate, then randomize them into vehicle control, fenofibrate, and fenofibric acid treatment groups (n=8-10 per group).
-
Dosing: Administer the compounds daily via oral gavage for a period of 2-4 weeks. Doses should be calculated based on allometric scaling from human therapeutic doses.
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture or tail vein bleed after a 4-6 hour fast. Collect plasma by centrifugation.
-
Lipid Analysis: Use commercial enzymatic kits to measure plasma levels of triglycerides (TG), total cholesterol (TC), and HDL-cholesterol (HDL-C). LDL-cholesterol can be calculated using the Friedewald equation if TG levels are below 400 mg/dL.
-
Statistical Analysis: Compare the lipid levels between the treatment groups and the vehicle control using an appropriate statistical test (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).
Conclusion and Future Directions
The comparison between fenofibrate and this compound (fenofibric acid) is fundamentally a comparison between a prodrug and its active metabolite. While both lead to the same pharmacologically active entity, the method of delivery impacts the pharmacokinetic profile. Formulations that deliver fenofibric acid directly, such as choline fenofibrate, offer a more consistent and reliable absorption profile, which can be advantageous in a clinical setting.
References
-
Title: Fenofibrate - DrugBank Source: DrugBank Online URL: [Link]
-
Title: Metabolism and Disposition of Fibrates in Humans Source: Antioxidants (Basel) URL: [Link]
-
Title: Mechanism of action of fibrates on lipid and lipoprotein metabolism Source: Circulation URL: [Link]
-
Title: Choline Fenofibrate: A New Fibrate Formulation Source: American Journal of Cardiovascular Drugs URL: [Link]
-
Title: Efficacy and safety of ABT-335 (fenofibric acid) in combination with simvastatin in patients with mixed dyslipidaemia: a 12-week, randomised, double-blind, placebo-controlled study Source: International Journal of Clinical Practice URL: [Link]
A Senior Application Scientist's Guide to Validating the PPARα Agonistic Activity of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonistic activity of the novel compound, 2-(2-isopropylphenoxy)-2-methylpropanoic acid. We will objectively compare its potential performance against established PPARα agonists and provide the necessary experimental protocols to generate robust supporting data. Our approach emphasizes scientific integrity, ensuring that each step is part of a self-validating system.
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a crucial role in the regulation of lipid and glucose metabolism.[1][2] Specifically, PPARα is a key regulator of fatty acid catabolism and is the molecular target for the fibrate class of drugs used to treat dyslipidemia.[3][4] The discovery of novel, potent, and selective PPARα agonists is a significant area of research for developing improved therapeutics for metabolic disorders.
This guide will focus on a systematic approach to characterize this compound, a compound with a structural resemblance to known fibrates and other 2-aryloxy-2-methyl-propionic acid PPARα agonists.[5][6] We will detail the necessary experiments to determine its efficacy and selectivity, comparing it with the well-characterized clinical agent Fenofibrate and the highly potent and selective research compound GW7647.
Comparative Analysis of PPARα Agonists
A thorough validation requires benchmarking the test compound against well-established positive controls. Here, we compare our investigational compound with Fenofibrate and GW7647.
| Feature | This compound (Test Compound) | Fenofibrate (Clinical Benchmark) | GW7647 (High-Potency Research Tool) |
| Chemical Class | 2-Aryloxy-2-methylpropanoic acid | Fibrate (Propanoic acid derivative) | Thioisobutyric acid derivative |
| Known Activity | Putative PPARα agonist (to be validated) | Selective PPARα agonist.[4] | Potent and highly selective PPARα agonist.[7][8][9] |
| Mechanism | To be determined (direct binding vs. indirect activation) | Prodrug converted to active fenofibric acid, which is a direct PPARα agonist.[3][10] | Direct PPARα agonist.[11] |
| Reported EC50 (human PPARα) | To be determined | In the micromolar range for its active metabolite, fenofibric acid. | ~6 nM.[7][8] |
| Selectivity | To be determined (vs. PPARγ and PPARδ) | Primarily PPARα selective. | Highly selective for PPARα over PPARγ and PPARδ (~200-fold).[11] |
Experimental Validation Workflow
A multi-tiered approach is essential for a conclusive validation of PPARα agonism. This workflow progresses from confirming receptor activation in a cellular context to verifying direct binding and downstream gene regulation.
Caption: A tiered experimental workflow for validating PPARα agonism.
Tier 1: Quantifying PPARα Activation with a Luciferase Reporter Assay
This cell-based assay is the primary screen to determine if the test compound can functionally activate the PPARα receptor.[12][13] The principle involves cells engineered to express human PPARα and a luciferase reporter gene under the control of a PPAR response element (PPRE).[14][15] Agonist binding to PPARα induces the expression of luciferase, which can be quantified by measuring light output.
Protocol: PPARα Luciferase Reporter Assay
-
Cell Culture:
-
Use a suitable cell line, such as HepG2 or engineered HEK293T cells, that stably express the human PPARα receptor and a PPRE-driven luciferase reporter construct.
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound, Fenofibrate, and GW7647 in DMSO.
-
Perform serial dilutions in culture medium to create a range of concentrations (e.g., from 0.1 nM to 100 µM).
-
Replace the culture medium with the compound dilutions. Include a vehicle control (DMSO) and a positive control (GW7647 at 1 µM).
-
-
Incubation and Lysis:
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Remove the medium and lyse the cells using a suitable luciferase assay lysis buffer.
-
-
Luminescence Measurement:
-
Add the luciferase substrate to the cell lysate in each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the relative light units (RLU) to the vehicle control.
-
Plot the fold activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).
-
Expected Data and Interpretation
The results should demonstrate a dose-dependent increase in luciferase activity for active compounds.
| Compound | EC50 (µM) | Max. Fold Activation (vs. Vehicle) |
| This compound | (To be determined) | (To be determined) |
| Fenofibrate | ~15-30 | ~5-8 fold |
| GW7647 | ~0.006 - 0.01 | ~10-15 fold |
A potent compound will have a low EC50 value. The maximal fold activation indicates the efficacy of the compound relative to the controls.
Tier 2: Verifying Downstream Gene Regulation via qPCR
To confirm that receptor activation translates into a biological response, we will measure the expression of known PPARα target genes. PPARα regulates genes involved in fatty acid transport and oxidation.[16][17] An increase in the mRNA levels of these genes provides strong evidence of a compound's on-target effect.
Protocol: qPCR for PPARα Target Gene Expression
-
Cell Culture and Treatment:
-
Culture HepG2 cells (which endogenously express PPARα) in 6-well plates.
-
Treat the cells with the test compound, Fenofibrate, and GW7647 at their respective EC50 and 10x EC50 concentrations for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green chemistry on a real-time PCR system.
-
Use primers for known PPARα target genes such as CPT1A (Carnitine Palmitoyltransferase 1A), ACADVL (Very Long Chain Acyl-CoA Dehydrogenase), and FABP4 (Fatty Acid Binding Protein 4).[16][18]
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Express the data as fold change relative to the vehicle-treated control.
-
Expected Data and Interpretation
A true PPARα agonist will induce a significant, dose-dependent increase in the expression of its target genes.
| Target Gene | This compound (Fold Change) | Fenofibrate (Fold Change) | GW7647 (Fold Change) |
| CPT1A | (To be determined) | ~3-5 fold | ~8-12 fold |
| ACADVL | (To be determined) | ~4-6 fold | ~10-15 fold |
| FABP4 | (To be determined) | ~2-4 fold | ~6-9 fold |
Tier 3: Confirming Direct Receptor Binding with TR-FRET
While functional assays are crucial, they do not definitively prove that the compound binds directly to PPARα. The observed activity could be due to an indirect mechanism. A competitive binding assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, can confirm direct interaction with the PPARα ligand-binding domain (LBD).[15][19]
Caption: Principle of the TR-FRET competitive binding assay.
Protocol: LanthaScreen™ TR-FRET PPARα Competitive Binding Assay
This protocol is adapted from commercially available kits.[19][20]
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Dilute the GST-tagged human PPARα-LBD, the terbium-labeled anti-GST antibody (donor), and the fluorescent pan-PPAR ligand (tracer/acceptor) to their final concentrations in the assay buffer.
-
-
Compound Dilution:
-
Perform serial dilutions of the test compound, Fenofibrate, and GW7647 in DMSO, and then in the assay buffer.
-
-
Assay Assembly:
-
In a 384-well plate, add the compound dilutions.
-
Add the mixture of PPARα-LBD and the terbium-labeled antibody.
-
Add the fluorescent tracer.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the compound concentration and fit the data to determine the IC50 (half-maximal inhibitory concentration), which reflects the binding affinity.
-
Expected Data and Interpretation
A compound that directly binds to the PPARα LBD will displace the fluorescent tracer, leading to a decrease in the TR-FRET signal.
| Compound | IC50 (µM) |
| This compound | (To be determined) |
| Fenofibrate | ~10-25 |
| GW7647 | ~0.005 - 0.01 |
A low IC50 value indicates high binding affinity. This result, combined with the functional data, provides conclusive evidence of direct PPARα agonism.
Conclusion
This guide outlines a rigorous, multi-tiered approach to validate the PPARα agonistic activity of this compound. By systematically progressing from functional cell-based assays to target gene expression analysis and direct binding studies, researchers can generate a comprehensive data package. The comparison with established agonists, Fenofibrate and GW7647, provides essential context for evaluating the potency, efficacy, and potential of this novel compound as a modulator of PPARα activity. This structured validation workflow ensures scientific rigor and provides a solid foundation for further preclinical development.
References
-
INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit. Retrieved from [Link]
-
Kumar, K. S., & Samnani, P. (n.d.). Simplified PPARα dependent mechanism of action of fenofibrate on lipid metabolism. ResearchGate. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Fenofibrate? Retrieved from [Link]
-
Dr.Oracle. (2025, July 28). What is the mechanism of action of fenofibrate? Retrieved from [Link]
-
Panigrahy, D., et al. (2008). PPARα agonist fenofibrate suppresses tumor growth through direct and indirect angiogenesis inhibition. PNAS. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Retrieved from [Link]
-
Malapaka, R. R. V., et al. (2012). Luciferase reporter assay of PPAR activation in COS-7 cells. ResearchGate. Retrieved from [Link]
-
Oyama, T., et al. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry. Retrieved from [Link]
-
Singh, J. P., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist... Molecular Pharmacology. Retrieved from [Link]
-
Xu, H., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. Retrieved from [Link]
-
Brown, P. J., et al. (2001). Identification of a subtype selective human PPARalpha agonist through parallel-array synthesis. PubMed. Retrieved from [Link]
-
Wiemer, M., et al. (2016). Genome-wide identification of agonist-induced direct PPAR/ target genes... ResearchGate. Retrieved from [Link]
-
Kersten, S. (2014). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PMC. Retrieved from [Link]
-
LabX.com. (n.d.). LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit. Retrieved from [Link]
-
Ragusa, S., et al. (2016). Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver. Hindawi. Retrieved from [Link]
-
Biocompare.com. (2023). PPAR alpha (PPARA) Human qPCR Primer Pair (NM_005036) from OriGene Technologies. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. Retrieved from [Link]
-
Wallace, O. B., et al. (2005). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. PubMed. Retrieved from [Link]
-
Liu, K., et al. (2005). Discovery of a Novel Series of Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes and Dyslipidemia. Sci-Hub. Retrieved from [Link]
-
Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist... PubMed. Retrieved from [Link]
-
ResearchGate. (2025). IDENTIFICATION OF NOVEL PPARγ MODULATORS / PARTIAL AGONISTS THROUGH VIRTUAL SCREENING WORKFLOW. Retrieved from [Link]
-
AA Blocks. (n.d.). 2-Methyl-2-phenoxypropanoic acid. Retrieved from [Link]
-
Dahiya, R., et al. (2006). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. ResearchGate. Retrieved from [Link]
-
Al-Dhfyan, A., et al. (2022). Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Methylphenoxy)propanoic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Discovery of a Novel Series of Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes and Dyslipidemia / Journal of Medicinal Chemistry, 2005 [sci-hub.box]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. droracle.ai [droracle.ai]
- 11. Identification of a subtype selective human PPARalpha agonist through parallel-array synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. LanthaScreen™ TR-FRET PPAR alpha Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]
A Researcher's Guide to the Pharmacokinetic Comparison of 2-(2-Isopropylphenoxy)-2-methylpropanoic Acid and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount to its successful clinical translation. This guide provides an in-depth, technical comparison of the pharmacokinetic properties of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid and its derivatives. While direct comparative data for this specific compound and its analogues are not extensively available in the public domain, this guide will leverage data from the structurally related fibrate class of drugs to illustrate the principles and methodologies of such a comparison.
This guide is designed to be a practical resource, offering not only a theoretical framework for understanding Absorption, Distribution, Metabolism, and Excretion (ADME), but also detailed, field-proven experimental protocols. By explaining the causality behind experimental choices, this guide empowers researchers to design and execute their own robust pharmacokinetic studies.
Introduction to this compound and Its Derivatives
This compound belongs to the class of phenoxyisobutyric acid derivatives, which has garnered significant attention in drug discovery due to the therapeutic potential of its members, most notably the fibrate class of lipid-lowering agents. The structural backbone of these compounds provides a versatile scaffold for medicinal chemists to modulate physicochemical and pharmacokinetic properties through the introduction of various functional groups. Understanding how these structural modifications impact the ADME profile is a critical step in optimizing drug candidates for desired therapeutic effects and safety profiles.
Comparative Pharmacokinetics: A Framework for Analysis
A comprehensive pharmacokinetic comparison involves the systematic evaluation of several key parameters. Due to the limited direct comparative data on this compound and its derivatives, we will use established fibrates as surrogates to illustrate these comparisons.
Data Presentation: Comparative Pharmacokinetic Parameters of Fibrates
The following table summarizes key pharmacokinetic parameters for several well-characterized fibrates. This data serves as a benchmark for what researchers should aim to determine for this compound and its derivatives.
| Parameter | Fenofibric Acid | Gemfibrozil | Ciprofibrate | Clofibric Acid |
| Time to Peak Plasma Concentration (Tmax) | ~2.5 hours[1] | 1 to 2 hours[2] | 1 to 4 hours[3][4][5] | 4 to 6 hours[6] |
| Plasma Half-Life (t½) | ~20 hours[1] | 1.5 hours[2] | ~38-86 hours[4] | 15-19 hours[6] |
| Plasma Protein Binding | >99% | High | ~98%[4] | High |
| Primary Route of Elimination | Renal (as glucuronide conjugate)[7] | Renal (as metabolites) | Urine (as unchanged drug and glucuronide conjugates)[3] | Renal (primarily as glucuronide conjugate)[6] |
| Metabolism | Not significantly metabolized by CYP450 enzymes[1][7] | Oxidation and glucuronidation | Extensively metabolized in the liver[3] | Rapidly hydrolyzed to the active acid[6] |
Experimental Protocols for Pharmacokinetic Characterization
To generate the comparative data presented above for novel compounds, a series of in vitro and in vivo experiments must be conducted. The following sections provide detailed, step-by-step methodologies for these crucial assays.
In Vitro Metabolic Stability Assessment Using Liver Microsomes
Rationale: This assay provides an early indication of a compound's susceptibility to hepatic metabolism, a primary route of elimination for many drugs. Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).
Experimental Workflow:
Caption: Workflow for in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Test Compound Stock Solution: Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Liver Microsomes: Obtain commercially available pooled human or animal liver microsomes. The protein concentration should be known.
-
Phosphate Buffer: 0.1 M potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously generates NADPH, a necessary cofactor for CYP enzymes.
-
Quenching Solution: Acetonitrile containing an internal standard.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing:
-
Immediately add the aliquot to a tube containing ice-cold quenching solution to stop the reaction and precipitate the microsomal proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
In Vivo Pharmacokinetic Study in Rodents
Rationale: This study provides essential information on the in vivo ADME properties of a compound, including its rate and extent of absorption, distribution throughout the body, and routes of elimination.
Experimental Workflow:
Caption: Principle of equilibrium dialysis for plasma protein binding.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound.
-
Spike the test compound into plasma from the desired species (e.g., human, rat, mouse).
-
Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Dialysis:
-
Use a commercially available equilibrium dialysis apparatus (e.g., RED device).
-
Add the spiked plasma to one chamber and the buffer to the other chamber, separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.
-
Incubate the apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
-
Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both samples using a validated LC-MS/MS method.
-
-
Calculation:
-
Calculate the fraction unbound (fu) using the equation: fu = (concentration in buffer chamber) / (concentration in plasma chamber).
-
The percentage of plasma protein binding is then calculated as (1 - fu) * 100.
-
Conclusion: Synthesizing the Data for a Comprehensive Comparison
By systematically applying the experimental protocols outlined in this guide, researchers can generate the necessary data to conduct a thorough pharmacokinetic comparison of this compound and its derivatives. The resulting data, when tabulated and analyzed, will reveal crucial structure-pharmacokinetic relationships. This understanding is invaluable for guiding lead optimization efforts, enabling the rational design of molecules with improved drug-like properties. While direct comparative data for the target compounds are currently sparse, the methodologies and principles detailed herein provide a robust framework for their future evaluation.
References
Sources
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]
- 4. mims.com [mims.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Clofibrate - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. longdom.org [longdom.org]
- 9. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in … [ouci.dntb.gov.ua]
Comparative In Vivo Efficacy of 2-(2-Isopropylphenoxy)-2-methylpropanoic Acid in a Preclinical Model of Type 2 Diabetes
A Senior Application Scientist's Guide for Drug Development Professionals
This guide provides an in-depth comparison of the in vivo efficacy of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid, a novel peroxisome proliferator-activated receptor alpha (PPARα) agonist, against established anti-diabetic agents. We will refer to this molecule as Compound A . The objective is to present a comprehensive evaluation framework, grounded in robust experimental design and validated protocols, to assess its therapeutic potential in a relevant preclinical model of type 2 diabetes (T2DM).
Introduction: The Rationale for Targeting PPARα in Type 2 Diabetes
The management of T2DM is a significant clinical challenge, necessitating the development of novel therapeutics that address not only hyperglycemia but also associated metabolic dysregulations like dyslipidemia.[1] While existing drug classes have proven effective, opportunities remain for agents with complementary mechanisms of action.
Compound A, this compound, is structurally related to fibrates like gemfibrozil, which are established lipid-lowering drugs.[2] The primary mechanism of fibrates is the activation of PPARα, a nuclear receptor that is highly expressed in metabolically active tissues such as the liver, heart, and skeletal muscle.[3][4] PPARα activation transcriptionally upregulates genes involved in fatty acid uptake, transport, and mitochondrial β-oxidation.[5][6]
While PPARγ agonists (e.g., thiazolidinediones) are well-known insulin sensitizers, the role of PPARα in glucose homeostasis is more nuanced.[7] Evidence suggests that by improving lipid metabolism and reducing lipotoxicity, PPARα agonists can preserve pancreatic β-cell function and indirectly enhance insulin sensitivity.[4][8][9] This guide evaluates the hypothesis that Compound A can ameliorate the T2DM phenotype by targeting the lipid-glucose axis.
Comparative In Vivo Study Design
To rigorously assess the efficacy of Compound A, a well-characterized genetic model of T2DM, the db/db mouse , was selected. These mice have a spontaneous mutation in the leptin receptor, leading to hyperphagia, severe obesity, insulin resistance, and robust hyperglycemia, closely mimicking the human T2DM condition.[10][11]
Experimental Workflow
The study is designed as a multi-week therapeutic intervention comparing Compound A to a vehicle control and two standard-of-care agents with distinct mechanisms of action: Metformin (an insulin sensitizer) and Sitagliptin (a DPP-4 inhibitor).[12][13]
Caption: Workflow for the comparative in vivo efficacy study.
Detailed Experimental Protocols
Scientific rigor demands standardized, reproducible methodologies. The following protocols are critical for assessing metabolic endpoints.
Protocol 1: Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load, integrating factors like insulin secretion and sensitivity.[14][15]
Methodology:
-
Fasting: Fast mice for 5-6 hours in the morning with free access to water.[14] Transfer to clean cages to prevent coprophagy.[16]
-
Baseline Glucose (t=0): Obtain a baseline blood sample (~5 µL) from the tail tip using a glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight bolus of sterile 20% dextrose solution via oral gavage.[14][16] Start a timer immediately.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-gavage.[17]
-
Data Analysis: Plot blood glucose concentration over time. Calculate the Area Under the Curve (AUC) for a quantitative comparison of glucose tolerance.
Protocol 2: Insulin Tolerance Test (ITT)
The ITT is a gold-standard method for evaluating peripheral insulin sensitivity.[18]
Methodology:
-
Fasting: Fast mice for 4-6 hours in the morning with free access to water.[18][19]
-
Baseline Glucose (t=0): Measure and record the baseline blood glucose from a tail tip sample.
-
Insulin Administration: Administer human insulin (e.g., Humulin R) via intraperitoneal (IP) injection at a dose of 0.75-1.0 IU/kg body weight.[20] The precise dose may need optimization based on the severity of insulin resistance in the model.[21]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.[18]
-
Data Analysis: Plot blood glucose as a percentage of the baseline level. A faster and more profound drop in glucose indicates greater insulin sensitivity.
Protocol 3: Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)
HOMA-IR provides a quantitative index of insulin resistance based on fasting glucose and insulin levels.[22]
Methodology:
-
Sample Collection: After an overnight fast (minimum 6 hours), collect blood to measure fasting plasma glucose (mg/dL) and fasting serum insulin (µU/mL).
-
Calculation: Apply the standard formula validated for rodents:
-
Interpretation: Higher HOMA-IR values indicate greater insulin resistance.
Comparative Efficacy Data Summary
The following table summarizes the expected outcomes of the 4-week study based on the known mechanisms of action of each compound class.
| Parameter | Vehicle Control | Compound A (PPARα Agonist) | Metformin | Sitagliptin |
| Fasting Blood Glucose | No change / Slight ↑ | Moderate ↓ | Significant ↓ | Significant ↓ |
| HbA1c | No change / Slight ↑ | Moderate ↓ | Significant ↓ | Significant ↓ |
| OGTT (AUC) | Severely Impaired | Improved | Significantly Improved | Significantly Improved |
| ITT (% Glucose Drop) | Minimal Drop | Improved | Significantly Improved | Modest Improvement |
| Fasting Insulin | Remains High | ↓ | ↓ | No change or Slight ↑[25] |
| HOMA-IR | Remains High | ↓ | Significant ↓ | ↓ |
| Body Weight | Significant Gain | Neutral or Slight ↓ [9] | Neutral or Slight ↓ | Neutral |
| Serum Triglycerides | Remains High | Significant ↓ [2] | Modest ↓ | Modest ↓[13] |
Mechanistic Insights and Discussion
The efficacy of each agent is rooted in distinct molecular signaling pathways. Compound A's effects are primarily driven by PPARα activation, which contrasts with the mechanisms of Metformin and Sitagliptin.
Caption: Comparative signaling pathways of anti-diabetic agents.
Compound A (PPARα Agonist): The primary benefit stems from enhanced fatty acid catabolism.[6] By increasing the oxidation of lipids, Compound A reduces the accumulation of toxic lipid species (e.g., diacylglycerols, ceramides) in the liver and muscle, a condition known as lipotoxicity.[26] This alleviates endoplasmic reticulum stress and improves insulin signaling, thereby enhancing insulin sensitivity. Furthermore, reducing lipid burden on pancreatic β-cells can preserve their function and improve glucose-stimulated insulin secretion.[27]
Metformin: Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor.[28] Activated AMPK suppresses hepatic gluconeogenesis, the main driver of high fasting blood glucose in T2DM, and also promotes glucose uptake in peripheral tissues.[28]
Sitagliptin: As a DPP-4 inhibitor, sitagliptin prevents the breakdown of incretin hormones like GLP-1 and GIP.[25][29] This enhances glucose-dependent insulin release from β-cells and suppresses glucagon secretion from α-cells in a glucose-dependent manner, leading to potent postprandial glucose control with a low risk of hypoglycemia.[25]
Conclusion and Future Directions
This guide outlines a robust framework for evaluating the in vivo efficacy of Compound A, a novel PPARα agonist. The data suggest that Compound A holds promise as a therapeutic agent for T2DM, particularly in patients with concurrent dyslipidemia. Its mechanism, centered on improving lipid metabolism to alleviate insulin resistance, is complementary to existing therapies.
Key differentiators for Compound A would be its strong triglyceride-lowering effect and a potentially neutral or beneficial impact on body weight.[2][9] Future studies should explore combination therapies (e.g., Compound A with Metformin or a DPP-4 inhibitor) to assess potential synergistic effects on glycemic control and overall metabolic health.
References
A complete list of sources cited within this guide is provided below for verification and further reading.
- PubMed. (n.d.). Characterization of the db/db Mouse Model of Type 2 Diabetes.
- NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol.
- InnoSer. (2024, November 28). Metabolic disease models – db/db Mouse Model.
- Charles River Laboratories. (n.d.). Type 2 Diabetes Mouse Models.
- Envigo. (n.d.). Diabetic Mouse (db/db).
- National Institutes of Health (NIH). (n.d.). db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet.
- PubMed. (n.d.). PPAR agonists: multimodal drugs for the treatment of type-2 diabetes.
- PubMed. (n.d.). Streptozotocin-Induced Diabetic Models in Mice and Rats.
- ResearchGate. (n.d.). "Streptozotocin-Induced Diabetic Models in Mice and Rats". In: Current Protocols in Pharmacology.
- protocols.io. (2020, April 14). Insulin Tolerance Test in Mouse.
- protocols.io. (2020, April 14). Oral Glucose Tolerance Test in Mouse.
- Oxford Academic. (n.d.). Peroxisome Proliferator-Activated Receptor (PPAR)-α Agonism Prevents the Onset of Type 2 Diabetes in Zucker Diabetic Fatty Rats: A Comparison with PPARγ Agonism.
- GoodRx. (n.d.). Comprehensive Guide To Gemfibrozil: Uses, Mechanism, Side Effects, And More.
- PubMed. (2006, May 25). Peroxisome proliferator-activated receptor (PPAR)-alpha agonism prevents the onset of type 2 diabetes in Zucker diabetic fatty rats: A comparison with PPAR gamma agonism.
- Bridges Lab Protocols. (2025, February 10). Insulin Tolerance Test.
- American Diabetes Association. (2006, June 1). Chronic Inhibition of Dipeptidyl Peptidase-4 With a Sitagliptin Analog Preserves Pancreatic β-Cell Mass and Function in a Rodent Model of Type 2 Diabetes.
- MMPC.org. (2023, October 11). Intraperitoneal Insulin Tolerance Test.
- National Institutes of Health (NIH). (n.d.). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals.
- PubMed Central. (n.d.). The glucose tolerance test in mice: Sex, drugs and protocol.
- National Institutes of Health (NIH). (n.d.). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide.
- American Society for Clinical Investigation. (2006, March 1). Sorting out the roles of PPARα in energy metabolism and vascular homeostasis.
- Vanderbilt MMPC. (2018, August 8). Oral Gavage Glucose Tolerance Test (OGTT).
- Creative Biolabs. (n.d.). Streptozotocin induced Diabetes: Protocols & Experimental Insights.
- Bio-protocol. (2011, October 5). Glucose Tolerance Test in Mice.
- PubMed Central. (n.d.). Exploring PPAR Gamma and PPAR Alpha's Regulation Role in Metabolism via Epigenetics Mechanism.
- ResearchGate. (2020, April 14). Oral Glucose Tolerance Test in Mouse v1.
- Dr.Oracle. (2025, August 12). What is the mechanism of action of Gemfibrozil (Gemfibrizol)?.
- University of Queensland. (2022, December 1). LAB_057 Insulin Tolerance Test in Mice.
- ResearchGate. (2020, April 14). Insulin Tolerance Test in Mouse v1.
- PubMed. (n.d.). Dual PPAR alpha/gamma agonists: promises and pitfalls in type 2 diabetes.
- CABI Digital Library. (n.d.). THE USE OF HOMA-IR AND QUICKI IN RODENT DIABETIC MODEL.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Gemfibrozil?.
- ResearchGate. (2025, August 9). PPAR-alpha and PPAR-gamma agonists for type 2 diabetes | Request PDF.
- MDPI. (n.d.). The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin.
- American Diabetes Association. (2004, February 1). Potential Role of Peroxisome Proliferator-Activated Receptor-α in the Modulation of Glucose-Stimulated Insulin Secretion.
- PubMed Central. (2017, July 12). Renoprotective Effects of the Dipeptidyl Peptidase-4 Inhibitor Sitagliptin: A Review in Type 2 Diabetes.
- ResearchGate. (2025, August 6). Surrogate measures of insulin resistance: Of rats, mice, and men.
- PubMed Central. (2022, December 16). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases.
- National Institutes of Health (NIH). (n.d.). Mechanism of action of gemfibrozil on lipoprotein metabolism.
- PubMed. (2001, November). Gemfibrozil increases paraoxonase activity in type 2 diabetic patients. A new hypothesis of the beneficial action of fibrates?.
- American Diabetes Association. (2013, May 17). Activation of PPARα Ameliorates Hepatic Insulin Resistance and Steatosis in High Fructose–Fed Mice Despite Increased Endoplasmic Reticulum Stress.
- PubMed Central. (2024, November 26). In Vivo and Computational Studies on Sitagliptin's Neuroprotective Role in Type 2 Diabetes Mellitus: Implications for Alzheimer's Disease.
- ResearchGate. (n.d.). Values of HOMA‐IR of rats in eight groups of research. HOMA‐IR was....
- PubMed Central. (2022, December 9). Metformin in therapeutic applications in human diseases: its mechanism of action and clinical study.
- National Institutes of Health (NIH). (n.d.). Recent Advances in the Use of Metformin: Can Treating Diabetes Prevent Breast Cancer?.
- protocols.io. (n.d.). Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).v1 Blood Collection Insulin ELISA.
- SciELO. (n.d.). Validation of HOMA-IR in a model of insulin-resistance induced by a high-fat diet in Wistar rats.
Sources
- 1. Dual PPAR alpha/gamma agonists: promises and pitfalls in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Guide To Gemfibrozil: Uses, Mechanism, Side Effects, And More | OCTAGONCHEM [octagonchem.com]
- 3. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorting out the roles of PPARα in energy metabolism and vascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]
- 7. PPAR agonists: multimodal drugs for the treatment of type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Peroxisome proliferator-activated receptor (PPAR)-alpha agonism prevents the onset of type 2 diabetes in Zucker diabetic fatty rats: A comparison with PPAR gamma agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the db/db Mouse Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. insights.envigo.com [insights.envigo.com]
- 12. Metformin in therapeutic applications in human diseases: its mechanism of action and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. vmmpc.org [vmmpc.org]
- 15. Glucose Tolerance Test in Mice [bio-protocol.org]
- 16. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 18. research-support.uq.edu.au [research-support.uq.edu.au]
- 19. Insulin Tolerance Test in Mouse [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Insulin Tolerance Test - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin | MDPI [mdpi.com]
- 26. diabetesjournals.org [diabetesjournals.org]
- 27. diabetesjournals.org [diabetesjournals.org]
- 28. Recent Advances in the Use of Metformin: Can Treating Diabetes Prevent Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid (Gemfibrozil) Binding Affinity Across PPAR Isoforms
A Senior Application Scientist's Guide for Researchers
This guide provides an in-depth comparison of the binding affinity and functional potency of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid, commonly known as Gemfibrozil, across the three peroxisome proliferator-activated receptor (PPAR) isoforms: PPARα, PPARγ, and PPARδ. We will delve into the quantitative data, explore the nuances of its activity, and detail the state-of-the-art methodologies used to determine these parameters.
Introduction: Gemfibrozil and the PPAR Family
This compound (Gemfibrozil) is a well-established lipid-regulating agent belonging to the fibrate class of drugs.[1][2] Its therapeutic effects, primarily the reduction of serum triglycerides, are mediated through the activation of PPARs.[1][3]
The PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing critical roles in lipid and glucose metabolism.[4] The three isoforms have distinct physiological roles:
-
PPARα (NR1C1): Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Its activation promotes fatty acid uptake and oxidation, and it is the principal target for fibrate drugs.[1][3]
-
PPARγ (NR1C3): Highly expressed in adipose tissue, it is a master regulator of adipogenesis and is crucial for glucose homeostasis and insulin sensitization.[5] It is the target for the thiazolidinedione class of antidiabetic drugs.
-
PPARδ (also known as PPARβ/δ, NR1C2): Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle, and has been explored as a target for metabolic syndrome.[6]
Understanding the isoform selectivity of a compound like Gemfibrozil is paramount for predicting its therapeutic efficacy and potential side effects.
Comparative Analysis of Binding Affinity and Potency
Experimental evidence overwhelmingly characterizes Gemfibrozil as an activator of PPARα.[7][8][9] However, when compared to newer, more targeted synthetic agonists, it is considered a relatively low-affinity ligand.[10][11] One study determined the affinity of Gemfibrozil for PPARα to be in the micromolar range (0.23 mM or 230 µM).[10]
While direct binding data for Gemfibrozil on PPARγ and PPARδ is sparse in publicly available literature—likely due to negligible affinity—its functional activity is clearly directed towards PPARα. A study comparing Gemfibrozil and Fenofibrate found that while both act via PPARα, Gemfibrozil behaves as a partial agonist at the human apolipoprotein A-I promoter, whereas Fenofibrate acts as a full agonist, suggesting differences in coactivator recruitment.[11]
To contextualize the potency of Gemfibrozil, the following table compares its activity with highly selective and potent agonists for each PPAR isoform. The data is presented as EC₅₀ values, which represent the concentration required to elicit 50% of the maximum biological response in a functional assay.
| Compound | Primary Target | PPARα EC₅₀ | PPARγ EC₅₀ | PPARδ EC₅₀ | Selectivity Profile |
| Gemfibrozil | PPARα | ~230,000 nM (230 µM) [10] | Very High / Inactive | Very High / Inactive | Primarily PPARα |
| Pemafibrate | PPARα | 1 nM[12] | >10,000 nM | >10,000 nM | >10,000-fold vs γ/δ |
| GW7647 | PPARα | 6 nM[8][12] | 1,100 nM[8][12] | 6,200 nM[8][12] | ~183-fold vs γ |
| Rosiglitazone | PPARγ | No Activity | 60 nM | No Activity | Highly Selective for γ |
| GW501516 | PPARδ | >1,000 nM | >1,000 nM | 1.1 nM[12] | >1,000-fold vs α/γ[7] |
Note: The value for Gemfibrozil is an affinity constant (Kᵢ), which is often comparable to EC₅₀ for agonists in functional assays. It is included to illustrate its lower potency relative to modern agonists.
This comparison clearly demonstrates that Gemfibrozil's potency for PPARα is several orders of magnitude lower than that of modern selective agonists. Its activity against PPARγ and PPARδ is considered insignificant, establishing it as a PPARα-preferential, albeit low-potency, agent.
Featured Methodology: Time-Resolved FRET (TR-FRET) Competitive Binding Assay
To reliably determine the binding affinity of a test compound like Gemfibrozil, a robust and sensitive assay is required. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay is a gold-standard, homogeneous (no-wash) method widely used in drug discovery.
Causality Behind Experimental Choice: We select TR-FRET for its distinct advantages over older methods. Its time-resolved nature eliminates interference from short-lived background fluorescence and light scattering from precipitated compounds, leading to a superior signal-to-noise ratio.[13][14][15] This is crucial when screening compound libraries or analyzing compounds with intrinsic fluorescence. The ratiometric data output corrects for well-to-well variations, enhancing data quality and reproducibility.[16]
Assay Principle
The assay measures the ability of a test compound to displace a fluorescently-labeled tracer ligand from the PPAR ligand-binding domain (LBD).
-
The Complex: The PPAR-LBD is tagged (e.g., with GST), and a Terbium (Tb)-labeled anti-tag antibody serves as the FRET donor. A fluorescent tracer with known affinity for the PPAR-LBD serves as the FRET acceptor.[16][17]
-
Binding Event (High FRET): When the tracer binds to the PPAR-LBD, the Tb-donor and the tracer-acceptor are brought into close proximity (<10 nm). Excitation of the Tb-donor at ~340 nm results in energy transfer to the acceptor, which then emits light at its specific wavelength (~520 nm for a green tracer).[17][18]
-
Competitive Displacement (Low FRET): When a test compound (e.g., Gemfibrozil) is added, it competes with the tracer for binding to the PPAR-LBD. If the test compound binds, it displaces the tracer, increasing the distance between the donor and acceptor. This disruption prevents FRET, leading to a decrease in the acceptor's emission signal.[16]
-
Quantification: The degree of FRET reduction is proportional to the binding affinity of the test compound. By running a dose-response curve, the IC₅₀ (concentration of test compound that displaces 50% of the tracer) can be calculated.
Experimental Workflow Diagram
Sources
- 1. Comprehensive Guide To Gemfibrozil: Uses, Mechanism, Side Effects, And More | OCTAGONCHEM [octagonchem.com]
- 2. Gemfibrozil - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. PPARγ Ligand Screening/Characterization Assay Kit - Creative BioMart [creativebiomart.net]
- 6. Discovering highly selective and diverse PPAR-delta agonists by ligand based machine learning and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. dcreport.org [dcreport.org]
- 15. agilent.com [agilent.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
A Comprehensive Guide to the Validation of a Caco-2 Cell Model for Assessing the Intestinal Permeability of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid
Introduction: The Gatekeeper of Oral Bioavailability
In the realm of oral drug development, predicting the intestinal absorption of a novel chemical entity is a critical milestone. The human intestinal epithelium represents a complex and selective barrier that governs the entry of xenobiotics into systemic circulation. Among the various in vitro models developed to mimic this barrier, the Caco-2 cell line, derived from a human colon adenocarcinoma, has emerged as the gold standard.[1][2][3] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer of enterocytes, complete with tight junctions, a brush border, and a suite of transporters and enzymes that are functionally representative of the small intestine.[4][5][6]
This guide provides a comprehensive framework for the validation of a Caco-2 cell model specifically tailored for assessing the transport of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid, a weak acid likely to exhibit transport characteristics influenced by both passive diffusion and potential carrier-mediated pathways. We will delve into the causality behind experimental choices, present detailed protocols, and interpret data within the context of established benchmarks, thereby offering a robust and self-validating system for researchers in drug development.
I. Establishing and Validating the Caco-2 Monolayer: The Foundation of Reliable Data
The integrity and physiological relevance of the Caco-2 monolayer are paramount for generating meaningful permeability data. This section outlines the critical steps and quality control measures necessary to establish a robust and reproducible in vitro model of the human intestinal epithelium.
A. Caco-2 Cell Culture and Monolayer Formation
The journey to a validated Caco-2 model begins with meticulous cell culture practices. Caco-2 cells are typically cultured for 21 days post-seeding on permeable Transwell® inserts to allow for spontaneous differentiation into a polarized monolayer.[1][2]
Experimental Protocol: Caco-2 Cell Seeding and Culture
-
Cell Source and Maintenance: Obtain Caco-2 cells from a reputable cell bank (e.g., ATCC). Maintain the cells in T-75 flasks with Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding on Transwell® Inserts: Upon reaching 80-90% confluency, detach the cells using Trypsin-EDTA. Seed the cells onto 12-well or 24-well Transwell® polycarbonate inserts (0.4 µm pore size) at a density of 6 x 10^4 cells/cm².
-
Culture and Differentiation: Change the culture medium every 2-3 days for the first week and daily thereafter for a total of 21 days to facilitate monolayer formation and differentiation.[7]
B. Assessing Monolayer Integrity: TEER and Lucifer Yellow Permeability
Before any transport studies can be initiated, the integrity of the Caco-2 monolayer must be rigorously assessed. Two key assays are employed for this purpose: Transepithelial Electrical Resistance (TEER) measurement and the Lucifer Yellow permeability assay.
Transepithelial Electrical Resistance (TEER): A Measure of Tight Junction Formation
TEER is a non-invasive, real-time measurement of the electrical resistance across the cell monolayer.[8] It provides a quantitative measure of the tightness of the junctions between adjacent cells.[9] Generally, TEER values greater than 200 Ω·cm² are considered indicative of a well-formed monolayer suitable for permeability studies.[10]
Experimental Protocol: TEER Measurement
-
Equilibration: Before measurement, allow the Transwell® plates to equilibrate to room temperature for 30 minutes.
-
Measurement: Using an epithelial voltohmmeter (e.g., Millicell® ERS-2), place the "chopstick" electrodes in the apical (inner) and basolateral (outer) chambers of the Transwell® insert.[9] Ensure the shorter electrode is in the apical chamber and the longer electrode is in the basolateral chamber.
-
Calculation: Record the resistance in ohms (Ω). To normalize the reading, subtract the resistance of a blank insert (without cells) and multiply by the surface area of the insert (in cm²).[9]
Lucifer Yellow Permeability: Assessing Paracellular Pathway Integrity
Lucifer yellow is a fluorescent dye that is hydrophilic and cell-impermeable. Its transport across the Caco-2 monolayer is restricted to the paracellular pathway (i.e., through the tight junctions). A low permeability of Lucifer yellow indicates a tight and intact monolayer. An apparent permeability coefficient (Papp) for Lucifer yellow of less than 1.0 x 10⁻⁶ cm/s is generally considered acceptable.[11][12]
Experimental Protocol: Lucifer Yellow Permeability Assay
-
Preparation: Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Dosing: Add Lucifer yellow (typically 100 µM in HBSS) to the apical chamber. Add fresh HBSS to the basolateral chamber.
-
Incubation: Incubate the plate at 37°C with gentle shaking for 1 hour.
-
Sampling and Analysis: At the end of the incubation period, collect a sample from the basolateral chamber. Determine the concentration of Lucifer yellow using a fluorescence plate reader (excitation ~428 nm, emission ~536 nm).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula provided in the data analysis section below.
II. Comparative Permeability Assessment of this compound
With a validated Caco-2 monolayer, we can now proceed to assess the permeability of our target compound, this compound. To provide context and validate the model's performance, we will compare its permeability to that of well-characterized high and low permeability compounds.
A. Selection of Comparator Compounds
The choice of comparator compounds is crucial for establishing the dynamic range of the assay and for classifying the permeability of the test compound.
-
High Permeability Control: Propranolol is a well-known high permeability drug that is primarily transported via passive transcellular diffusion.
-
Low Permeability Control: Atenolol is a low permeability drug that is transported via the paracellular route.[5]
B. Bidirectional Transport Study Design
To investigate the potential for active efflux, the transport of this compound will be assessed in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[5] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[13]
Experimental Workflow for Permeability Assessment
Caption: Workflow for Caco-2 model validation and permeability assay.
Experimental Protocol: Bidirectional Transport Assay
-
Preparation: Wash the validated Caco-2 monolayers with pre-warmed HBSS.
-
Dosing Solutions: Prepare dosing solutions of this compound, propranolol, and atenolol (typically at 10 µM) in HBSS.
-
A-to-B Transport: Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
B-to-A Transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes). Replace the volume of the collected sample with fresh HBSS.
-
Analysis: Analyze the concentration of the compounds in the samples using a validated analytical method, such as LC-MS/MS.
III. Data Analysis and Interpretation
A. Calculation of Apparent Permeability Coefficient (Papp)
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the Transwell® insert (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber.
B. Expected Results and Interpretation
The following table presents hypothetical data from a validation study.
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| Propranolol | A to B | 25.5 ± 2.1 | 1.1 | High |
| B to A | 28.1 ± 2.5 | |||
| Atenolol | A to B | 0.8 ± 0.1 | 1.2 | Low |
| B to A | 0.9 ± 0.2 | |||
| This compound | A to B | 8.7 ± 0.9 | 1.5 | Moderate |
| B to A | 13.1 ± 1.3 | |||
| Lucifer Yellow | A to B | 0.2 ± 0.05 | - | Very Low (Integrity Marker) |
Interpretation of Results:
-
Model Validation: The high Papp value for propranolol and the low Papp value for atenolol confirm that the Caco-2 model can effectively differentiate between high and low permeability compounds. The very low Papp for Lucifer yellow and a TEER value (e.g., >300 Ω·cm²) confirm the integrity of the monolayer.
-
Permeability of the Test Compound: this compound exhibits moderate permeability, falling between the high and low permeability controls. According to some classifications, a Papp value between 1 and 10 x 10⁻⁶ cm/s is considered moderate.[14]
-
Transport Mechanism: The efflux ratio of 1.5 for this compound is less than 2, suggesting that active efflux is not a major transport mechanism for this compound under the tested conditions.[13] Its moderate permeability suggests a combination of passive transcellular and potentially some paracellular transport. As a weak acid, its permeability is likely pH-dependent, a factor that could be explored in further studies.
Potential Transport Mechanisms
Caption: Potential drug transport pathways across the intestinal epithelium.
IV. Conclusion: A Validated Model for Confident Decision-Making
This guide has outlined a systematic approach to the validation of a Caco-2 cell model for assessing the intestinal permeability of this compound. By adhering to rigorous quality control measures, including TEER and Lucifer yellow permeability assays, and by benchmarking against well-characterized high and low permeability compounds, researchers can establish a reliable and reproducible in vitro system. The data generated from such a validated model provides crucial insights into a compound's potential for oral absorption and can confidently guide decisions in the drug development pipeline. The Caco-2 assay, when properly validated and interpreted, remains an indispensable tool for predicting the in vivo performance of orally administered drugs.[3][15]
References
-
Pereira, C., Costa, J., Sarmento, B., & Araújo, F. (2016). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Metabolism & Toxicology, 12(5), 539-552. [Link]
-
ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]
-
Srinivas, G., et al. (2004). Transepithelial Electrical Resistance Is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell. Drug Delivery, 11(1), 11-18. [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Measurement of Transepithelial Electrical Resistance (TEER). In Cell-Cell Interactions (pp. 129-139). Humana Press. [Link]
-
Kansy, M., et al. (2008). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. Journal of Pharmaceutical Sciences, 97(11), 4948-4960. [Link]
-
Creative Bioarray. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Sannino, A., et al. (2023). TEER and Ion Selective Transwell-Integrated Sensors System for Caco-2 Cell Model. Sensors, 23(4), 2269. [Link]
-
Volpe, D. A. (2011). Provisional Classification and in Silico Study of Biopharmaceutical System Based on Caco-2 Cell Permeability and Dose Number. Molecular Pharmaceutics, 8(5), 1865-1871. [Link]
-
Andrade, F., et al. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery, 7(6), 539-552. [Link]
-
Alqahtani, S., Mohamed, L. A., & Kaddoumi, A. (2013). Experimental models for predicting drug absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1241-1254. [Link]
-
Consensus. (n.d.). In Vitro Drug Absorption Methods. Retrieved from [Link]
-
Lennernäs, H. (2007). Caco-2 Cells, Biopharmaceutics Classification System (BCS) and Biowaiver. Current Drug Metabolism, 8(7), 683-692. [Link]
-
van der Meer, A. D., et al. (2021). High throughput transepithelial electrical resistance (TEER) measurements on perfused membrane-free epithelia. Lab on a Chip, 21(8), 1549-1560. [Link]
-
Neuhoff, S., et al. (2003). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Pharmaceutical Research, 20(8), 1296-1303. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Kus, M., Ibragimow, I., & Piotrowska-Kempisty, H. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2523. [Link]
-
Greiner Bio-One. (n.d.). Lucifer Yellow permeability of Caco-2 epithelia cultivated on ThinCert™. Retrieved from [Link]
-
Elsby, R., et al. (2008). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Xenobiotica, 38(7-8), 978-999. [Link]
-
STEMCELL Technologies. (2020, October 28). How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures [Video]. YouTube. [Link]
-
Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]
-
SciSpace. (n.d.). Caco-2 cells, biopharmaceutics classification system (BCS) and biowaiver. Retrieved from [Link]
-
ResearchGate. (n.d.). Permeability for lucifer yellow in Caco-2 cell monolayers cultured with.... Retrieved from [Link]
-
European Union. (n.d.). In vitro Caco-2 permeability. EURL ECVAM - TSAR. Retrieved from [Link]
-
Kalyan Kumar, K. V., et al. (2010). CACO-2 cell lines in drug discovery- An updated perspective. International Journal of Pharmaceutical Sciences Review and Research, 2(1), 1-8. [Link]
-
Kus, M., Ibragimow, I., & Piotrowska-Kempisty, H. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2523. [Link]
-
Kell, D. B. (2014). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ, 2, e552. [Link]
-
Troutman, M. D., & Thakker, D. R. (2003). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. The AAPS Journal, 5(4), 53-61. [Link]
-
Volpe, D. A. (2011). Drug-Permeability and Transporter Assays in Caco-2 and Mdck Cell Lines. Future Medicinal Chemistry, 3(16), 2063-2077. [Link]
-
Wang, Y., et al. (2020). Transport Mechanisms of Polymannuronic Acid and Polyguluronic Acid Across Caco-2 Cell Monolayers. Marine Drugs, 18(2), 116. [Link]
-
Labinsights. (2025, April 16). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Retrieved from [Link]
-
Gosecka, M., et al. (2021). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. Molecules, 26(11), 3241. [Link]
-
Zhang, Y., et al. (2020). A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix. Acta Biomaterialia, 101, 287-297. [Link]
-
Labinsights. (2023, May 8). Application of Caco-2 Permeability Test in The Evaluation of Drug. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. Retrieved from [Link]
-
Li, C., et al. (2020). Experimental Evaluation of the Transport Mechanisms of PoIFN-α in Caco-2 Cells. Frontiers in Immunology, 11, 584. [Link]
Sources
- 1. Caco-2 cells, biopharmaceutics classification system (BCS) and biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Frontiers | Experimental Evaluation of the Transport Mechanisms of PoIFN-α in Caco-2 Cells [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of Transepithelial Electrical Resistance (TEER) [ebrary.net]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental models for predicting drug absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the proper and safe disposal of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid. As researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount not only for personal safety but also for environmental stewardship. This document is structured to provide a clear, logical workflow, grounded in established safety principles and regulatory compliance.
Hazard Assessment and Initial Precautions
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves.[3] Contaminated gloves should be disposed of after use in accordance with good laboratory practices.[1]
-
Ventilation: All handling and disposal preparations should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
Emergency Equipment: Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of the handling area.[1]
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are fundamental to safe and compliant disposal.[4][5]
| Waste Characterization | Rationale and Procedure |
| Hazardous Waste Determination | Given the lack of specific data, this compound must be treated as hazardous waste.[5][6] This is a precautionary measure to ensure compliance with the Environmental Protection Agency (EPA) regulations.[7][8] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous.[1][2] |
| Waste Segregation | Do not mix this compound with other waste streams.[5] It should be segregated as a non-halogenated organic acid waste. Incompatible materials, such as bases and strong oxidizing agents, must be stored separately to prevent violent reactions.[9][10] Keep solid and liquid wastes separate whenever possible.[4][11] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound.
Experimental Protocol: Chemical Waste Disposal
-
Container Selection:
-
Select a waste container that is compatible with the chemical. For acidic compounds, glass or high-density polyethylene (HDPE) containers are recommended.[4][12]
-
Ensure the container is in good condition, free from leaks, and has a secure, tightly sealing cap.[9][12]
-
The original reagent bottle, if in good condition, can be used for waste accumulation after defacing the original label.[11][12]
-
-
Labeling:
-
Properly label the waste container before adding any waste.[12]
-
The label must include the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Irritant").[8][9]
-
Maintain a log of the contents, including the approximate quantity.
-
-
Waste Accumulation:
-
Carefully transfer the waste into the designated and labeled container inside a chemical fume hood.
-
Do not overfill the container; a general guideline is to fill it to no more than 75-80% of its capacity to allow for vapor expansion.[10]
-
Keep the container securely closed at all times, except when adding waste.[6][11]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][9]
-
The SAA must be a designated area, such as a secondary containment tray in a cabinet or a designated section of a fume hood.
-
Ensure that incompatible wastes are properly segregated within the SAA.[9]
-
-
Request for Disposal:
The disposal workflow is illustrated in the diagram below:
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Minor Spills: For small spills that can be safely managed by laboratory personnel, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to contain and absorb the spilled material.[13] The cleanup materials should then be collected and disposed of as hazardous waste.[5]
-
Major Spills: In the case of a large spill, or if there is any uncertainty about how to proceed, evacuate the area immediately and contact your institution's EHS or emergency response team.[5]
Waste Minimization
A crucial aspect of responsible chemical management is the minimization of waste generation.[14][15]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[6]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[6]
-
Inventory Management: Maintain an accurate and up-to-date chemical inventory to avoid ordering duplicate materials and to track expiration dates.[6][14]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed in an environmentally responsible and compliant manner.
References
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Chemical Waste Management. CSIR IIP. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Management of Waste. Prudent Practices in the Laboratory. National Institutes of Health. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Material Safety Data Sheet - Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate. Cole-Parmer. [Link]
-
Hazardous Waste Procedure ENV02. University of Notre Dame Risk Management and Safety. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University. [Link]
-
Propionic Acid - Safety Data Sheet. [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. purdue.edu [purdue.edu]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. iip.res.in [iip.res.in]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Safe Handling of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven guidance. The following protocols are designed to be a self-validating system, ensuring a safe and compliant laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the hazard classifications of the structurally similar isomer, 2-(4-Isopropylphenoxy)-2-methylpropanoic acid, and general best practices for handling chemicals with similar toxicological profiles.[1] It is imperative to consult the official SDS provided by your chemical supplier and your institution's Environmental Health and Safety (EHS) office for specific handling and disposal instructions.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in safe chemical handling. Based on data for a closely related isomer, this compound is anticipated to present the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[2][3] | Protects against splashes and vapors that can cause serious eye irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3] | Provides a barrier to prevent skin contact and potential irritation.[1] Always inspect gloves for integrity before use.[5] |
| Body Protection | A lab coat or an acid-resistant apron.[3] | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust or aerosols are generated or if ventilation is inadequate.[6][7] | Prevents inhalation of the compound, which may cause respiratory tract irritation.[1][8] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow based on risk assessment.
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[9]
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[7][10]
-
Avoid direct contact with skin and eyes.[5]
-
Use spark-proof tools and explosion-proof equipment if the compound is flammable or handled in a flammable solvent.[11]
-
Keep the container tightly closed when not in use.[10]
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10]
-
Decontaminate the work surface and any equipment used.
-
Remove PPE in a manner that avoids cross-contamination and dispose of single-use items properly.
-
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, a swift and informed response is critical.
Emergency Response Workflow
Caption: Emergency response workflow for spills and exposures.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
-
Spill: For a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[9][12] For larger spills, evacuate the area and contact your institution's EHS department.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[10][13]
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with incompatible wastes.
-
Disposal: Dispose of the waste through your institution's hazardous waste program. Do not dispose of it down the drain or in the regular trash.[10]
-
Empty Containers: Dispose of empty containers as unused product unless they have been properly decontaminated.[10][13]
Always consult with your institution's EHS department for specific disposal guidelines.[14]
References
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.
- DGS Accident and Illness Prevention Program (AIPP). (n.d.). Protocol #02 Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, July 18). SAFETY DATA SHEET.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2014, April 11). 2-Propenoic acid, 2-methyl-, methyl ester: Human health tier II assessment.
- AA Blocks. (2025, January 18). Safety Data Sheet.
- Tennessee Tech University. (2014, April 1). PERSONAL PROTECTIVE EQUIPMENT STANDARD OPERATING PROCEDURE (SOP).
- Uniscend. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Aaronchem. (2025, August 17). Safety Data Sheet.
- Metasci. (n.d.). Safety Data Sheet 2-Methoxy-2-methylpropanoic acid.
- PubChem. (n.d.). 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2018, June 29). 2-Propenoic acid, 2-methyl-: Human health tier II assessment.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 2-(Aminooxy)-2-methylpropanoic acid.
- ScienceLab.com. (2015, March 19). Propionic Acid - Safety Data Sheet.
- Benchchem. (n.d.). Navigating the Safe Disposal of 2-Isopropyl-3-methylbutanoic Acid: A Procedural Guide.
- Benchchem. (n.d.). Essential Safety and Operational Guide for Handling (R)-2-Hydroxy-2-phenylpropanoic Acid.
- Washington State University. (n.d.). 2-Propanol Standard Operating Procedure.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. tntech.edu [tntech.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. aablocks.com [aablocks.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. fishersci.com [fishersci.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. fishersci.ca [fishersci.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
